Icg-SH
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C47H55N3O4S2 |
|---|---|
分子量 |
790.1 g/mol |
IUPAC名 |
4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-[6-oxo-6-(2-sulfanylethylamino)hexyl]benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate |
InChI |
InChI=1S/C47H55N3O4S2/c1-46(2)41(49(31-16-8-11-25-43(51)48-30-33-55)39-28-26-35-19-12-14-21-37(35)44(39)46)23-9-6-5-7-10-24-42-47(3,4)45-38-22-15-13-20-36(38)27-29-40(45)50(42)32-17-18-34-56(52,53)54/h5-7,9-10,12-15,19-24,26-29H,8,11,16-18,25,30-34H2,1-4H3,(H2-,48,51,52,53,54,55) |
InChIキー |
ZZDADQIMURYUHN-UHFFFAOYSA-N |
異性体SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCS)/C=C/C=C/C=C/C=C\4/C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
正規SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCS)C=CC=CC=CC=C4C(C5=C(N4CCCCS(=O)(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |
製品の起源 |
United States |
Foundational & Exploratory
The Definitive Guide to the Photophysical Properties of Thiol-Reactive Indocyanine Green (ICG-SH)
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core photophysical properties of thiol-reactive Indocyanine Green (ICG-SH), a near-infrared (NIR) cyanine dye derivative of significant interest in biomedical research and drug development. This document details its spectral characteristics, quantum yield, and fluorescence lifetime, alongside methodologies for their determination. Furthermore, it explores the impact of bioconjugation on these properties and illustrates relevant cellular uptake pathways.
Core Photophysical Properties of ICG Derivatives
Indocyanine Green (ICG) and its derivatives are characterized by their strong absorption and fluorescence in the near-infrared (NIR) window (700-900 nm), a region where biological tissues exhibit minimal absorbance and autofluorescence, allowing for deep tissue imaging. The introduction of a thiol-reactive group, such as a maleimide, to create ICG-maleimide (a common precursor for this compound conjugates), allows for covalent attachment to biomolecules containing free sulfhydryl groups, such as cysteine residues in proteins. While comprehensive data for this compound in its unconjugated form is limited, the properties of ICG and its bioconjugates provide a strong foundation for understanding its behavior.
Spectral Properties
The absorption and emission spectra of ICG are sensitive to its environment, including the solvent and its concentration. In aqueous solutions, ICG tends to form non-fluorescent aggregates, which alters its absorption spectrum.[1][2] Upon conjugation to biomolecules, these properties can be further modulated.
Table 1: Summary of Quantitative Photophysical Data for ICG and its Derivatives
| Property | ICG (in water) | ICG (in ethanol) | ICG-Maleimide | ICG-Antibody Conjugate | Source(s) |
| Absorption Maximum (λabs) | ~780 nm (monomer), ~700 nm (aggregate) | ~780 nm | 787 nm | ~800 nm | [1][3][4] |
| Emission Maximum (λem) | ~820 nm | ~820 nm | 819 nm | Varies, often slightly red-shifted | [1][3] |
| Molar Extinction Coefficient (ε) | ~150,000 - 250,000 M-1cm-1 (monomer) | ~250,000 M-1cm-1 | 232,000 M-1cm-1 | Varies with conjugation ratio | [3] |
| Fluorescence Quantum Yield (ΦF) | Low (~0.01-0.03) | ~0.12 - 0.20 | 0.09 | Generally low, can be influenced by local environment | [1][3] |
| Fluorescence Lifetime (τ) | ~0.17 ns | ~0.5 - 1.0 ns | Not explicitly found | ~0.4 - 0.7 ns (in vivo) | [5] |
Impact of Bioconjugation on Photophysical Properties
The covalent attachment of this compound to biomolecules, such as antibodies or peptides, can significantly influence its photophysical properties. Upon conjugation, the local microenvironment of the dye changes, which can affect its quantum yield and fluorescence lifetime. For instance, conjugation to an antibody can lead to a shift in the absorption peak to around 800 nm.[4] The degree of labeling (dye-to-protein ratio) can also impact the photophysical behavior, with higher ratios sometimes leading to self-quenching.[6]
Experimental Protocols
Accurate characterization of the photophysical properties of this compound and its conjugates is crucial for their application. Standard spectroscopic techniques are employed for this purpose.
UV-Vis Absorption Spectroscopy
This technique is used to determine the absorption spectrum and molar extinction coefficient of this compound.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). From the stock, prepare a series of dilutions in the desired experimental solvent (e.g., phosphate-buffered saline (PBS), ethanol).
-
Blank Measurement: Use the experimental solvent as a blank to zero the spectrophotometer.
-
Spectral Acquisition: Record the absorption spectra of the this compound solutions over a wavelength range of at least 600-900 nm.
-
Data Analysis: Identify the wavelength of maximum absorbance (λabs). To determine the molar extinction coefficient (ε), plot the absorbance at λabs against the concentration. According to the Beer-Lambert law (A = εcl), the slope of the linear fit will be the molar extinction coefficient (where 'c' is the concentration and 'l' is the path length of the cuvette).
Fluorescence Spectroscopy
This method is used to measure the emission spectrum, quantum yield, and fluorescence lifetime.
Protocol for Emission Spectrum and Quantum Yield:
-
Sample Preparation: Prepare dilute solutions of this compound with an absorbance of < 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrument Setup: Use a spectrofluorometer equipped with a NIR detector. Set the excitation wavelength (e.g., 750 nm).
-
Emission Scan: Record the fluorescence emission spectrum over a range of approximately 770-950 nm.
-
Quantum Yield Determination (Relative Method):
-
Measure the integrated fluorescence intensity and absorbance at the excitation wavelength for both the this compound sample and a standard dye with a known quantum yield in the same solvent (e.g., another cyanine dye).
-
The quantum yield (ΦF) is calculated using the following equation: ΦF,sample = ΦF,standard * (Isample / Istandard) * (Astandard / Asample) * (ηsample2 / ηstandard2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
Protocol for Fluorescence Lifetime:
-
Instrumentation: Utilize a time-correlated single-photon counting (TCSPC) system with a pulsed laser source for excitation (e.g., at ~750 nm) and a sensitive NIR detector.
-
Data Acquisition: Collect the fluorescence decay curve.
-
Data Analysis: Fit the decay curve to an exponential function (or a sum of exponentials for complex decays) to determine the fluorescence lifetime (τ).
Cellular Uptake and Signaling Pathways
The utility of this compound in drug development and molecular imaging often relies on its conjugation to targeting ligands, such as antibodies or peptides like RGD, which directs the conjugate to specific cells or tissues. The internalization of these conjugates is a critical step for intracellular drug delivery or imaging.
Experimental Workflow for Studying Cellular Uptake
The following workflow is commonly used to investigate the cellular uptake of ICG-conjugates.
References
- 1. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lumiprobe.com [lumiprobe.com]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Fluorescence lifetime-based contrast enhancement of indocyanine green-labeled tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Can indocyanine green (ICG) be conjugated to antibodies? | AAT Bioquest [aatbio.com]
Spectral Properties of ICG-SH in Diverse Solvent Environments: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Spectral Properties of Indocyanine Green (ICG)
The spectral properties of ICG are highly sensitive to the solvent environment, concentration, and aggregation state. In polar solvents like water, ICG tends to form non-fluorescent aggregates, which significantly impacts its absorption and emission characteristics.[1][2][3] In organic solvents and when bound to proteins in biological media, ICG typically exists in its monomeric form and exhibits strong fluorescence.[1][4]
Tabulated Spectral Data for ICG
The following table summarizes the key spectral properties of ICG in various solvents, providing a baseline for understanding the behavior of its derivatives.
| Solvent/Medium | Absorption Max (λ_abs) (nm) | Emission Max (λ_em) (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Reference(s) |
| Water | ~780 (monomer), ~700 (H-aggregate) | ~810 - 820 | Varies with concentration | Low (~0.02) | [1][2][5][6] |
| Ethanol | ~780 - 792 | ~806 - 820 | ~223,000 | ~0.14 - 0.147 | [1][5][7] |
| Dimethyl Sulfoxide (DMSO) | ~801 | ~815 | ~34,700 | ~0.117 - 0.13 | [7] |
| Dichloromethane | ~797 | ~809 | ~71,800 | ~0.244 | [7] |
| Fetal Bovine Serum (FBS) | ~792 | ~815 | ~130,000 | ~0.08 | [1] |
| Whole Blood | Not readily measured due to scattering | ~815 | Not readily measured | Similar to FBS | [1] |
| Acetonitrile | ~786 | ~807 | ~40,300 | ~0.143 | [7] |
| Acetone | ~789 | ~806 | ~40,300 | ~0.153 | [7] |
Note: The exact values can vary depending on the specific experimental conditions, including dye concentration, temperature, and purity. The formation of H-aggregates in aqueous solutions leads to a blue-shifted absorption peak around 700 nm and a significant decrease in fluorescence.[1][2][6]
Expected Influence of the Thiol (-SH) Group on Spectral Properties
While specific data for ICG-SH is scarce, the introduction of a thiol group can be expected to influence the spectral properties of the ICG core in the following ways:
-
Electronic Effects: The sulfur atom of the thiol group has lone pairs of electrons that can interact with the π-electron system of the cyanine dye. This can lead to slight shifts in the absorption and emission maxima. The direction and magnitude of this shift would depend on the position of the thiol group on the ICG molecule and its interaction with the solvent.
-
Solvent Interactions: The thiol group can participate in hydrogen bonding with protic solvents, potentially altering the solvation shell around the dye and influencing its photophysical behavior.
-
Aggregation: The presence of the thiol group could affect the aggregation properties of the molecule in aqueous solutions, potentially leading to different types of aggregates or altering the critical aggregation concentration.
-
Reactivity and Bioconjugation: The primary purpose of the thiol group is to enable covalent attachment to other molecules, such as proteins or nanoparticles. Upon conjugation, the local environment of the dye will change significantly, leading to substantial shifts in its spectral properties.
Experimental Protocols for Spectral Characterization
For researchers aiming to characterize the spectral properties of this compound or other derivatives, the following experimental protocols provide a robust framework.
Sample Preparation
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a high-purity organic solvent where it is readily soluble and stable (e.g., DMSO or ethanol). Determine the exact concentration using a high-precision balance.
-
Working Solutions: Prepare a series of dilutions from the stock solution in the desired solvents to be tested. The concentration range should be chosen to investigate both the monomeric and potential aggregated states. For fluorescence measurements, concentrations should be low enough to avoid inner filter effects (typically absorbance < 0.1 at the excitation wavelength).
-
Solvent Purity: Use spectroscopic grade solvents to minimize interference from impurities.
Absorption Spectroscopy
-
Instrumentation: Use a dual-beam UV-Vis-NIR spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with a cuvette containing the pure solvent.
-
Measure the absorbance spectrum of each this compound solution across the desired wavelength range (typically 600-900 nm).
-
Use quartz cuvettes with a defined path length (e.g., 1 cm).
-
-
Data Analysis:
-
Identify the wavelength of maximum absorption (λ_abs).
-
Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.
-
Fluorescence Spectroscopy
-
Instrumentation: Use a spectrofluorometer equipped with a near-infrared detector (e.g., an InGaAs detector) for optimal sensitivity in the emission range of ICG derivatives.
-
Measurement:
-
Set the excitation wavelength (λ_ex), typically a few nanometers below the absorption maximum.
-
Record the emission spectrum over a wavelength range that covers the expected emission peak (e.g., 750-950 nm).
-
Measure the fluorescence of a solvent blank to subtract any background signal.
-
-
Data Analysis:
-
Identify the wavelength of maximum emission (λ_em).
-
Quantum Yield Determination (Relative Method)
-
Standard Selection: Choose a reference dye with a known quantum yield in the same solvent and with a similar emission range (e.g., ICG in ethanol).
-
Measurement:
-
Measure the absorbance of both the this compound solution and the reference solution at the excitation wavelength. Ensure the absorbance is low (< 0.1) for both.
-
Measure the integrated fluorescence intensity of both solutions under identical experimental conditions (excitation wavelength, slit widths).
-
-
Calculation: Calculate the quantum yield (Φ_x) of the this compound sample using the following equation:
Φ_x = Φ_s * (I_x / I_s) * (A_s / A_x) * (n_x / n_s)²
where:
-
Φ is the quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
n is the refractive index of the solvent
-
The subscripts 'x' and 's' refer to the unknown sample and the standard, respectively.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the spectral properties of this compound.
References
- 1. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Emission and absorption properties of indocyanine green in Intralipid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optical Absorption of Indocyanine Green (ICG) [omlc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. rsc.org [rsc.org]
A Technical Guide to the Near-Infrared Fluorescence of ICG-SH for Researchers and Drug Development Professionals
Introduction
Indocyanine green (ICG) is a tricarbocyanine dye approved by the U.S. Food and Drug Administration (FDA) that has been utilized in clinical medicine for several decades.[1][2] Its primary applications have historically included assessments of cardiac output and hepatic function.[2][3] The true potential of ICG in modern research and drug development, however, lies in its photophysical properties. ICG absorbs and emits light in the near-infrared (NIR) window, specifically the NIR-I (700–900 nm) and NIR-II (1000–1700 nm) regions.[4][5] This spectral range is often called the "optical window" for biological tissues because it allows for deeper tissue penetration of light, minimizing absorption and scattering by endogenous chromophores like hemoglobin and water.[4][6]
This guide focuses on ICG-SH, a thiol-modified derivative of ICG. The introduction of a sulfhydryl (-SH) group provides a reactive handle for covalent conjugation to biomolecules, such as antibodies, peptides, and nanoparticles. This functionalization transforms ICG from a non-specific imaging agent into a versatile tool for creating highly specific probes for molecular imaging, image-guided surgery, and targeted drug delivery systems.
Core Photophysical Principles of this compound
The fluorescence behavior of this compound is governed by its chemical structure and its interaction with the surrounding environment. Understanding these principles is critical for its effective application.
Chemical Structure and Properties
ICG is an amphiphilic molecule, featuring lipophilic polycyclic moieties and hydrophilic sulfate groups.[7][8] This dual nature dictates its solubility and interaction with plasma proteins. The this compound variant maintains this core structure but incorporates a thiol group, enabling stable thioether or disulfide bonds with other molecules. This compound is a negatively charged polymethylcyanine dye with a molecular weight of 790.09 g/mol .[9]
Mechanism of Near-Infrared Fluorescence
The fluorescence emission of this compound is highly dependent on its aggregation state, which is influenced by concentration and the polarity of the solvent.[7][10]
-
Monomeric Form: In organic solvents like ethanol or at very low concentrations in aqueous solutions, this compound exists predominantly as monomers.[7] This monomeric form is responsible for its strong NIR fluorescence. The absorption maximum of the monomer is approximately 780 nm, with a primary emission peak around 820 nm.[7][10]
-
H-Aggregates: In aqueous solutions and at higher concentrations, this compound molecules self-assemble into "H-aggregates." This aggregation causes a blue-shift in the absorption peak to around 700 nm and leads to significant fluorescence quenching, rendering the aggregates poorly emissive.[7][10]
-
Solvent Effects: The fluorescence intensity of ICG in ethanol can be over 12 times brighter than in water due to the suppression of aggregation.[7] When bound to plasma proteins like albumin, ICG is stabilized in its monomeric form, enhancing its fluorescence quantum yield in biological media.[11][12]
-
NIR-II Emission: Beyond its primary NIR-I emission, ICG exhibits significant fluorescence in the NIR-II window (1000-1700 nm).[4] Imaging in this range offers superior spatial resolution and deeper tissue penetration, and ICG has been shown to provide higher contrast-to-noise ratios in the NIR-II versus the NIR-I window for in vivo vascular imaging.[4]
Quantitative Photophysical Data
The performance of this compound as a fluorophore is defined by several key parameters. These properties are highly dependent on the solvent and local environment, a critical consideration for experimental design.
| Parameter | Value | Conditions / Notes | Source(s) |
| Molecular Weight | 790.09 g/mol | - | [9] |
| Absorption Max (λ_abs) | ~780 nm | Monomer form (in ethanol, blood, or dilute aqueous solution) | [7][10] |
| ~700 nm | H-aggregate form (in concentrated aqueous solution) | [7][10] | |
| Emission Max (λ_em) | ~820 nm | NIR-I window, low concentrations | [7][10] |
| ~880 nm | NIR-I window, higher concentrations (TICT state) | [7][10] | |
| 1000-1300 nm | Broad emission in the NIR-II window | [4][13] | |
| Fluorescence Quantum Yield (Φ_F) | ~2.9% | In water | [11] |
| 12-14% | In ethanol, fetal bovine serum (FBS), or whole blood | [11] | |
| Photostability | Low | In water; subject to photobleaching | [11][14] |
| High (~16x vs. water) | In ethanol | [11] |
Experimental Protocols and Methodologies
Harnessing the capabilities of this compound requires robust experimental protocols for conjugation, characterization, and imaging.
Synthesis and Bioconjugation of this compound Probes
The thiol group on this compound is typically used to couple it to other molecules, such as antibodies or peptides, that have been functionalized with a maleimide group, forming a stable thioether bond.
Generalized Protocol for Antibody Conjugation:
-
Antibody Preparation: Reduce the disulfide bonds in the hinge region of an antibody (e.g., using TCEP) to expose free sulfhydryl groups. Purify the reduced antibody using a desalting column.
-
This compound Maleimide Activation (if needed): If conjugating to a maleimide-functionalized molecule, ensure the this compound is ready for reaction. For direct conjugation using its thiol, the target molecule must have a compatible reactive group.
-
Conjugation Reaction: Mix the activated this compound derivative with the prepared antibody in a suitable buffer (e.g., phosphate-buffered saline, pH 7.2-7.5). Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unconjugated this compound from the antibody-ICG-SH conjugate using size exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (dye-to-protein ratio) by measuring the absorbance of the conjugate at 280 nm (for the protein) and ~780 nm (for this compound).
Characterization of this compound Fluorescence
Protocol for Assessing Photostability: This protocol is adapted from studies evaluating ICG's stability under continuous illumination.[11]
-
Sample Preparation: Prepare solutions of this compound at a standardized concentration (e.g., 5 µM) in various solvents of interest (e.g., water, ethanol, cell culture medium).
-
Instrumentation Setup: Place the sample in a suitable container (e.g., a capillary tube or cuvette) within a spectrofluorometer equipped with an InGaAs detector for NIR-II measurements.
-
Irradiation: Irradiate the sample continuously with an excitation laser at a wavelength close to its absorption maximum (e.g., 785 nm) and at a fixed power density (e.g., 119 mW/cm²).
-
Data Acquisition: Collect the emission intensity over time at the peak emission wavelength.
-
Analysis: Normalize the emission intensity data to the initial value and plot the percentage of initial emission as a function of time. The rate of decay indicates the photostability in that medium.
In Vitro and In Vivo Fluorescence Imaging
Generalized Protocol for In Vivo Vascular Imaging:
-
Agent Preparation: Dissolve ICG or an this compound conjugate in a sterile, aqueous solution (e.g., saline or PBS). The solution should be prepared fresh and used within a few hours, as ICG is unstable in aqueous media.[5][6]
-
Animal Preparation: Anesthetize the subject animal (e.g., a mouse) according to approved institutional protocols.
-
Administration: Administer the ICG solution intravenously (e.g., via tail vein injection).
-
Imaging System: Use an imaging system equipped for NIR fluorescence. This typically includes an excitation source (740-800 nm laser or LED), an appropriate emission filter (e.g., >820 nm for NIR-I or a long-pass filter >1000 nm for NIR-II), and a high-sensitivity NIR camera (e.g., silicon CCD for NIR-I, InGaAs for NIR-II).[4][6][12]
-
Image Acquisition: Acquire a series of images immediately following injection to visualize the agent's distribution through the vasculature in real-time.
Application in Research and Drug Development
The ability to conjugate this compound to targeting moieties unlocks its potential in precision medicine.
Molecular Imaging with Targeted this compound Probes
By attaching this compound to antibodies or peptides that bind to specific cell surface receptors, researchers can visualize the location and extent of disease, such as tumors. This enables non-invasive monitoring of disease progression and response to therapy. For example, an this compound probe targeting a receptor overexpressed in cancer cells can be used for fluorescence-guided surgery to delineate tumor margins with high precision.[15]
Studying Biological Pathways
While this compound is an imaging agent and not a modulator of cell signaling, this compound-based probes can be designed to study pathways critical to disease. For instance, the Sonic Hedgehog (SHH) signaling pathway is often aberrantly activated in various cancers.[16][17] A researcher could develop an this compound conjugate that targets a key receptor in this pathway, such as Patched-1 (PTCH1), to visualize cancer cells with dysregulated SHH signaling.
Limitations and Considerations
Despite its utility, there are limitations to consider when working with this compound:
-
Photostability: ICG is susceptible to photobleaching upon intense or prolonged light exposure, which can lead to signal loss during imaging experiments.[14]
-
Aqueous Instability: In aqueous solutions, ICG degrades over time, necessitating that solutions be prepared fresh before use.[5][6] Encapsulation within nanoparticles can significantly improve its stability.[15][18]
-
Concentration Quenching: As detailed earlier, high local concentrations of this compound can lead to aggregation and fluorescence quenching, which must be managed in the design of probes and delivery systems.[7]
-
Short Circulation Half-Life: Free ICG is rapidly cleared from circulation (half-life of 150-180 seconds), primarily by the liver.[2][15] Conjugation to large molecules like antibodies or encapsulation in nanoparticles can extend its circulation time.[15]
Conclusion
This compound stands as a powerful and versatile tool in the fields of biomedical research and drug development. By providing a reactive thiol group on the clinically approved ICG scaffold, it enables the creation of sophisticated, targeted probes for near-infrared fluorescence imaging. Its strong fluorescence in both the NIR-I and NIR-II windows, coupled with the potential for deep tissue imaging, allows for high-resolution visualization of biological processes in vitro and in vivo. A thorough understanding of its concentration- and solvent-dependent photophysics, along with careful adherence to established protocols, is essential for leveraging the full potential of this compound to advance molecular imaging, diagnostics, and targeted therapies.
References
- 1. Indocyanine green: An old drug with novel applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indocyanine Green | C43H47N2NaO6S2 | CID 5282412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. An Updated Review on the Emerging Role of Indocyanine Green (ICG) as a Sentinel Lymph Node Tracer in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. raptorphotonics.com [raptorphotonics.com]
- 5. Near-Infrared Fluorescence Imaging in Humans with Indocyanine Green: A Review and Update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamopenarchives.com [benthamopenarchives.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation [escholarship.org]
- 11. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICG-augmented hyperspectral imaging for visualization of intestinal perfusion compared to conventional ICG fluorescence imaging: an experimental study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. Role of Photobleaching Process of Indocyanine Green for Killing Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indocyanine Green-Loaded Nanoparticles for Image-Guided Tumor Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sonic Hedgehog signaling pathway in gynecological and genitourinary cancer (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of the Sonic Hedgehog signaling pathway in normal and abnormal bladder development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Solubility and Stability of ICG-SH in Aqueous Buffers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of Indocyanine green-thiol (ICG-SH) in aqueous buffers. Understanding these physicochemical properties is critical for the successful development and application of this compound in various research and therapeutic areas, including bioconjugation, drug delivery, and near-infrared (NIR) fluorescence imaging. While specific quantitative data for this compound is limited in publicly available literature, this guide leverages extensive data on its parent compound, Indocyanine Green (ICG), to provide a robust framework for its handling and characterization.
The Chemical Landscape of this compound
This compound is a derivative of the FDA-approved NIR fluorescent dye, Indocyanine Green. The introduction of a thiol (-SH) group provides a reactive handle for covalent conjugation to other molecules, such as proteins, antibodies, and nanoparticles.
Solubility of this compound in Aqueous Buffers
| Solvent | Approximate Solubility of ICG | Reference(s) |
| Phosphate Buffered Saline (PBS), pH 7.2 | ~0.5 mg/mL | [2] |
| Water | ~1 mg/mL | [3][4] |
| Ethanol | ~1 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [2] |
| Dimethylformamide (DMF) | ~10 mg/mL | [2] |
The introduction of a thiol group is not expected to drastically alter the overall solubility profile in aqueous buffers compared to ICG, as the core structure responsible for its amphiphilicity remains unchanged. However, empirical determination of solubility for each specific batch of this compound is highly recommended.
Experimental Protocol: Determination of this compound Solubility
This protocol outlines a method for determining the solubility of this compound in a specific aqueous buffer using UV-Vis spectrophotometry.
-
Materials and Equipment:
-
This compound powder
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
UV-Vis spectrophotometer
-
Calibrated micropipettes
-
Microcentrifuge tubes
-
-
Procedure:
-
Prepare a series of microcentrifuge tubes.
-
To each tube, add an excess amount of this compound powder (e.g., 2 mg).
-
Add an increasing volume of the aqueous buffer to each tube (e.g., 1.0 mL, 1.2 mL, 1.4 mL, etc.).
-
Vortex the tubes vigorously for 2 minutes to facilitate dissolution.
-
Equilibrate the samples at a controlled temperature (e.g., 25°C) for 24 hours to ensure saturation.
-
Centrifuge the tubes at high speed (e.g., 10,000 x g) for 10 minutes to pellet any undissolved solid.
-
Carefully collect the supernatant from each tube.
-
Prepare a known concentration of this compound in a solvent where it is freely soluble (e.g., DMSO) to create a standard curve.
-
Measure the absorbance of the supernatants and the standards at the maximum absorbance wavelength of this compound (around 780 nm).
-
Determine the concentration of this compound in the saturated supernatants using the standard curve.
-
The highest concentration obtained represents the solubility of this compound in the tested buffer.
-
Stability of this compound in Aqueous Buffers
The stability of this compound is influenced by several factors, and its degradation can lead to a loss of fluorescence and conjugation capability. The degradation of ICG in aqueous solution is known to follow first-order kinetics.[5][6]
Key Stability Considerations:
-
pH: ICG is known to be unstable at acidic and highly alkaline pH. It rapidly decomposes at pH values below 5 and above 11, while showing relative stability in the pH range of 8-10.[7]
-
Temperature: Elevated temperatures accelerate the degradation of ICG in aqueous solutions.[5][6] For optimal stability, solutions should be stored at low temperatures (e.g., 4°C).
-
Light Exposure: ICG is sensitive to light, and exposure can lead to photodegradation.[5][6] Solutions should be protected from light by using amber vials or by wrapping containers in foil.
-
Concentration and Aggregation: At higher concentrations in aqueous solutions, ICG molecules tend to form aggregates, particularly H-aggregates.[3] This aggregation can lead to a blue-shift in the absorption maximum and fluorescence quenching.[3] While higher concentrations can sometimes offer more stability in the dark, aggregation can be a significant issue for spectroscopic applications.[5] The presence of the thiol group in this compound might influence its aggregation behavior, but this has not been extensively studied.
Quantitative Stability Data for ICG
The following table summarizes key stability findings for ICG, which can serve as a valuable reference for handling this compound.
| Condition | Observation | Reference(s) |
| Aqueous solution, 4°C, in the dark | Stable for ~3 days with 20% loss in fluorescence intensity. | [8][9] |
| Aqueous solution, room temp, in the dark | Thermal degradation time of ~10 days. | [5] |
| Whole blood, 37°C, light exposure | Stable for 5 hours. | [8][9] |
Experimental Protocols for Stability Assessment
A robust stability study is crucial to determine the shelf-life and optimal storage conditions for this compound solutions. High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose as it can separate the parent compound from its degradation products.
Experimental Workflow for this compound Stability Study
Detailed Protocol for HPLC-Based Stability Study of this compound
-
Materials and Equipment:
-
This compound
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
HPLC system with a UV-Vis or fluorescence detector
-
C18 reverse-phase HPLC column
-
Mobile phase solvents (e.g., acetonitrile and water with a buffer like ammonium acetate)
-
Temperature-controlled incubator
-
Light source for photostability testing
-
pH meter
-
-
Procedure:
-
Solution Preparation: Prepare a stock solution of this compound in the desired aqueous buffer at a known concentration.
-
Stress Conditions:
-
Thermal Stability: Aliquot the solution into several vials and incubate at different temperatures (e.g., 4°C, 25°C, 40°C) in the dark.
-
Photostability: Expose aliquots to a controlled light source (e.g., a photostability chamber) while keeping control samples in the dark.
-
pH Stability: Adjust the pH of the solution to different values (e.g., 4, 7.4, 9) and incubate at a constant temperature.
-
-
Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each condition.
-
HPLC Analysis:
-
Inject the samples into the HPLC system.
-
Use a suitable gradient elution method to separate this compound from its degradation products.
-
Monitor the elution profile at the maximum absorbance wavelength of this compound (~780 nm).
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak at each time point.
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
Determine the degradation rate constant (k) from the slope of the linear regression.
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k.
-
-
Conclusion
The solubility and stability of this compound in aqueous buffers are paramount for its effective use in scientific research and drug development. While direct quantitative data for this compound is still emerging, the extensive knowledge base for its parent compound, ICG, provides a strong foundation for its handling and characterization. It is crucial for researchers to empirically determine the solubility and stability of their specific this compound conjugates under their experimental conditions. The protocols and data presented in this guide offer a comprehensive starting point for these essential investigations.
References
- 1. tus.elsevierpure.com [tus.elsevierpure.com]
- 2. Measurement of blood concentration of indocyanine green by pulse dye densitometry--comparison with the conventional spectrophotometric method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Accuracy of indocyanine green pulse spectrophotometry clearance test for liver function prediction in transplanted patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 8. Enhanced Stability of Indocyanine Green by Encapsulation in Zein-Phosphatidylcholine Hybrid Nanoparticles for Use in the Phototherapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Technical Guide to ICG-SH vs. Standard Indocyanine Green (ICG) for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of standard Indocyanine Green (ICG) derivatives and the thiol-reactive variant, ICG-SH. It focuses on the core differences in their chemical reactivity, bioconjugation strategies, and implications for creating precisely engineered molecular probes for imaging and therapeutic applications.
Introduction to Indocyanine Green (ICG)
Indocyanine Green (ICG) is a tricarbocyanine dye with unique photophysical properties that make it invaluable for biomedical research and clinical diagnostics. As the only near-infrared (NIR) dye approved by the U.S. Food and Drug Administration (FDA), it is extensively used for applications such as cardiac output monitoring, ophthalmic angiography, and fluorescence-guided surgery.[1][2][3][4] Its peak spectral absorption and emission in the NIR window (approximately 700-900 nm) allow for deep tissue penetration with minimal autofluorescence from biological tissues.[3][5]
However, native ICG possesses poor stability in aqueous solutions, undergoes concentration-dependent aggregation, and has a short circulatory half-life of 150 to 180 seconds.[6][7][8] To overcome these limitations and enable targeted applications, ICG is often chemically modified to allow for covalent attachment (bioconjugation) to biomolecules such as antibodies, peptides, and nanoparticles. The most common derivatives utilize amine-reactive chemistry, but this approach has significant limitations, leading to the development of more advanced variants like this compound.
The Core Difference: Amine-Reactive vs. Thiol-Reactive Chemistry
The primary distinction between standard ICG derivatives and this compound lies in their conjugation chemistry, which dictates how they attach to a target biomolecule.
-
Standard ICG (Amine-Reactive): Most commercially available ICG derivatives for bioconjugation are activated with an N-hydroxysuccinimide (NHS) ester (ICG-NHS) or isothiocyanate (ICG-NCS).[6][9] These groups react with primary amines (–NH₂), which are abundantly found on the side chains of lysine residues and the N-terminus of proteins.[9][10] This method is straightforward but results in a heterogeneous product, as the labeling occurs randomly on any accessible lysine. Over-labeling can lead to protein aggregation or loss of biological activity.[1][10]
-
This compound (Thiol-Reactive): this compound is a modified ICG molecule that incorporates a thiol (sulfhydryl) group (–SH). This group does not directly react with proteins. Instead, it is designed to react with maleimide-activated molecules or be used in conjunction with a protein that has been engineered to have a reactive maleimide group. The more common strategy involves the specific reaction between a maleimide-activated dye and the thiol groups on a protein. Thiol groups are present in cysteine residues.[10] In many proteins, particularly antibodies, cysteine residues are involved in disulfide bonds that maintain the protein's structure. By selectively reducing these disulfide bonds (e.g., in the hinge region of an antibody), free thiol groups can be exposed for site-specific conjugation with a maleimide-activated dye.[11][] This thiol-maleimide reaction is highly specific and allows for precise control over the location and stoichiometry of dye labeling.[10][13]
The diagram below illustrates the fundamental difference between these two conjugation strategies.
Comparative Data of ICG Derivatives
The choice between this compound and standard ICG derivatives often depends on the specific requirements of the experiment. The following table summarizes key quantitative parameters.
| Property | Standard ICG / ICG-NHS Ester | This compound / ICG-Maleimide | Reference(s) |
| Reactive Group | N-hydroxysuccinimide (NHS) Ester | Thiol (-SH) or Maleimide | [9],[13] |
| Target Functional Group | Primary Amines (-NH₂) on Lysine Residues | Thiols (-SH) on Cysteine Residues | [10],[9] |
| Reaction pH | 8.0 - 9.0 (alkaline) | 7.0 - 7.5 (neutral) | [6], |
| Specificity | Low (labels all accessible amines) | High (site-specific at available thiols) | [10] |
| Excitation Max (λex) | ~780-800 nm (solvent dependent) | ~780-800 nm (solvent dependent) | [6],[3] |
| Emission Max (λem) | ~810-830 nm (solvent dependent) | ~810-830 nm (solvent dependent) | [6],[14] |
| Aqueous Stability | Poor; prone to degradation and aggregation. | Similar to standard ICG; stability is a known challenge. | [7],[15] |
| Storage (Dry Form) | -20°C, protected from light and moisture. | -20°C to -80°C, protected from light. | [6],[16] |
| Storage (Stock Solution) | DMSO stock at -20°C for <1-2 weeks. | DMSO stock at -20°C for ~1 month. | ,[6] |
Experimental Protocols
Detailed methodologies for antibody conjugation are provided below. Note that these are general protocols and may require optimization for specific proteins.
This protocol is adapted for labeling proteins via primary amines.
Materials:
-
Antibody solution (>2 mg/mL in a buffer free of primary amines, e.g., PBS).
-
ICG-NHS Ester.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Reaction Buffer: 1 M sodium bicarbonate, pH 8.25-8.5.[9][17]
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4.
-
Purification column (e.g., Sephadex G-25).[6]
Methodology:
-
Antibody Preparation:
-
If the antibody is in a buffer containing Tris or glycine, it must be exchanged into PBS (pH 7.4).
-
Adjust the antibody solution to a final concentration of 2-3 mg/mL.
-
Add 1/10th volume of Reaction Buffer to the antibody solution to raise the pH to ~8.25.[9]
-
-
ICG-NHS Stock Solution:
-
Immediately before use, dissolve the ICG-NHS ester in anhydrous DMSO to create a 10 mM stock solution.[9] Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Calculate the volume of ICG-NHS stock solution needed for the desired molar excess (a starting ratio of 10:1 to 20:1 dye-to-protein is recommended).[6]
-
Add the calculated volume of ICG-NHS stock to the antibody solution while gently vortexing.[9]
-
Incubate the reaction for 60 minutes at room temperature, protected from light.[9]
-
-
Quenching (Optional):
-
To stop the reaction, add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.[9]
-
-
Purification:
-
Characterization:
This protocol describes the labeling of an antibody with a maleimide-activated ICG derivative by first reducing native disulfide bonds.
Materials:
-
Antibody solution (1-10 mg/mL in a degassed, thiol-free buffer like PBS, pH 7-7.5).
-
ICG-Maleimide.
-
Anhydrous DMSO.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (10 mM).
-
Degassed Buffer: PBS, pH 7.0-7.5.
-
Purification/desalting column.
Methodology:
-
Antibody Reduction:
-
To the antibody solution, add TCEP to a final molar excess of 10-100x (e.g., a 10:1 molar ratio of TCEP:antibody).[]
-
Flush the vial with an inert gas (e.g., argon or nitrogen), seal, and incubate for 30 minutes at room temperature to reduce disulfide bonds.[]
-
-
Removal of Reducing Agent:
-
Immediately after reduction, remove the excess TCEP using a desalting column, exchanging the reduced antibody into degassed PBS (pH 7.0-7.5). This step is critical as TCEP can react with the maleimide dye.
-
-
ICG-Maleimide Stock Solution:
-
Prepare a 10 mM stock solution of ICG-Maleimide in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add the ICG-Maleimide stock solution to the reduced antibody solution. A molar excess of 5:1 to 20:1 (dye:protein) is a good starting point.[]
-
Flush the vial with inert gas, protect from light, and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.
-
-
Purification:
-
Purify the conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) to remove unreacted dye.
-
-
Storage and Characterization:
-
Store the final conjugate at 4°C for short-term use (<1 week) or at -20°C in 50% glycerol for long-term storage.
-
Characterize the conjugate by determining the Degree of Labeling (DOL) via UV-Vis spectroscopy.
-
Generalized Experimental Workflow
The overall process for creating and validating a fluorescently labeled biomolecule is complex. The workflow below outlines the key stages from initial reagent preparation to final characterization of the conjugate.
Conclusion
While standard amine-reactive ICG derivatives offer a simple method for labeling biomolecules, they produce heterogeneous products that can compromise biological function. This compound, used in conjunction with maleimide chemistry, represents a superior strategy for researchers requiring precise control over the site of conjugation. This site-specific labeling is critical in drug development and advanced imaging applications where the preservation of a protein's binding affinity and function is paramount. By understanding the core chemical differences and applying the appropriate experimental protocols, researchers can generate well-defined, highly functional ICG-based probes for a new generation of targeted diagnostics and therapeutics.
References
- 1. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging indocyanine green-integrated nanocarriers for multimodal cancer therapy: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D1NA00059D [pubs.rsc.org]
- 3. Bot Detection [iris-biotech.de]
- 4. Steven D. Wexner - Wikipedia [en.wikipedia.org]
- 5. spiedigitallibrary.org [spiedigitallibrary.org]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. Stabilization of indocyanine green by encapsulation within micellar systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 10. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Thiol-Reactive Dyes - Biotium [biotium.com]
- 13. scbt.com [scbt.com]
- 14. omichem.com [omichem.com]
- 15. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 16. medchemexpress.com [medchemexpress.com]
- 17. NHS ester protocol for labeling proteins [abberior.rocks]
- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
An In-Depth Technical Guide to the In Vitro Applications of Thiol-Reactive Indocyanine Green (ICG-SH)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and in vitro applications of thiol-reactive indocyanine green (ICG-SH), a near-infrared (NIR) fluorescent dye increasingly utilized in biomedical research. From the core chemical principles of bioconjugation to detailed experimental protocols and data analysis, this document serves as a technical resource for professionals in the fields of cell biology, bio-imaging, and drug development.
Core Principles of this compound and Bioconjugation
Indocyanine green (ICG) is a cyanine dye with excellent photophysical properties, including strong absorption and fluorescence in the near-infrared (NIR) spectrum (approximately 780-820 nm). This region is often referred to as the "optical window" in biological tissues, where light absorption by endogenous molecules like hemoglobin and water is minimal, allowing for deeper tissue penetration and reduced autofluorescence. For in vitro applications, the thiol-reactive derivative, typically ICG-maleimide, is widely used to covalently label biomolecules.
The fundamental principle of this compound conjugation lies in the highly specific and efficient Michael addition reaction between the maleimide group of the ICG derivative and a thiol (sulfhydryl) group (-SH) on the target molecule. In the context of proteins and peptides, the most common target for this reaction is the side chain of cysteine residues. This reaction proceeds under mild physiological conditions, typically at a pH range of 6.5 to 7.5, forming a stable thioether bond.
The stability of this thioether linkage is a critical consideration for the long-term performance of ICG conjugates. The succinimide ring formed after the initial conjugation can undergo two competing reactions: a retro-Michael reaction, which can lead to the dissociation of the conjugate, and hydrolysis of the ring, which results in a more stable, ring-opened structure.[1][2][3] The rate of these reactions is influenced by factors such as pH and the local chemical environment.[1][2][3] Strategies to enhance stability, such as using maleimide derivatives with electron-withdrawing groups to accelerate the stabilizing hydrolysis, have been developed.[1][2]
Experimental Protocols
Conjugation of ICG-Maleimide to a Thiol-Containing Protein
This protocol outlines a general procedure for labeling a protein with ICG-maleimide. Optimization of the dye-to-protein molar ratio is recommended for each specific application.
Materials:
-
ICG-maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Thiol-containing protein (e.g., antibody, peptide)
-
Conjugation buffer: 1x Phosphate-Buffered Saline (PBS), 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5, degassed
-
(Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Purification column (e.g., Sephadex G-25)
-
Microcentrifuge tubes
Procedure:
-
Prepare Protein Solution:
-
Dissolve the protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.
-
(Optional) If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature. If using DTT, the excess DTT must be removed by dialysis or a desalting column before adding the ICG-maleimide.
-
-
Prepare ICG-Maleimide Stock Solution:
-
Dissolve the ICG-maleimide in anhydrous DMSO or DMF to a final concentration of 10 mM. Vortex briefly to ensure complete dissolution. This solution should be prepared fresh and protected from light.
-
-
Conjugation Reaction:
-
Add the ICG-maleimide stock solution to the protein solution at a desired molar ratio (a starting point of 10:1 to 20:1 dye-to-protein is recommended).
-
Gently mix the solution by pipetting or brief vortexing. Avoid vigorous shaking to prevent protein denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 2-8°C, protected from light.
-
-
Purification of the Conjugate:
-
Purify the ICG-protein conjugate from unconjugated dye and reaction byproducts using a size-exclusion chromatography column (e.g., Sephadex G-25).
-
Equilibrate the column with PBS (pH 7.2-7.4).
-
Load the reaction mixture onto the column.
-
Elute the conjugate with PBS. The first colored fraction will typically contain the labeled protein.
-
Collect the fractions and identify those containing the conjugate by measuring the absorbance at 280 nm (for the protein) and ~780 nm (for ICG).
-
Characterization of ICG-Protein Conjugates
Determining the Degree of Labeling (DOL):
The DOL, or the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and the maximum absorbance of ICG (Amax, typically ~780 nm).
-
Calculate the concentration of the dye using the Beer-Lambert law:
-
[Dye Concentration (M)] = Amax / (εdye × path length)
-
Where εdye is the molar extinction coefficient of ICG at its Amax.
-
-
Calculate the concentration of the protein, correcting for the absorbance of the dye at 280 nm:
-
[Protein Concentration (M)] = (A280 - (Amax × CF)) / (εprotein × path length)
-
Where CF is the correction factor (A280 of the free dye / Amax of the free dye) and εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the DOL:
-
DOL = [Dye Concentration] / [Protein Concentration]
-
Analysis by SDS-PAGE:
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to confirm conjugation and assess the purity of the conjugate. The labeled protein will show a slight increase in molecular weight and can be visualized by its fluorescence in the near-infrared range before staining with Coomassie Blue.
Data Presentation
Quantitative Data on ICG Conjugation and Stability
| Parameter | Value/Range | Biomolecule | Notes |
| Conjugation Parameters | |||
| Recommended pH | 6.5 - 7.5 | Proteins/Peptides | Optimal for thiol-maleimide reaction |
| Recommended Molar Ratio (Dye:Protein) | 10:1 - 20:1 | General Proteins | Starting point for optimization |
| Yield of ICG-Panitumumab Conjugate | 72% | Panitumumab (Antibody) | Molar ratio of 5:1 (ICG:mAb) |
| 53% | Panitumumab (Antibody) | Molar ratio of 10:1 (ICG:mAb) | |
| 19% | Panitumumab (Antibody) | Molar ratio of 20:1 (ICG:mAb) | |
| Degree of Labeling (DOL) | |||
| ICG molecules per Panitumumab | ~1 | Panitumumab (Antibody) | Molar ratio of 5:1 (ICG:mAb) |
| ~2 | Panitumumab (Antibody) | Molar ratio of 10:1 (ICG:mAb) | |
| ~5 | Panitumumab (Antibody) | Molar ratio of 20:1 (ICG:mAb) | |
| Stability of Thiol-Maleimide Adduct | |||
| Half-life of ring-opened adduct | > 2 years | N-substituted succinimide thioethers | Stabilized form after hydrolysis |
| Half-life of N-alkyl maleimide adduct | > 1 week | N-alkyl succinimide thioethers | Before hydrolysis |
In Vitro Imaging and Phototherapy Data
| Parameter | Value/Range | Cell Line/Model | Notes |
| In Vitro Imaging | |||
| Signal-to-Noise Ratio (SNR) in Confocal Microscopy | 5 - 10 | General | Low signal/quality image |
| 15 - 20 | General | Average quality image | |
| > 30 | General | High-quality image | |
| Intracellular ICG Concentration for Imaging | 1 - 50 µM | HaCaT keratinocytes | Dose-dependent uptake |
| In Vitro Photothermal/Photodynamic Therapy | |||
| Cell Viability after ICG-PDT (50 µM ICG, 48 J/cm²) | 7% ± 2% | HaCaT keratinocytes | Significant cell killing |
| Control Cell Viability (no irradiation) | 82% ± 15% | HaCaT keratinocytes | Minimal dark toxicity |
| Caspase-3 Activation | Observed | Various cancer cell lines | Indicates apoptosis induction |
In Vitro Applications and Signaling Pathways
This compound conjugates are versatile tools for a range of in vitro applications, primarily centered around fluorescence imaging and phototherapy.
Cellular Imaging and Uptake Studies
ICG's NIR fluorescence makes it an ideal probe for live-cell imaging, allowing for the visualization and tracking of labeled biomolecules with high signal-to-background ratios.[4][5] Common applications include:
-
Receptor Trafficking: By conjugating ICG to a ligand that binds to a specific cell surface receptor, the process of receptor internalization and trafficking can be monitored in real-time.
-
Antibody Internalization: ICG-labeled antibodies are used to study the rate and mechanism of antibody uptake by cancer cells, which is crucial for the development of antibody-drug conjugates (ADCs).[6]
-
Cellular Uptake Mechanisms: The pathway of internalization of ICG-conjugated nanoparticles or other delivery vehicles can be elucidated using fluorescence microscopy.
Photodynamic and Photothermal Therapy (PDT/PTT)
Upon irradiation with NIR light, ICG can generate both reactive oxygen species (ROS) and heat, leading to photodynamic and photothermal effects, respectively. This dual modality allows for the targeted destruction of cells in vitro.
-
Photodynamic Therapy (PDT): The generation of ROS, such as singlet oxygen, induces oxidative stress, leading to cellular damage and apoptosis.[7][8]
-
Photothermal Therapy (PTT): The localized heating can cause hyperthermia, leading to protein denaturation and cell death.
The induction of apoptosis is a key mechanism in ICG-mediated PDT. This process is often mediated by the activation of caspases, a family of proteases that execute programmed cell death.
Targeted Modulation of Signaling Pathways
By conjugating this compound to specific targeting moieties, it is possible to deliver the dye to particular cellular locations or to influence specific signaling pathways. For example, an ICG-RGD peptide conjugate can target integrin αvβ3, which is often overexpressed on cancer cells.[9][10] Binding of the RGD motif to the integrin can trigger downstream signaling events, which can be studied in conjunction with the imaging capabilities of ICG.
Conclusion
Thiol-reactive ICG is a powerful and versatile tool for a wide range of in vitro applications. Its favorable photophysical properties, coupled with the specificity of maleimide-thiol chemistry, enable the precise labeling of biomolecules for advanced cellular imaging and targeted therapies. This guide provides a foundational understanding and practical protocols for researchers to effectively utilize this compound in their in vitro studies. As with any bioconjugation technique, careful optimization and characterization are paramount to achieving reliable and reproducible results. The continued development of novel ICG derivatives and conjugation strategies promises to further expand the utility of this remarkable NIR dye in biomedical research and drug discovery.
References
- 1. prolynxinc.com [prolynxinc.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Affibody-Indocyanine Green Based Contrast Agent for Photoacoustic and Fluorescence Molecular Imaging of B7–H3 Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Near-infrared photothermal/photodynamic therapy with indocyanine green induces apoptosis of hepatocellular carcinoma cells through oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Fluorescence Imaging of RGD-Modified Indocyanine Green Micelles on Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. RGD-Binding Integrins Revisited: How Recently Discovered Functions and Novel Synthetic Ligands (Re-)Shape an Ever-Evolving Field - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for ICG-SH Labeling of Cysteine Residues on Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted labeling of specific amino acid residues on proteins is a cornerstone of modern biological research and drug development. Cysteine, with its unique sulfhydryl (-SH) group, offers a prime target for site-specific modification. The ICG-SH protocol, utilizing an Indocyanine Green (ICG) derivative functionalized with a maleimide group (ICG-maleimide), provides a robust method for covalently attaching this near-infrared (NIR) fluorescent dye to cysteine residues. This technique is invaluable for a range of applications, including in vitro and in vivo imaging, fluorescence-guided surgery, and the development of targeted therapeutics like antibody-drug conjugates (ADCs).
The reaction proceeds via a Michael addition, where the thiol group of a cysteine residue attacks the electron-deficient double bond of the maleimide, forming a stable thioether linkage.[1] This reaction is highly selective for thiols, particularly within a pH range of 6.5 to 7.5, making it ideal for bioconjugation under physiological conditions.[1]
These application notes provide a comprehensive overview of the this compound protocol, including detailed experimental procedures, data presentation, and visualizations to guide researchers in successfully labeling their proteins of interest.
Key Applications
-
Fluorescence-Guided Surgery: ICG is an FDA-approved NIR dye, and its conjugation to tumor-targeting proteins allows for real-time visualization of tumor margins during surgery, enhancing the precision of resection.
-
In Vivo Imaging: The NIR fluorescence of ICG enables deep tissue penetration, making ICG-labeled proteins excellent probes for non-invasive imaging of biological processes in living organisms.
-
Antibody-Drug Conjugate (ADC) Development: While not a therapeutic agent itself, the principles of ICG-maleimide conjugation are directly applicable to the development of ADCs, where a cytotoxic drug is linked to a targeting antibody via a stable maleimide linker.
-
Protein Trafficking and Localization Studies: Labeling proteins with ICG allows for the tracking of their movement and localization within cells and tissues.
Quantitative Data on Protein Conjugation
The efficiency and stoichiometry of the labeling reaction are critical parameters. The Degree of Substitution (DOS), also referred to as the Drug-to-Antibody Ratio (DAR) in the context of ADCs, represents the average number of ICG molecules conjugated to a single protein molecule. The optimal DOS varies depending on the protein and application, but a general range of 2 to 10 is often recommended for antibodies.[1] Over-labeling can sometimes lead to protein aggregation or reduced fluorescence.[1]
The following table presents data from a study on an anti-HER2 affibody-drug conjugate, which utilized maleimide chemistry analogous to the this compound protocol. This data illustrates the impact of increasing the number of available cysteine residues (and thus the potential drug load) on the final product.
| Conjugate | Theoretical Max DAR | Average DAR (by HIC) | Monomer Purity (%) |
| ZHER2–ABD–mcDM1 | 1 | 0.9 | >98 |
| ZHER2–ABD–mcDM13 | 3 | 2.7 | >95 |
Data adapted from a study on an anti-HER2 affibody-drug conjugate using a maleimide-containing payload.[2]
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds
For proteins where the target cysteines are involved in disulfide bonds, a reduction step is necessary to generate free sulfhydryl groups for labeling.
Materials:
-
Protein of interest in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Degassed buffer (e.g., PBS, pH 7.2-7.4)
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
Procedure:
-
Dissolve the protein in a degassed buffer at a concentration of 2-10 mg/mL.[3]
-
If using TCEP, add a 10- to 100-fold molar excess of TCEP to the protein solution.[4] Incubate at room temperature for 20-30 minutes.[4] TCEP is often preferred as it does not need to be removed before the labeling reaction.
-
If using DTT, add a 10- to 20-fold molar excess of DTT and incubate for 30 minutes at room temperature.[5] Crucially, DTT must be removed before adding the ICG-maleimide , as it will compete for the dye.[5]
-
To remove DTT, pass the reduced protein solution through a pre-equilibrated size-exclusion chromatography column (e.g., Sephadex G-25).[5] Collect the protein-containing fractions.
-
Determine the protein concentration of the reduced sample.
Protocol 2: ICG-Maleimide Labeling of Reduced Protein
Materials:
-
Reduced protein solution from Protocol 1
-
ICG-maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., PBS, pH 6.5-7.5)
Procedure:
-
Prepare a 10 mM stock solution of ICG-maleimide in anhydrous DMSO.[3] This solution should be prepared fresh and protected from light.
-
Adjust the pH of the reduced protein solution to 6.5-7.5 if necessary.
-
Add the ICG-maleimide stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1.[4]
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or overnight at 4°C, protected from light.[6][7]
Protocol 3: Purification of ICG-Protein Conjugate
Materials:
-
ICG-protein conjugation reaction mixture from Protocol 2
-
Size-exclusion chromatography column (e.g., Sephadex G-25)
-
Elution buffer (e.g., PBS, pH 7.2-7.4)
Procedure:
-
Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with the elution buffer.
-
Load the ICG-protein conjugation reaction mixture onto the column.
-
Elute the conjugate with the elution buffer. The ICG-protein conjugate will typically elute first as a colored band, followed by the smaller, unconjugated ICG-maleimide.
-
Collect the fractions containing the purified ICG-protein conjugate.
-
Pool the desired fractions and concentrate if necessary.
Protocol 4: Characterization of ICG-Protein Conjugate
1. Spectrophotometric Analysis and Calculation of Degree of Substitution (DOS):
Procedure:
-
Measure the absorbance of the purified ICG-protein conjugate at 280 nm (A280) and at the maximum absorbance of ICG (approximately 785 nm, Amax).
-
Calculate the protein concentration using the following formula: [Protein] (M) = (A280 - (Amax * CF)) / ε_protein
-
CF: Correction factor for the absorbance of ICG at 280 nm (typically around 0.05-0.07).
-
ε_protein: Molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the ICG concentration using the Beer-Lambert law: [ICG] (M) = Amax / ε_ICG
-
ε_ICG: Molar extinction coefficient of ICG at its Amax (approximately 218,000 M⁻¹cm⁻¹).[8]
-
-
Calculate the Degree of Substitution (DOS): DOS = [ICG] / [Protein]
2. SDS-PAGE Analysis:
-
Run the purified conjugate on an SDS-PAGE gel to confirm the presence of the protein and to assess its purity. The labeled protein can be visualized by its fluorescence in the near-infrared range using an appropriate imaging system before or after Coomassie staining.
Visualizations
ICG-Maleimide Labeling Workflow
Caption: Workflow for ICG-maleimide labeling of cysteine residues on a protein.
HER2 Signaling Pathway and ICG-Affibody Imaging
This diagram illustrates the principle of using an ICG-labeled HER2-targeting affibody to visualize HER2-positive cancer cells and the subsequent downstream signaling pathways that are often dysregulated in these cancers. The binding of the ICG-affibody to the HER2 receptor allows for imaging and can be used to assess receptor expression levels, which is crucial for guiding HER2-targeted therapies.
References
- 1. Affibody Molecules for In vivo Characterization of HER2-Positive Tumors by Near-Infrared Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative assessment of fluorescence intensity of ICG in sentinel nodes in early gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Shifting the Antibody–Drug Conjugate Paradigm: A Trastuzumab-Gold-Based Conjugate Demonstrates High Efficacy against Human Epidermal Growth Factor Receptor 2-Positive Breast Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Affibody-based nanoprobes for HER2-expressing cell and tumor imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Trastuzumab-MMAU Antibody-Auristatin Conjugates: Valine-Glucoserine Linker with Stabilized Maleimide Conjugation Improves In Vivo Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Impact of Maleimide Disubstitution on Chemical and Biological Characteristics of HER2 Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: A Step-by-Step Guide to ICG-SH Antibody Conjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye with a long history of clinical use in applications such as cardiac output monitoring and ophthalmic angiography.[1][2] Its favorable optical properties, including deep tissue penetration of its fluorescence, make it an attractive candidate for conjugation to antibodies for targeted in vivo imaging and therapeutic applications. This guide provides a detailed, step-by-step protocol for the conjugation of a thiol-containing ICG derivative (ICG-SH) to an antibody. This method relies on the formation of a stable thioether bond between the thiol group on the ICG molecule and a maleimide group introduced onto the antibody via a bifunctional crosslinker. This site-specific conjugation approach can offer greater control over the dye-to-antibody ratio (DAR) compared to amine-reactive conjugations.
Principle of the Method
The conjugation of this compound to an antibody is a two-step process. First, the antibody is "activated" by reacting it with a heterobifunctional crosslinker, such as Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC). The N-hydroxysuccinimide (NHS) ester end of the SMCC molecule reacts with primary amines (primarily on lysine residues) on the antibody, forming a stable amide bond and introducing a maleimide group. In the second step, the thiol group of the this compound molecule reacts with the introduced maleimide group on the antibody, forming a stable thioether linkage. The resulting ICG-antibody conjugate is then purified to remove unreacted dye and crosslinker.
Materials and Reagents
| Material/Reagent | Supplier | Comments |
| Antibody (e.g., IgG) | In-house or Commercial | Should be purified and in an amine-free buffer (e.g., PBS). |
| This compound | Commercial Source | Store protected from light and moisture. |
| SMCC Crosslinker | Commercial Source | Store desiccated at 4°C. |
| Phosphate Buffered Saline (PBS), pH 7.2-7.4 | In-house or Commercial | For antibody solution and purification. |
| Anhydrous Dimethyl Sulfoxide (DMSO) | Commercial Source | For dissolving this compound and SMCC. |
| Desalting Columns (e.g., Sephadex G-25) | Commercial Source | For purification of the conjugate. |
| Reaction Buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2) | In-house or Commercial | For the conjugation reaction. |
| Quenching Reagent (e.g., L-cysteine) | Commercial Source | To cap unreacted maleimide groups. |
| UV-Vis Spectrophotometer | N/A | For determining concentrations and degree of labeling. |
Experimental Protocols
Part 1: Maleimide Activation of the Antibody
This part of the protocol describes the introduction of maleimide groups onto the antibody using the SMCC crosslinker.
1. Antibody Preparation:
-
Start with a purified antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer like PBS. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate buffer.
2. SMCC Solution Preparation:
-
Immediately before use, dissolve the SMCC crosslinker in anhydrous DMSO to a concentration of 10-20 mM.
3. Activation Reaction:
-
Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle stirring or rocking.
4. Removal of Excess SMCC:
-
Purify the maleimide-activated antibody from excess, non-reacted SMCC using a desalting column (e.g., Sephadex G-25) equilibrated with reaction buffer (e.g., 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2).
Part 2: Conjugation of this compound to the Maleimide-Activated Antibody
This part of the protocol describes the reaction between the thiol-containing ICG and the maleimide-activated antibody.
1. This compound Solution Preparation:
-
Dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.
2. Conjugation Reaction:
-
Add a 1.5- to 5-fold molar excess of the this compound solution to the purified maleimide-activated antibody solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle stirring or rocking.
3. Quenching the Reaction (Optional):
-
To cap any unreacted maleimide groups, a quenching reagent such as L-cysteine can be added to a final concentration of 1-10 mM. Incubate for an additional 15-20 minutes.
Part 3: Purification and Characterization of the ICG-Antibody Conjugate
1. Purification:
-
Purify the ICG-antibody conjugate from unreacted this compound and other small molecules using a desalting column (e.g., Sephadex G-25) equilibrated with PBS. The first colored fraction to elute will be the antibody conjugate.
2. Characterization:
-
Determine the Degree of Labeling (DOL): The DOL, or the average number of ICG molecules conjugated to each antibody molecule, can be determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of ICG (around 780-800 nm).
-
The DOL can be calculated using the following formula: DOL = (A_max_dye * ε_protein) / ((A_280_protein - (A_max_dye * CF)) * ε_dye) Where:
-
A_max_dye is the absorbance of the conjugate at the ICG maximum absorbance wavelength.
-
ε_protein is the molar extinction coefficient of the antibody at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
A_280_protein is the absorbance of the conjugate at 280 nm.
-
CF is the correction factor for the dye's absorbance at 280 nm (A₂₈₀ of dye / Aₘₐₓ of dye).
-
ε_dye is the molar extinction coefficient of ICG at its maximum absorbance wavelength.
-
-
-
Purity Analysis: The purity of the conjugate and the presence of any aggregates can be assessed by size-exclusion HPLC (SE-HPLC). The integrity of the antibody heavy and light chains can be evaluated by SDS-PAGE.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the this compound antibody conjugation protocol.
Table 1: Recommended Molar Ratios for Reagents
| Reagent | Molar Ratio (Reagent:Antibody) | Notes |
| SMCC Crosslinker | 10:1 to 20:1 | Higher ratios can lead to higher degrees of maleimide activation but may also increase the risk of antibody modification affecting its function. |
| This compound | 1.5:1 to 5:1 | The optimal ratio should be determined empirically to achieve the desired DOL without causing aggregation. |
| TCEP (for antibody reduction - optional) | 10:1 to 20:1 | Tris(2-carboxyethyl)phosphine (TCEP) can be used to reduce disulfide bonds in the antibody hinge region to generate free thiols for conjugation with a maleimide-activated dye. This is an alternative strategy to the one detailed above. |
Table 2: Typical Reaction Conditions
| Step | Parameter | Value |
| Antibody Activation | Time | 30 - 60 minutes |
| Temperature | Room Temperature | |
| Conjugation | Time | 1 - 2 hours |
| Temperature | Room Temperature | |
| pH | 7.0 - 7.5 |
Table 3: Purification and Characterization Parameters
| Method | Parameter | Typical Value/Range |
| SE-HPLC | Purity | >95% monomer |
| UV-Vis Spectroscopy | Degree of Labeling (DOL) | 2 - 8 |
| SDS-PAGE | Heavy Chain Band | ~50 kDa |
| Light Chain Band | ~25 kDa |
Visualizations
Caption: Workflow for this compound Antibody Conjugation.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Inefficient antibody activation. | Increase the molar excess of SMCC. Ensure the antibody buffer is completely amine-free. |
| Hydrolysis of maleimide groups. | Perform the conjugation step immediately after antibody activation and purification. Ensure the pH of the reaction buffer is between 7.0 and 7.5. | |
| Inactive this compound. | Use fresh, high-quality this compound. Protect from light and moisture during storage and handling. | |
| High Degree of Labeling / Aggregation | High molar excess of this compound. | Reduce the molar ratio of this compound to the antibody. |
| Hydrophobic interactions of ICG. | Consider using a PEGylated this compound derivative to increase hydrophilicity. Optimize the purification method to remove aggregates. | |
| Poor Antibody Recovery | Non-specific binding to purification column. | Pre-treat the column with a blocking agent like BSA. Ensure proper equilibration of the column. |
| Precipitation of the antibody. | Perform reactions and purification at 4°C. Ensure the antibody concentration is within the recommended range. |
Conclusion
The protocol outlined above provides a robust method for the site-specific conjugation of this compound to antibodies. By carefully controlling the reaction conditions and molar ratios of the reagents, researchers can generate well-defined ICG-antibody conjugates with a desired degree of labeling. Proper purification and characterization are critical to ensure the quality and performance of the final product for downstream applications in research, diagnostics, and drug development.
References
Application Notes and Protocols for Thiol-Reactive ICG Derivatives in Live-Cell Imaging
Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for clinical use, making it a valuable tool in biomedical imaging.[1][2] Its emission in the NIR window allows for deep tissue penetration and reduced background autofluorescence.[3][4] For targeted live-cell imaging, ICG can be chemically modified to react with specific functional groups on biomolecules. While "ICG-SH" is not a standard nomenclature, the underlying interest is in thiol-reactive ICG derivatives that can be conjugated to cysteine residues on proteins and peptides. This is most commonly achieved using ICG-maleimide, which selectively reacts with thiol groups to form a stable thioether bond.[5][6][7] This document provides detailed application notes and protocols for the use of ICG-maleimide and other amine-reactive ICG derivatives in live-cell imaging.
Key Applications
-
Targeted Live-Cell Imaging: ICG-conjugates can be used to label and track specific proteins or cell populations in real-time. By conjugating ICG to antibodies, antibody fragments, or other targeting ligands, researchers can visualize cellular processes such as receptor trafficking and endocytosis.[1][2][8]
-
In Vivo Imaging: The NIR properties of ICG make it ideal for in vivo imaging studies in animal models.[1][2][9] ICG conjugates have been used for tumor imaging, angiography, and monitoring of vascular perfusion.[1][2][10][11]
-
Photothermal Therapy (PTT): Upon laser irradiation, ICG can generate heat, which can be used to selectively destroy cancer cells.[11][12] Targeted delivery of ICG conjugates enhances the efficacy and reduces off-target effects of PTT.[12]
-
Photoacoustic Imaging (PAI): ICG's strong absorption in the NIR region makes it an excellent contrast agent for PAI, a hybrid imaging modality that combines the high contrast of optical imaging with the high spatial resolution of ultrasound.[9][11]
Quantitative Data
The photophysical properties of ICG and its derivatives are crucial for successful imaging experiments. The following table summarizes key quantitative data for ICG and a common amine-reactive derivative, ICG-sulfo-OSu.
| Property | ICG | ICG-sulfo-OSu | Reference |
| Excitation Maximum (nm) | ~780 | ~785 | [3][13] |
| Emission Maximum (nm) | ~810 | ~811 | [3][13] |
| Molar Extinction Coefficient (in PBS) | ~147,000 M⁻¹cm⁻¹ | N/A | [14] |
| Quantum Yield | Low in aqueous media | Higher than ICG in aqueous media | [15] |
Experimental Protocols
Here, we provide detailed protocols for the conjugation of thiol-reactive ICG-maleimide to a protein and a general procedure for live-cell imaging with the resulting conjugate.
Protocol 1: Conjugation of ICG-Maleimide to a Thiol-Containing Protein
This protocol describes the labeling of a protein with free cysteine residues with ICG-maleimide.
Materials:
-
Protein to be labeled (e.g., antibody, peptide)
-
ICG-maleimide
-
Degassed reaction buffer (e.g., PBS, Tris, or HEPES, pH 7.0-7.5)[6]
-
Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (optional)[6][7]
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)[6]
-
Size-exclusion chromatography column (e.g., Sephadex G-25) for purification[5]
Procedure:
-
Protein Preparation:
-
ICG-Maleimide Stock Solution Preparation:
-
Allow the vial of ICG-maleimide to warm to room temperature.
-
Dissolve the ICG-maleimide in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL to create a stock solution.[6]
-
-
Conjugation Reaction:
-
Purification:
-
Remove the unreacted ICG-maleimide and other small molecules by passing the reaction mixture through a size-exclusion chromatography column (e.g., Sephadex G-25).[5]
-
Collect the fractions containing the labeled protein, which can be identified by their color and absorbance at 280 nm (protein) and ~780 nm (ICG).
-
-
Determination of Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm and ~780 nm.
-
Calculate the DOL using the Beer-Lambert law and the molar extinction coefficients of the protein and ICG.
-
Protocol 2: Live-Cell Imaging with ICG-Conjugated Proteins
This protocol provides a general workflow for imaging live cells labeled with an ICG-conjugated protein.
Materials:
-
Live cells cultured on glass-bottom dishes or chamber slides
-
ICG-conjugated protein
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope equipped with appropriate NIR laser lines and emission filters
Procedure:
-
Cell Preparation:
-
Plate cells on a suitable imaging dish and allow them to adhere and grow to the desired confluency.
-
-
Labeling:
-
Dilute the ICG-conjugated protein to the desired final concentration in pre-warmed cell culture medium. The optimal concentration should be determined empirically but typically ranges from 1-10 µg/mL.
-
Remove the existing medium from the cells and replace it with the medium containing the ICG-conjugate.
-
Incubate the cells for a specific period (e.g., 30 minutes to several hours) at 37°C in a CO₂ incubator. The incubation time will depend on the specific protein and cellular process being investigated.
-
-
Washing:
-
Gently wash the cells two to three times with pre-warmed PBS or cell culture medium to remove any unbound ICG-conjugate.
-
-
Imaging:
-
Add fresh, pre-warmed cell culture medium to the cells.
-
Place the imaging dish on the microscope stage, ensuring the cells are maintained at 37°C and 5% CO₂.
-
Excite the ICG with a laser line around 780 nm and collect the emission using a filter centered around 810 nm.
-
Acquire images using the lowest possible laser power to minimize phototoxicity and photobleaching.[16]
-
Visualizations
Below are diagrams illustrating the experimental workflow and a conceptual signaling pathway that could be studied using ICG-conjugated ligands.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BioActs Official Website [bioacts.com]
- 4. Role of Indocyanine Green in Fluorescence Imaging with Near-Infrared Light to Identify Sentinel Lymph Nodes, Lymphatic Vessels and Pathways Prior to Surgery - A Critical Evaluation of Options - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 8. A live-imaging protocol for tracking receptor dynamics in single cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Affibody-Indocyanine Green Based Contrast Agent for Photoacoustic and Fluorescence Molecular Imaging of B7–H3 Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. ICG-Sulfo-OSu | AAT Bioquest [aatbio.com]
- 14. ICG Labeling Kit - NH2 LK31 manual | DOJINDO [dojindo.com]
- 15. researchgate.net [researchgate.net]
- 16. Fluorescence Imaging Using Deep-Red Indocyanine Blue, a Complementary Partner for Near-Infrared Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Small Animal Imaging Using Thiol-Reactive Indocyanine Green (ICG-SH)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of thiol-reactive Indocyanine Green (ICG-SH) in preclinical in vivo small animal imaging. ICG is a near-infrared (NIR) fluorescent dye approved by the FDA for various diagnostic applications.[1][2] Its derivatives, including this compound, are widely used in research for non-invasive imaging of biological processes in living animals.[3]
This compound is specifically designed to react with thiol groups (sulfhydryl groups) on molecules such as cysteine residues in proteins or engineered antibodies, enabling targeted imaging of specific biological markers. The NIR fluorescence of ICG allows for deep tissue penetration of light, making it ideal for whole-body imaging of small animals like mice and rats.[4] Common applications include cancer research for tumor visualization, assessment of drug delivery, and monitoring of therapeutic response.[5][6][7]
Core Principles of this compound in In Vivo Imaging
The utility of this compound in small animal imaging is based on its favorable optical properties and reactive nature. The dye absorbs and emits light in the NIR spectrum (approximately 700-900 nm), a window where biological tissues have minimal absorbance and autofluorescence, leading to high signal-to-background ratios.[4] The thiol-reactive nature of this compound allows for its covalent conjugation to targeting moieties, enabling the visualization of specific cells, tissues, or receptors in vivo.
However, researchers should be aware of certain challenges associated with ICG, such as its tendency to aggregate in aqueous solutions, which can lead to fluorescence quenching and altered biodistribution.[4][8] Formulations with encapsulating agents or modification with polyethylene glycol (PEG) can mitigate these issues.[1][2][9]
Quantitative Data Summary
The following tables summarize key quantitative data for ICG and its derivatives obtained from in vivo small animal imaging studies. These values can serve as a reference for expected outcomes and for the design of new experiments.
Table 1: Pharmacokinetic Parameters of ICG in Rodents
| Parameter | Value | Animal Model | Reference |
| Half-life (t½) | 150-180 seconds | General | [10] |
| 90.9 ± 41.1 minutes | Rat | [11] | |
| Clearance | Primarily by the liver | General | [10] |
| 351.5 ± 279.9 L/h/kg | Rat | [11] | |
| Volume of Distribution (Vd) | 1.5 ± 1.3 L/kg | Rat | [11] |
Table 2: Biodistribution of ICG and ICG Conjugates in Mice (% Injected Dose per Gram - %ID/g)
| Organ | Free ICG | ICG Nanoparticles | ICG-Antibody Conjugate | Time Point | Reference |
| Liver | High | High | Lower than free ICG | 6-24 hours | [1][9][12] |
| Spleen | Moderate | High | Moderate | 6-24 hours | [1][12][13] |
| Lungs | Low | High | Low | 6-24 hours | [1][12][13] |
| Tumor | Low | Moderate | High (Target-dependent) | 24-72 hours | [9][7][12] |
| Kidneys | Low | Low | Low | 6-24 hours | [12] |
| Heart | Low | Low | Low | 6-24 hours | [1] |
| Blood/Plasma | Rapid clearance | Slower clearance | Slower clearance | Minutes to hours | [1][11] |
Experimental Protocols
Protocol 1: Preparation and Characterization of this compound Conjugates
This protocol describes the conjugation of this compound to a thiol-containing targeting molecule, such as a monoclonal antibody (mAb) fragment or a peptide.
Materials:
-
This compound
-
Targeting molecule with a free thiol group
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10)
-
Spectrophotometer
-
Fluorometer
Procedure:
-
Reconstitution of this compound: Dissolve this compound powder in anhydrous DMSO to prepare a stock solution (e.g., 1 mg/mL). Protect from light and use immediately.
-
Preparation of Targeting Molecule: If the targeting molecule does not have a free thiol, it may need to be reduced or engineered to expose a cysteine residue.
-
Conjugation Reaction:
-
Dissolve the targeting molecule in PBS.
-
Add the this compound stock solution to the targeting molecule solution at a specific molar ratio (e.g., 5:1 to 20:1 dye-to-protein).
-
Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Remove unconjugated this compound using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the purified conjugate.
-
-
Characterization:
-
Determine the concentration of the targeting molecule using a spectrophotometer at 280 nm.
-
Determine the concentration of ICG using a spectrophotometer in the NIR range (~780 nm).
-
Calculate the dye-to-protein ratio.
-
Confirm the purity and integrity of the conjugate using SDS-PAGE and fluorescence imaging of the gel.
-
Protocol 2: In Vivo Imaging of Tumor-Bearing Mice
This protocol outlines the procedure for in vivo fluorescence imaging of a tumor-bearing mouse injected with an this compound-targeted conjugate.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
This compound conjugate
-
Sterile PBS
-
Anesthesia (e.g., isoflurane)
-
In vivo fluorescence imaging system (e.g., Maestro, LI-COR Odyssey)[9][8]
-
Animal handling and monitoring equipment
Procedure:
-
Animal Preparation:
-
Anesthetize the mouse using isoflurane (2-3% for induction, 1-2% for maintenance).
-
Place the mouse on the imaging stage of the fluorescence imaging system. Maintain body temperature with a heating pad.
-
-
Pre-injection Imaging: Acquire a baseline fluorescence image of the mouse before injecting the conjugate to determine the level of autofluorescence.
-
Injection:
-
Administer the this compound conjugate intravenously via the tail vein. The typical injection volume is 100-200 µL, and the dose will depend on the specific conjugate and application.
-
-
Post-injection Imaging:
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor and other organs of interest using the imaging software.
-
Calculate the tumor-to-background ratio at different time points to assess targeting efficiency.
-
Protocol 3: Ex Vivo Biodistribution Analysis
This protocol describes the quantitative analysis of this compound conjugate distribution in various organs after in vivo imaging.
Materials:
-
Previously imaged mouse
-
Surgical tools for dissection
-
Fluorescence imaging system
-
Cryotome or other tissue processing equipment (optional)
-
Homogenizer (optional)
-
Organic solvent for extraction (e.g., DMSO) (optional)[1]
Procedure:
-
Euthanasia and Dissection:
-
At the final imaging time point, euthanize the mouse according to approved institutional protocols.
-
Carefully dissect the major organs (e.g., tumor, liver, spleen, kidneys, lungs, heart, muscle).
-
-
Ex Vivo Imaging:
-
Arrange the dissected organs on a non-fluorescent surface.
-
Acquire a fluorescence image of the organs using the in vivo imaging system.
-
-
Quantitative Analysis:
-
Draw regions of interest (ROIs) around each organ in the fluorescence image.
-
Measure the average fluorescence intensity for each organ.
-
Normalize the fluorescence intensity to the weight of the organ to determine the relative biodistribution.
-
-
(Optional) Extraction and Quantification:
-
For more precise quantification, homogenize the tissues and extract the this compound conjugate using an organic solvent like DMSO.[1]
-
Measure the fluorescence of the extract using a fluorometer and compare it to a standard curve of the this compound conjugate to determine the absolute amount of the conjugate in each organ.
-
Visualizations
References
- 1. Biodistribution of Encapsulated Indocyanine Green in Healthy Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICG-Sulfo-EG4-OSu | AAT Bioquest [aatbio.com]
- 3. In vivo Noninvasive Small Animal Molecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iovs.arvojournals.org [iovs.arvojournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Application of Indocyanine Green Fluorescence Imaging for Tumor Localization during Robot-Assisted Hepatectomy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced tumor treatment using biofunctional indocyanine green-containing nanostructure by intratumoral or intravenous injection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ICG-Sulfo-OSu | AAT Bioquest [aatbio.com]
- 11. mdpi.com [mdpi.com]
- 12. Tumor Accumulation and Off-Target Biodistribution of an Indocyanine-Green Fluorescent Nanotracer: An Ex Vivo Study on an Orthotopic Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Biodistribution of encapsulated indocyanine green in healthy mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ICG-SH Labeling in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction to ICG-SH Labeling
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for various medical diagnostic applications.[1][2][3] Its fluorescence emission in the NIR window (700-900 nm) allows for deep tissue penetration and minimizes autofluorescence from biological samples, making it an ideal candidate for in vivo imaging.[3][4] For applications in fluorescence microscopy and targeted imaging, ICG can be chemically modified to enable covalent attachment to biomolecules such as antibodies, proteins, and peptides.
"this compound labeling," in the context of protein conjugation, typically refers to the labeling of sulfhydryl (-SH) groups on a target molecule with a thiol-reactive ICG derivative. The most common thiol-reactive moiety used for this purpose is a maleimide group.[3][5][6] This document provides detailed application notes and protocols for the use of ICG-maleimide for labeling proteins and other thiolated molecules for fluorescence microscopy applications.
ICG-maleimide reacts specifically with free sulfhydryl groups, primarily found on cysteine residues of proteins, to form a stable thioether bond.[3][7] This specific conjugation strategy is advantageous when amine-based labeling (e.g., using NHS esters) might interfere with the biological activity of the protein, such as the antigen-binding site of an antibody.[8]
Key Properties of ICG-Maleimide
A summary of the key spectral and physical properties of ICG-maleimide is presented in the table below. These properties are essential for designing fluorescence microscopy experiments and for the quantitative analysis of labeled conjugates.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~785-789 nm | [3][9] |
| Emission Maximum (λem) | ~812-819 nm | [3][4] |
| Molar Extinction Coefficient (ε) | ~232,000 cm⁻¹M⁻¹ | [4] |
| Fluorescence Quantum Yield (Φ) | ~0.09 | [4] |
| Reactive Group | Maleimide | [3] |
| Reactivity | Thiol groups (-SH) | [3] |
| Solubility | DMSO, DMF | [7][9] |
Experimental Protocols
I. Preparation of Protein for Thiol-Reactive Labeling
For successful and specific labeling with ICG-maleimide, the target protein must have available free sulfhydryl groups. If the protein does not have accessible native cysteines, disulfide bonds may need to be reduced.
Materials:
-
Protein to be labeled (e.g., IgG antibody)
-
Phosphate Buffered Saline (PBS), pH 7.2-7.4
-
Reaction Buffer (e.g., 100 mM MES, pH ~6.0-7.0)[1]
-
Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
-
Desalting column (e.g., Sephadex G-25)[9] or dialysis cassette
Protocol:
-
Protein Solution Preparation:
-
Reduction of Disulfide Bonds (Optional):
-
If the protein requires reduction to expose free thiols, add a 10-20 fold molar excess of TCEP to the protein solution.
-
Incubate at room temperature for 30-60 minutes.[1]
-
If using DTT, it must be removed prior to adding the ICG-maleimide, as it will compete for the dye. This can be achieved by dialysis or using a desalting column. TCEP does not need to be removed before conjugation.
-
II. ICG-Maleimide Conjugation
This protocol describes the covalent attachment of ICG-maleimide to the prepared protein.
Materials:
-
Thiol-containing protein solution (from Protocol I)
-
ICG-maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
Protocol:
-
Prepare ICG-Maleimide Stock Solution:
-
Conjugation Reaction:
-
Add a 10-20 fold molar excess of the ICG-maleimide stock solution to the protein solution. The optimal ratio should be determined empirically for each protein.[1]
-
Mix gently by pipetting or inverting the tube. Avoid vigorous vortexing which can denature the protein.[9]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.[8]
-
III. Purification of the ICG-Protein Conjugate
It is critical to remove unconjugated ICG-maleimide from the labeled protein to ensure accurate determination of the degree of labeling and to prevent non-specific signals in imaging applications.
Materials:
-
ICG-protein conjugation reaction mixture
-
Purification system:
-
Elution Buffer (e.g., PBS, pH 7.4)
Protocol (using Gel Filtration):
-
Equilibrate the desalting column with Elution Buffer according to the manufacturer's instructions.
-
Carefully load the reaction mixture onto the top of the column.
-
Elute the conjugate with the Elution Buffer. The first colored fraction to elute will be the ICG-labeled protein, as it is larger and passes through the column more quickly.
-
Collect the fractions containing the labeled protein. The separation can often be monitored visually.
IV. Characterization of the ICG-Protein Conjugate
1. Spectrophotometric Analysis:
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~789 nm (for ICG).[1]
-
The concentration of the protein and the dye can be calculated using the Beer-Lambert law (A = εcl).
2. Calculation of the Degree of Labeling (DOL):
The DOL, or the average number of dye molecules per protein molecule, is a critical parameter. An optimal DOL for antibodies is typically between 2 and 10.[1]
The DOL can be calculated using the following formula:
DOL = (A_max * ε_protein) / [(A_280 - (A_max * CF)) * ε_dye]
Where:
-
A_max = Absorbance of the conjugate at the λmax of ICG (~789 nm)
-
A_280 = Absorbance of the conjugate at 280 nm
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG)
-
ε_dye = Molar extinction coefficient of ICG-maleimide at its λmax (~232,000 M⁻¹cm⁻¹)[4]
-
CF = Correction factor to account for the dye's absorbance at 280 nm (CF = A_280 of dye / A_max of dye). For ICG-maleimide, this is approximately 0.05.[3]
Quantitative Data Summary
The following table summarizes key quantitative parameters associated with ICG-maleimide labeling. It is important to note that parameters such as labeling efficiency and the degree of aggregation can be highly dependent on the specific protein and reaction conditions.
| Parameter | Typical Value/Range | Notes | Reference |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | Should be optimized for each specific protein. | |
| Optimal Degree of Labeling (DOL) for Antibodies | 2 - 10 | Higher DOL can lead to aggregation and reduced fluorescence. | [1] |
| Labeling Efficiency | 70-90% (for maleimide dyes in general) | Highly dependent on protein concentration and availability of free thiols. | [11] |
| Conjugate Stability | Stable thioether bond. Ring-opening of the succinimide can occur over time, which can increase stability against thiol exchange. | The in vivo stability of maleimide-thiol conjugates can be a concern due to potential cleavage by endogenous thiols. | [12][13][14] |
| Aggregation | A known issue with ICG conjugates, especially at high DOL. | Purification by SEC-HPLC is recommended to remove aggregates. | [10] |
In Vitro and In Vivo Fluorescence Imaging Considerations
In Vitro Cell Staining:
-
Culture cells on coverslips or in imaging-compatible plates.
-
Incubate the cells with the ICG-labeled protein conjugate at an optimized concentration and for a sufficient duration to allow for binding to the target.
-
Wash the cells with buffer (e.g., PBS) to remove unbound conjugate.
-
Fix the cells if required for the experimental design.
-
Mount the coverslips on microscope slides with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope equipped with NIR excitation and emission filters (e.g., Excitation: 760-790 nm, Emission: 810-840 nm).
In Vivo Animal Imaging:
-
Administer the ICG-labeled conjugate to the animal model, typically via intravenous injection.[10]
-
Allow time for the conjugate to circulate and accumulate at the target site. The optimal imaging time point should be determined empirically.[10]
-
Anesthetize the animal for the imaging procedure.
-
Image the animal using an in vivo imaging system (IVIS) or a similar instrument with appropriate NIR laser sources and detectors.[10][15]
-
A key consideration for in vivo imaging is the signal-to-noise ratio (SNR), which is influenced by the brightness of the probe, tissue autofluorescence, and detector sensitivity.[16][17]
Visualizations
Caption: Experimental workflow for ICG-maleimide labeling of proteins.
Caption: Thiol-maleimide conjugation reaction.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. ICG Maleimide | AAT Bioquest [aatbio.com]
- 3. BioActs Official Website [bioacts.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Site-Specifically Labeled Immunoconjugates for Molecular Imaging—Part 1: Cysteine Residues and Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient Site-Specific Labeling of Proteins via Cysteines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-term stabilization of maleimide-thiol conjugates. | Semantic Scholar [semanticscholar.org]
- 13. prolynxinc.com [prolynxinc.com]
- 14. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 15. researchgate.net [researchgate.net]
- 16. Impact of signal-to-noise ratio and contrast definition on the sensitivity assessment and benchmarking of fluorescence molecular imaging systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Calculating the Degree of Labeling for ICG-SH Conjugates: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely used in biomedical imaging and diagnostics due to its deep tissue penetration and low autofluorescence.[1][2][3] Conjugating ICG to targeting moieties, such as antibodies or peptides, via a stable thiol-maleimide linkage allows for specific visualization of biological targets. The degree of labeling (DOL), or the average number of dye molecules conjugated to each protein molecule, is a critical quality attribute that influences the conjugate's performance.[4][5][6] An optimal DOL is crucial; too low a ratio results in a weak signal, while an excessively high ratio can lead to fluorescence quenching and altered protein function.[4][6] This document provides detailed protocols for the conjugation of ICG-maleimide to sulfhydryl (-SH) groups on proteins and the subsequent calculation of the DOL using UV-Vis spectrophotometry.
Data Presentation
Quantitative data required for the calculation of the Degree of Labeling is summarized in the table below.
| Parameter | Symbol | Value | Reference |
| Molar Extinction Coefficient of ICG at ~800 nm | εdye | 147,000 M-1cm-1 | [2][3] |
| Molar Extinction Coefficient of IgG at 280 nm | εprotein | 210,000 M-1cm-1 | [4] |
| Correction Factor for ICG at 280 nm | CF280 | Varies (typically 0.05 - 0.1) | Must be determined experimentally or provided by the dye manufacturer |
| ICG Maximum Absorbance Wavelength | λmax | ~780-820 nm | [1][2][7][8] |
| Protein Maximum Absorbance Wavelength | 280 nm | [4][9] | |
| Recommended pH for Maleimide-Thiol Conjugation | 6.5 - 7.5 | [10][11] | |
| Recommended Molar Excess of ICG-Maleimide to Protein | 10:1 to 20:1 | [11] |
Experimental Protocols
Protocol 1: Reduction of Protein Disulfide Bonds (Optional)
This step is necessary if the protein of interest does not have free sulfhydryl groups available for conjugation. Interchain disulfide bonds in antibodies, for example, can be selectively reduced to generate reactive thiols.[12]
Materials:
-
Protein solution (e.g., IgG) in a suitable buffer (e.g., PBS, pH 7.2-7.4)
-
Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)
-
Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)
Procedure:
-
Prepare the protein solution at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5.
-
Add a 10-100 fold molar excess of TCEP to the protein solution.
-
Incubate the reaction mixture for 20-30 minutes at room temperature.
-
Remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.
Protocol 2: Conjugation of ICG-Maleimide to Thiol-Containing Protein
This protocol describes the reaction between the maleimide group of the ICG dye and the free sulfhydryl group on the protein.
Materials:
-
Thiol-containing protein solution from Protocol 1 or a protein with native free thiols
-
ICG-maleimide
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction buffer (e.g., PBS, pH 7.0-7.5)
Procedure:
-
Prepare a 10 mM stock solution of ICG-maleimide in anhydrous DMSO or DMF.[11]
-
Add the ICG-maleimide stock solution to the protein solution to achieve a final molar ratio of dye to protein between 10:1 and 20:1.[11] It is recommended to perform the reaction at three different molar ratios to determine the optimal condition.
-
Gently mix the reaction solution and incubate for 2 hours at room temperature or overnight at 2-8°C, protected from light.
-
Purify the ICG-protein conjugate from unreacted dye and byproducts using a desalting column (e.g., Sephadex G-25) or dialysis.[4][11]
Protocol 3: Determination of the Degree of Labeling (DOL)
The DOL is calculated from the absorbance measurements of the purified conjugate.[5]
Materials:
-
Purified ICG-protein conjugate solution
-
UV-Vis Spectrophotometer
-
Quartz cuvette (1 cm path length)
Procedure:
-
Measure the absorbance of the purified ICG-protein conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of ICG (~800 nm, Amax).[2][9] If the absorbance is greater than 2.0, dilute the sample with buffer and record the dilution factor.[4][13]
-
Calculate the concentration of the protein, correcting for the absorbance of the ICG dye at 280 nm using the following formula:[9]
Protein Concentration (M) = [A280 - (Amax × CF280)] / εprotein
Where:
-
A280 is the absorbance of the conjugate at 280 nm.
-
Amax is the absorbance of the conjugate at the λmax of ICG.
-
CF280 is the correction factor (A280/Amax) for the ICG dye.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
-
Calculate the concentration of the conjugated ICG dye using the Beer-Lambert law:[9]
Dye Concentration (M) = Amax / εdye
Where:
-
Amax is the absorbance of the conjugate at the λmax of ICG.
-
εdye is the molar extinction coefficient of ICG at its λmax.
-
-
Calculate the Degree of Labeling (DOL):
DOL = Dye Concentration (M) / Protein Concentration (M)
Visualizations
Caption: Experimental workflow for ICG-SH conjugation and DOL calculation.
Caption: Schematic of the thiol-maleimide conjugation reaction.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. ICG Labeling Kit - NH2 LK31 manual | DOJINDO [dojindo.com]
- 3. dojindo.com [dojindo.com]
- 4. How To Determine The Degree of Labeling | AAT Bioquest [aatbio.com]
- 5. Degree of labeling (DOL) step by step [abberior.rocks]
- 6. Degree of Labeling (DOL) Calculator | AAT Bioquest [aatbio.com]
- 7. Affibody-Indocyanine Green Based Contrast Agent for Photoacoustic and Fluorescence Molecular Imaging of B7–H3 Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Establishment of an indocyanine green test using an automatic chemistry analyzer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spectra.arizona.edu [spectra.arizona.edu]
- 10. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Site-Specifically Labeled Immunoconjugates for Molecular Imaging—Part 1: Cysteine Residues and Glycans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Application Notes and Protocols for ICG-SH Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved by the FDA for clinical use. Its application in bioconjugation, particularly for labeling proteins and antibodies, has expanded its utility in diagnostics, imaging, and targeted therapies. The thiol-reactive derivative, ICG-maleimide (ICG-SH), allows for specific conjugation to sulfhydryl groups present in cysteine residues of proteins. This document provides detailed protocols for the preparation of this compound bioconjugates, focusing on the critical step of buffer preparation and the subsequent conjugation and purification processes.
Key Principles of this compound Bioconjugation
The bioconjugation of ICG-maleimide to a protein relies on the reaction between the maleimide group of the dye and a free sulfhydryl group (-SH) on the protein, typically from a cysteine residue. This reaction forms a stable thioether bond. The pH of the reaction buffer is a critical parameter; it must be high enough to ensure the thiol group is sufficiently nucleophilic but not so high as to promote side reactions or hydrolysis of the maleimide group.
Data Presentation: Buffer and Reaction Parameters
The following table summarizes the key quantitative data for preparing the this compound bioconjugation buffer and performing the conjugation reaction.
| Parameter | Recommended Range/Value | Notes |
| Reaction Buffer | 100 mM MES buffer | Other suitable buffers include Phosphate, Tris, or HEPES.[1][2][3][4] |
| Buffer pH | 6.0 - 7.5 | A pH of 6.5 is often optimal for maleimide-thiol reactions.[1][5] At pH 7.0-7.5, the reaction with thiols is favored over amines.[2][3][4] |
| ICG-Maleimide Stock Solution | 10 mM in anhydrous DMSO | Prepare fresh before use. Can be stored at -20°C for up to 4 weeks, protected from light and moisture.[1] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally lead to better labeling efficiency.[1][5] |
| Molar Ratio (Dye:Protein) | 5:1 to 20:1 | A starting point of 10:1 is recommended, with optimization for specific proteins.[1] |
| Reaction Time | 30 - 60 minutes at room temperature or overnight at 4°C | Incubation time can be optimized based on the reactivity of the protein.[1][4] |
| Purification Method | Size-Exclusion Chromatography (e.g., Sephadex G-25) | Removes unreacted dye and byproducts.[1][5] |
Experimental Protocols
Preparation of this compound Bioconjugation Buffer (100 mM MES, pH 6.5)
-
Weigh out the appropriate amount of MES (2-(N-morpholino)ethanesulfonic acid) powder.
-
Dissolve the MES powder in deionized water to a final volume slightly less than the target volume.
-
Adjust the pH of the solution to 6.5 using a concentrated solution of NaOH, while monitoring with a calibrated pH meter.
-
Bring the final volume to the desired amount with deionized water.
-
Filter the buffer through a 0.22 µm filter to sterilize and remove any particulate matter.
-
Degas the buffer by placing it under a vacuum for at least 15 minutes to remove dissolved oxygen, which can oxidize free thiols.
Reduction of Protein Disulfide Bonds (Optional)
If the protein of interest does not have accessible free sulfhydryl groups, a reduction step is necessary to break disulfide bonds and generate them.
-
Dissolve the protein in the degassed bioconjugation buffer.
-
Prepare a fresh solution of a reducing agent, such as TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol). TCEP is often preferred as it does not require removal before the addition of the maleimide.
-
Add the reducing agent to the protein solution at a 10-50 fold molar excess.
-
Incubate the reaction for 30-60 minutes at room temperature.
-
If DTT was used, it must be removed by a desalting column or dialysis before proceeding to the conjugation step.
This compound Bioconjugation Reaction
-
Prepare a 10 mM stock solution of ICG-maleimide in anhydrous DMSO immediately before use.
-
Add the desired volume of the ICG-maleimide stock solution to the protein solution to achieve the target molar ratio (e.g., 10:1).
-
Gently mix the reaction solution and incubate at room temperature for 1-2 hours or overnight at 4°C, protected from light.
Purification of the ICG-Protein Conjugate
-
Equilibrate a size-exclusion chromatography column (e.g., a pre-packed Sephadex G-25 column) with degassed PBS (phosphate-buffered saline) at pH 7.2-7.4.[1][5]
-
Carefully load the conjugation reaction mixture onto the top of the column.
-
Elute the conjugate with PBS, collecting fractions.
-
The first colored fractions will contain the high molecular weight ICG-protein conjugate, while the later, smaller molecular weight fractions will contain the unreacted ICG-maleimide.
-
Combine the fractions containing the purified conjugate.
Mandatory Visualizations
Caption: Experimental workflow for this compound bioconjugation.
Caption: Signaling pathway of this compound bioconjugation.
References
Application Note & Protocols: Purification of ICG-SH Labeled Proteins and Antibodies
Audience: Researchers, scientists, and drug development professionals.
Introduction Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely used in biomedical imaging due to its deep tissue penetration and low autofluorescence in biological tissues. When coupled with targeting biomolecules like proteins and antibodies, ICG enables highly specific in vivo imaging for research, diagnostics, and therapeutic applications. The labeling process typically involves the reaction of a thiol-reactive ICG derivative (e.g., ICG-maleimide) with free sulfhydryl (-SH) groups on the protein or antibody.
Following the conjugation reaction, a heterogeneous mixture containing the desired labeled protein, unreacted dye, and potentially aggregated or denatured protein is formed. The removal of these impurities is critical, as excess free dye can lead to high background signals and nonspecific binding, while protein aggregates can alter biological activity and cause immunogenic responses. This document provides detailed protocols for the purification of ICG-SH labeled proteins and antibodies, along with methods for their characterization and quality control.
Principle of Thiol-Reactive ICG Labeling
The conjugation of ICG to proteins and antibodies via sulfhydryl groups is a common and specific labeling strategy. This method targets the thiol group of cysteine residues. The most prevalent reaction involves a maleimide-functionalized ICG dye reacting with the protein's thiol group through a Michael addition mechanism.[1] This forms a stable thioether bond, covalently linking the dye to the protein.[2][3] The reaction is highly selective for thiols at a neutral pH range (6.5-7.5).[2][4]
Antibodies (like IgG) have inter-chain disulfide bonds that can be selectively reduced to generate free thiols, providing sites for labeling without significantly affecting the antigen-binding region.[3]
Experimental Protocols
Protocol 1: ICG-Maleimide Labeling of Proteins and Antibodies
This protocol details the covalent attachment of an ICG-maleimide dye to sulfhydryl groups on a protein or antibody.
1.1 Materials
-
Protein/Antibody (1-10 mg/mL in amine-free buffer, e.g., PBS, HEPES, pH 7.0-7.5)[3][5]
-
ICG-maleimide dye
-
Anhydrous Dimethyl Sulfoxide (DMSO)[2]
-
Reducing agent (e.g., TCEP, DTT) (Optional, for reducing disulfide bonds)[3]
-
Degassed reaction buffer (e.g., PBS, pH 7.0-7.5)
-
Reaction tubes (protected from light)
1.2 Protein Preparation
-
If the protein/antibody is in a buffer containing primary amines (like Tris) or preservatives with thiol groups, it must be exchanged into a suitable reaction buffer (e.g., PBS, pH 7.0-7.5). This can be done using dialysis or desalting columns.
-
Ensure the final protein concentration is between 1-10 mg/mL for efficient labeling.[4]
1.3 Reduction of Disulfide Bonds (Optional) This step is for proteins/antibodies where internal disulfide bonds need to be reduced to generate free thiols.
-
Dissolve the protein/antibody in a degassed buffer.[3]
-
Add a 10- to 20-fold molar excess of a reducing agent like TCEP.
-
Incubate for 30-60 minutes at room temperature.
-
Remove the excess reducing agent immediately before labeling using a desalting spin column.
1.4 Labeling Reaction
-
Allow the vial of ICG-maleimide to warm to room temperature.
-
Prepare a 10 mM stock solution of the dye by dissolving it in anhydrous DMSO.[2] Vortex briefly to ensure it is fully dissolved. This solution should be used immediately.[2]
-
While gently stirring the protein solution, add the ICG-maleimide stock solution to achieve a final dye-to-protein molar ratio between 10:1 and 20:1.[2]
-
Protect the reaction mixture from light and incubate at room temperature for 2 hours or at 4°C overnight.[2][3]
Protocol 2: Purification of ICG-Labeled Conjugates
After the labeling reaction, it is crucial to separate the ICG-protein conjugate from unreacted free dye. Below are three common methods for purification.
2.1 Method A: Size Exclusion Chromatography (SEC) / Gel Filtration
SEC separates molecules based on size. The larger ICG-protein conjugates will elute first, while the smaller, unbound ICG dye molecules are retained longer in the column.[6][7]
-
Column Preparation : Select a desalting column (e.g., Sephadex G-25) with an appropriate exclusion limit for your protein.[8] Equilibrate the column with at least five column volumes of the desired storage buffer (e.g., PBS).
-
Sample Loading : Apply the entire reaction mixture from Protocol 1 to the top of the equilibrated column.
-
Elution : Begin eluting with the storage buffer. The labeled protein will be in the first colored fraction to elute. The free dye will elute later as a separate, more slowly moving band.
-
Fraction Collection : Collect fractions and monitor the absorbance at 280 nm (for protein) and ~780 nm (for ICG dye) to identify the fractions containing the purified conjugate.
-
Pooling : Pool the fractions that contain a high ratio of A780/A280.
2.2 Method B: Dialysis
Dialysis removes small molecules from a solution by diffusion across a semi-permeable membrane with a specific molecular weight cut-off (MWCO).[9][10]
-
Membrane Preparation : Select a dialysis membrane with an MWCO that is significantly smaller than the molecular weight of your protein (e.g., 10-20 kDa MWCO for an antibody). Prepare the membrane according to the manufacturer's instructions.
-
Sample Loading : Transfer the labeling reaction mixture into the dialysis tubing or cassette.
-
Dialysis : Place the sealed tubing/cassette in a large volume of storage buffer (at least 200-500 times the sample volume) at 4°C with gentle stirring.[10]
-
Buffer Exchange : Change the dialysis buffer at least three times over 24-48 hours to ensure complete removal of the free dye.[9]
-
Sample Recovery : Recover the purified conjugate from the dialysis tubing/cassette.
2.3 Method C: Tangential Flow Filtration (TFF)
TFF is an efficient method for concentrating and desalting larger sample volumes.[11][12] The solution is passed tangentially across a membrane, where smaller molecules (like free dye) pass through (permeate), and larger molecules (the conjugate) are retained (retentate).[12][13]
-
System Setup : Select a TFF membrane cassette with an appropriate MWCO (e.g., 30 kDa for an antibody). Assemble and flush the TFF system with purification buffer according to the manufacturer's protocol.
-
Concentration : Load the reaction mixture into the system and concentrate the sample to a smaller volume. The free dye will be partially removed in the permeate.
-
Diafiltration : Add fresh purification buffer to the retentate at the same rate that permeate is being removed. This "washes" the remaining free dye out of the sample. Perform diafiltration with at least 5-10 volumes of buffer.
-
Final Concentration & Recovery : Concentrate the washed retentate to the desired final volume and recover the purified ICG-protein conjugate.
Data Presentation
Table 1: Recommended Parameters for ICG-Maleimide Labeling
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Protein Concentration | 1 - 10 mg/mL[3][5] | Ensures efficient reaction kinetics. |
| Reaction Buffer | PBS, HEPES (pH 7.0 - 7.5)[3][4] | Optimal pH for thiol-maleimide reaction; avoids primary amines. |
| Dye:Protein Molar Ratio | 10:1 to 20:1[2] | Provides sufficient excess of dye to drive the reaction forward. |
| Reaction Time | 2 hours at RT or overnight at 4°C[2][3] | Allows for completion of the conjugation reaction. |
Table 2: Comparison of Purification Methods
| Method | Typical Protein Recovery | Purity | Speed | Scalability |
|---|---|---|---|---|
| Size Exclusion Chromatography | >90% | High | Fast (<1 hour) | Low to Medium |
| Dialysis | >95% | High | Slow (24-48 hours) | High |
| Tangential Flow Filtration | >95% | High | Moderate (1-3 hours) | Very High |
Protocol 3: Characterization and Quality Control
After purification, it is essential to characterize the conjugate to ensure it meets the required specifications.
3.1 Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule.[14] It is determined using UV-Vis spectrophotometry.
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the absorbance maximum for ICG (~780 nm, Amax).[14][15]
-
Calculate the protein concentration, correcting for the dye's absorbance at 280 nm.
-
Protein Conc. (M) = [A280 - (Amax × CF)] / ε_protein
-
CF (Correction Factor) = Absorbance of the free dye at 280 nm / Absorbance of the free dye at its λmax. For ICG, this is typically ~0.08.
-
ε_protein = Molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).[15]
-
-
-
Calculate the dye concentration.
-
Dye Conc. (M) = Amax / ε_dye
-
ε_dye = Molar extinction coefficient of ICG at its λmax (~223,000 M⁻¹cm⁻¹).
-
-
-
Calculate the DOL.
-
DOL = Dye Concentration / Protein Concentration
-
An ideal DOL is typically between 2 and 10 for antibodies to avoid issues like self-quenching or loss of biological activity.[15][16]
3.2 Purity and Integrity Assessment
-
SDS-PAGE : Run the purified conjugate on an SDS-PAGE gel. Visualize the protein by Coomassie staining and the ICG fluorescence using an appropriate NIR imaging system to confirm that the fluorescence co-localizes with the protein band.
-
SEC-HPLC : High-performance liquid chromatography can be used to assess the purity and detect the presence of aggregates or fragments.[7][17] The conjugate should appear as a single, sharp peak.
3.3 Functional Analysis For antibodies, it is critical to confirm that the labeling process has not compromised their binding affinity.
-
ELISA or Flow Cytometry : Perform a binding assay to compare the immunoreactivity of the ICG-labeled antibody to that of the unlabeled antibody.[18][19] The binding curves should be comparable.
Visualizations
Caption: Workflow for this compound protein labeling and purification.
References
- 1. bachem.com [bachem.com]
- 2. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. hk.lumiprobe.com [hk.lumiprobe.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. cytivalifesciences.com [cytivalifesciences.com]
- 7. Size Exclusion Chromatography for Antibody Aggregation Analysis - Creative Biolabs [creative-biolabs.com]
- 8. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dialysis (chemistry) - Wikipedia [en.wikipedia.org]
- 10. Dialysis Methods for Protein Research | Thermo Fisher Scientific - US [thermofisher.com]
- 11. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 12. repligen.com [repligen.com]
- 13. avantorsciences.com [avantorsciences.com]
- 14. support.nanotempertech.com [support.nanotempertech.com]
- 15. How To Determine The Degree of Labeling | AAT Bioquest [aatbio.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. High resolution separation of recombinant monoclonal antibodies by size-exclusion ultra-high performance liquid chromatography (SE-UHPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quality control test for immunoreactivity of radiolabeled antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Antibody Labeling - Methods, Techniques & Quality Control | Danaher Life Sciences [lifesciences.danaher.com]
Application Notes and Protocols for Tracking Protein Dynamics in Real-Time with ICG-Maleimide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic nature of proteins—their movements, interactions, and conformational changes—is fundamental to nearly all cellular processes. Real-time tracking of these dynamics within living cells provides invaluable insights into complex biological systems and is a critical tool in drug discovery and development. Indocyanine Green (ICG), a near-infrared (NIR) fluorescent dye approved by the FDA, offers a powerful probe for these studies.[1][2] When functionalized with a maleimide group, ICG becomes a thiol-reactive probe (ICG-maleimide) capable of covalently attaching to cysteine residues on proteins of interest.[1][3][4] This allows for the stable labeling of proteins for real-time tracking in the NIR spectrum, minimizing cellular autofluorescence and enabling deep tissue imaging.[1]
This document provides detailed application notes and protocols for the use of ICG-maleimide in tracking protein dynamics, with a specific focus on the Epidermal Growth Factor Receptor (EGFR), a key player in cellular signaling and a major target in cancer therapy.
Key Advantages of ICG-Maleimide for Real-Time Protein Tracking
-
Near-Infrared (NIR) Emission: ICG's fluorescence in the NIR window (excitation ~785 nm, emission ~812 nm) significantly reduces background autofluorescence from cellular components, leading to a high signal-to-noise ratio.[3]
-
High Photostability: Compared to many organic dyes, ICG exhibits enhanced photostability, particularly when conjugated to proteins, allowing for longer imaging periods without significant signal loss.
-
Biocompatibility: As an FDA-approved compound, ICG has a well-established safety profile, making it suitable for live-cell imaging with minimal cytotoxicity.
-
Specific Labeling: The maleimide group provides high selectivity for free thiol groups on cysteine residues, enabling targeted labeling of proteins.[3]
Data Presentation: Photophysical and Labeling Properties of ICG-Maleimide
For effective experimental design, it is crucial to understand the key parameters of the fluorescent probe and the labeling process. The following tables summarize the essential quantitative data for ICG-maleimide.
| Parameter | Value | Reference |
| Maximum Excitation Wavelength | 785 nm | [3] |
| Maximum Emission Wavelength | 812 nm | [3] |
| Molar Extinction Coefficient | ≥ 218,000 cm⁻¹M⁻¹ | [3] |
| Molecular Weight | 853.08 g/mol | [3] |
| Solubility | DMF, DMSO | [3] |
| Parameter | Recommended Value | Reference |
| Protein Concentration for Labeling | 2-10 mg/mL | [1] |
| Buffer pH for Labeling | 7.0-7.5 | |
| Molar Ratio of ICG-Maleimide to Protein | 10:1 to 20:1 | [1] |
| Recommended Reducing Agent (for disulfide bonds) | TCEP (tris-carboxyethylphosphine) |
Experimental Protocols
Protocol 1: Labeling of EGFR with ICG-Maleimide
This protocol describes the covalent labeling of a cysteine-containing protein, such as a genetically engineered EGFR with an accessible cysteine residue, with ICG-maleimide.
Materials:
-
Purified EGFR protein (or other cysteine-containing protein)
-
ICG-maleimide
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4, degassed
-
TCEP (tris-carboxyethylphosphine) hydrochloride
-
Sephadex G-25 desalting column
-
Microcentrifuge tubes
Procedure:
-
Protein Preparation:
-
Dissolve the purified EGFR protein in degassed PBS (pH 7.2-7.4) to a final concentration of 2-10 mg/mL.[1]
-
If the protein contains disulfide bonds that need to be reduced to expose free thiols, add a 10-fold molar excess of TCEP to the protein solution. Incubate for 30 minutes at room temperature.
-
-
ICG-Maleimide Stock Solution Preparation:
-
Allow the vial of ICG-maleimide to warm to room temperature.
-
Add anhydrous DMSO to the vial to prepare a 10 mM stock solution. Vortex briefly to ensure the dye is fully dissolved.
-
-
Labeling Reaction:
-
Add the ICG-maleimide stock solution to the protein solution to achieve a final molar ratio of dye to protein between 10:1 and 20:1.[1]
-
Mix gently by pipetting. Avoid vigorous vortexing to prevent protein denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Labeled Protein:
-
Prepare a Sephadex G-25 desalting column according to the manufacturer's instructions.
-
Apply the reaction mixture to the top of the column.
-
Elute the labeled protein with PBS (pH 7.2-7.4).
-
Collect the fractions containing the ICG-labeled EGFR. The labeled protein will be visible as a colored band.
-
-
Determination of Degree of Labeling (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~785 nm (for ICG).
-
Calculate the protein concentration and the dye concentration using their respective extinction coefficients. The ratio of dye concentration to protein concentration gives the degree of labeling.
-
Protocol 2: Live-Cell Imaging of ICG-Labeled EGFR Dynamics
This protocol outlines the steps for introducing the ICG-labeled EGFR into live cells and imaging its dynamics.
Materials:
-
ICG-labeled EGFR
-
Live cells (e.g., A431 cells, which overexpress EGFR)
-
Cell culture medium
-
Glass-bottom imaging dishes
-
Microinjection setup or cell permeabilization reagent (e.g., Streptolysin O)
-
Fluorescence microscope equipped with an NIR laser and appropriate emission filters
Procedure:
-
Cell Culture:
-
Culture the cells of interest on glass-bottom imaging dishes to the desired confluency.
-
-
Introduction of Labeled Protein into Cells:
-
Microinjection: Microinject the ICG-labeled EGFR directly into the cytoplasm of the target cells.
-
Cell Permeabilization: Alternatively, use a reversible permeabilization agent like Streptolysin O to create transient pores in the cell membrane, allowing the labeled protein to enter the cell.
-
-
Live-Cell Imaging:
-
Mount the imaging dish on the fluorescence microscope.
-
Use an appropriate NIR laser line (e.g., 785 nm) to excite the ICG.
-
Capture the fluorescence emission using a filter centered around 810-820 nm.
-
Acquire time-lapse image series to track the movement and localization of the ICG-labeled EGFR.
-
-
Data Analysis:
-
Use single-particle tracking (SPT) software to analyze the acquired image series.
-
From the SPT data, quantitative information such as diffusion coefficients, localization, and internalization rates can be extracted.
-
Visualizations
EGFR Signaling Pathway
Caption: EGFR signaling pathway upon EGF binding.
Experimental Workflow for Tracking Protein Dynamics
Caption: Experimental workflow for ICG-maleimide based protein tracking.
Logical Relationship of ICG-Maleimide Labeling
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. ICG Maleimide | AAT Bioquest [aatbio.com]
- 3. Live-cell imaging of cell signaling using genetically encoded fluorescent reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: ICG-SH in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye approved by the Food and Drug Administration (FDA), is a versatile agent in cancer therapy, acting as a photosensitizer for both photothermal therapy (PTT) and photodynamic therapy (PDT). However, its clinical application is hampered by drawbacks such as concentration-dependent aggregation, a short plasma half-life, and non-specific targeting. To overcome these limitations, ICG can be incorporated into nanoparticle (NP) delivery platforms.
This document provides detailed application notes and protocols for the use of a sulfhydryl-modified ICG derivative (ICG-SH) in targeted drug delivery systems. The introduction of a thiol (-SH) group allows for covalent conjugation to various nanoparticle systems through well-established maleimide-thiol chemistry, offering a stable and controlled method for developing next-generation theranostic agents.
Synthesis of this compound (Proposed Method)
While a direct, established protocol for the synthesis of this compound is not widely reported, a plausible method involves the modification of an ICG derivative bearing a reactive group, such as an N-hydroxysuccinimide (NHS) ester, with a thiol-containing linker.
Protocol 1: Synthesis of this compound from ICG-NHS Ester
Materials:
-
ICG-NHS ester
-
N-Boc-ethylenediamine
-
N-succinimidyl 3-(2-pyridyldithio)propionate (SPDP)
-
Dithiothreitol (DTT)
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIPEA)
-
Phosphate buffered saline (PBS), pH 7.4
-
Dialysis tubing (MWCO 1 kDa)
Procedure:
-
Reaction of ICG-NHS with N-Boc-ethylenediamine:
-
Dissolve ICG-NHS ester (1 eq) in anhydrous DMF.
-
Add N-Boc-ethylenediamine (1.2 eq) and DIPEA (2 eq).
-
Stir the reaction mixture at room temperature for 4 hours in the dark.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, precipitate the product by adding cold diethyl ether and collect the solid by centrifugation.
-
-
Deprotection of the Boc Group:
-
Dissolve the dried product in a 1:1 mixture of DCM and TFA.
-
Stir at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain ICG-amine.
-
-
Reaction of ICG-amine with SPDP:
-
Dissolve ICG-amine (1 eq) in DMF.
-
Add SPDP (1.5 eq) and DIPEA (2 eq).
-
Stir at room temperature for 6 hours in the dark.
-
Purify the product (ICG-S-S-pyridine) by column chromatography.
-
-
Reduction to this compound:
-
Dissolve the purified ICG-S-S-pyridine in PBS.
-
Add DTT (10 eq).
-
Stir at room temperature for 2 hours.
-
Purify the final product, this compound, by dialysis against deoxygenated PBS to remove excess DTT and byproducts.
-
Store the this compound solution under an inert atmosphere (e.g., argon or nitrogen) at -20°C.
-
Application: Targeted Drug Delivery to Cancer Cells using this compound Conjugated Nanoparticles
This section details the use of this compound in creating a targeted drug delivery system for cancer therapy. The example system utilizes maleimide-functionalized liposomes encapsulating a chemotherapeutic drug, doxorubicin (DOX).
Experimental Workflow
Caption: Workflow for the development and evaluation of this compound conjugated nanoparticles.
Quantitative Data Summary
| Parameter | Free ICG | ICG-Lipo-DOX | Description |
| Size (nm) | ~1-2 | 120 ± 15 | Hydrodynamic diameter measured by DLS. |
| Zeta Potential (mV) | -15 ± 3 | -25 ± 5 | Surface charge measurement. |
| Drug Loading Content (%) | N/A | 5.2 ± 0.8 | (Weight of DOX / Total weight of Liposomes) x 100. |
| Encapsulation Efficiency (%) | N/A | 85 ± 6 | (Weight of DOX in Liposomes / Initial weight of DOX) x 100. |
| ICG Conjugation Efficiency (%) | N/A | 78 ± 5 | (Amount of conjugated ICG / Initial amount of this compound) x 100. |
| In Vitro Drug Release at 24h (pH 5.5 + NIR) | N/A | 65 ± 4% | Cumulative release triggered by acidic pH and NIR irradiation. |
| Cellular Uptake (MFI) | 1500 ± 200 | 8500 ± 600 | Mean Fluorescence Intensity in cancer cells after 4h incubation. |
| IC50 (µg/mL DOX equiv.) | N/A | 2.5 ± 0.3 | Concentration for 50% inhibition of cancer cell growth. |
| Tumor Temperature Increase (°C) | 2 ± 0.5 | 18 ± 2 | Temperature change in tumor region after 5 min NIR irradiation (in vivo). |
| Tumor Growth Inhibition (%) | N/A | 82 ± 7 | Reduction in tumor volume compared to control after 14 days. |
Note: The data presented in this table are representative values based on typical results reported for similar ICG-nanoparticle systems and are intended for illustrative purposes.
Experimental Protocols
Protocol 2: Preparation of this compound Conjugated, DOX-Loaded Liposomes (ICG-Lipo-DOX)
Materials:
-
Dipalmitoylphosphatidylcholine (DPPC)
-
Cholesterol
-
DSPE-PEG(2000)-Maleimide
-
Doxorubicin hydrochloride (DOX)
-
This compound solution
-
Chloroform
-
HEPES buffer (20 mM, pH 7.4)
-
Sepharose CL-4B column
Procedure:
-
Preparation of DOX-Loaded Maleimide Liposomes:
-
Dissolve DPPC, cholesterol, and DSPE-PEG(2000)-Maleimide (molar ratio 55:40:5) in chloroform in a round-bottom flask.
-
Evaporate the solvent using a rotary evaporator to form a thin lipid film.
-
Hydrate the lipid film with a DOX solution in HEPES buffer by vortexing.
-
Extrude the liposomal suspension through polycarbonate membranes (100 nm pore size) to obtain unilamellar vesicles.
-
Remove unencapsulated DOX by size exclusion chromatography using a Sepharose CL-4B column.
-
-
Conjugation of this compound:
-
Add the this compound solution to the maleimide-functionalized liposome suspension at a 1:10 molar ratio of this compound to DSPE-PEG-Maleimide.
-
Incubate the mixture for 4 hours at room temperature with gentle stirring, protected from light.
-
Remove unconjugated this compound by dialysis against HEPES buffer.
-
Protocol 3: Characterization of Nanoparticles
-
Size and Zeta Potential: Use Dynamic Light Scattering (DLS) to measure the hydrodynamic diameter and surface charge.
-
Drug Loading and Encapsulation Efficiency: Lyse the liposomes with a detergent (e.g., Triton X-100) and measure the DOX concentration using a fluorescence spectrophotometer (Ex/Em = 480/590 nm).
-
ICG Conjugation Efficiency: Determine the concentration of conjugated ICG by measuring its absorbance at ~780 nm after separating the conjugated liposomes from free this compound.
Protocol 4: In Vitro Drug Release
-
Place 1 mL of ICG-Lipo-DOX suspension in a dialysis bag (MWCO 10 kDa).
-
Immerse the bag in 20 mL of release buffer (e.g., PBS at pH 7.4 and acetate buffer at pH 5.5).
-
Maintain the setup at 37°C with gentle shaking.
-
For light-triggered release, irradiate the samples with an 808 nm laser (1 W/cm²) for 5 minutes at specific time points.
-
At predetermined time intervals, withdraw 1 mL of the external buffer and replace it with fresh buffer.
-
Quantify the released DOX using fluorescence spectroscopy.
Protocol 5: Cellular Uptake Analysis
-
Seed cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight.
-
Incubate the cells with free DOX, ICG-Lipo, or ICG-Lipo-DOX at a specific concentration for various time points (e.g., 1, 4, 24 hours).
-
For Flow Cytometry: Wash the cells with PBS, detach them using trypsin, and resuspend in PBS. Analyze the intracellular fluorescence using a flow cytometer.
-
For Fluorescence Microscopy: Wash the cells with PBS, fix with 4% paraformaldehyde, and stain the nuclei with DAPI. Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.
Protocol 6: In Vitro Cytotoxicity (MTT Assay)
-
Seed cancer cells in a 96-well plate and incubate overnight.
-
Treat the cells with serial dilutions of free DOX, ICG-Lipo, and ICG-Lipo-DOX.
-
For photothermal therapy groups, irradiate the designated wells with an 808 nm laser (1 W/cm²) for 5 minutes after 4 hours of incubation with the nanoparticles.
-
Incubate the cells for a further 48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 7: In Vivo Biodistribution and Antitumor Efficacy
-
Establish a tumor model by subcutaneously injecting cancer cells into the flank of immunodeficient mice.
-
When tumors reach a certain volume, intravenously inject the mice with free ICG or ICG-Lipo-DOX.
-
Biodistribution: At different time points post-injection, image the mice using an in vivo imaging system to track the fluorescence signal of ICG. After the final imaging, euthanize the mice and excise major organs and the tumor for ex vivo imaging to quantify ICG accumulation.
-
Antitumor Efficacy: Divide the tumor-bearing mice into several groups (e.g., PBS, free DOX, ICG-Lipo, ICG-Lipo-DOX, ICG-Lipo-DOX + Laser).
-
For the laser treatment group, irradiate the tumor region with an 808 nm laser 24 hours post-injection.
-
Monitor tumor volume and body weight every other day for a specified period.
-
At the end of the study, euthanize the mice and perform histological analysis (e.g., H&E staining, TUNEL assay) on the tumor tissues.
Signaling Pathways in ICG-Mediated Phototherapy
ICG-mediated PTT and PDT can induce cancer cell death through various signaling pathways. The localized hyperthermia from PTT and the reactive oxygen species (ROS) generated during PDT can trigger apoptosis and necrosis.
Caption: Signaling pathways activated by ICG-mediated phototherapy.
Protocol 8: Western Blot Analysis of Apoptosis-Related Proteins
-
Treat cancer cells with ICG-Lipo-DOX with and without laser irradiation.
-
After the desired incubation time, lyse the cells and collect the protein extracts.
-
Determine the protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against key apoptosis-related proteins (e.g., Caspase-3, Bcl-2, Bax).
-
Incubate with a corresponding HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
Conclusion
The use of this compound offers a robust platform for the development of targeted drug delivery systems. The covalent conjugation of ICG to nanoparticles enhances its stability and allows for precise control over its loading and release. The protocols outlined in this document provide a comprehensive guide for researchers to synthesize, characterize, and evaluate the efficacy of this compound-based theranostic agents for cancer therapy. Further research and optimization of these systems hold great promise for advancing personalized medicine.
Troubleshooting & Optimization
ICG-Maleimide Labeling Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the efficiency of their ICG-SH (thiol) labeling experiments. The core of this process involves the reaction of a maleimide-functionalized Indocyanine Green (ICG) dye with free sulfhydryl (-SH) groups on proteins, peptides, or other molecules.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ICG-maleimide labeling?
A1: The optimal pH for the maleimide-thiol conjugation reaction is between 6.5 and 7.5.[1][2] Within this range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing potential side reactions, such as the hydrolysis of the maleimide group, which becomes more significant at higher pH values.
Q2: What is the recommended molar ratio of ICG-maleimide to my protein?
A2: A molar excess of the ICG-maleimide dye to the protein is recommended to drive the reaction to completion. A typical starting molar ratio is 10:1 to 20:1 (dye:protein).[2] However, the optimal ratio should be determined empirically for each specific protein, as very high ratios can lead to non-specific labeling or protein precipitation, while too low a ratio will result in low labeling efficiency. For effective labeling of antibodies, a degree of substitution (DOS) of 5-8 moles of ICG-maleimide to one mole of antibody is often desired.[1]
Q3: Does the concentration of my protein matter?
A3: Yes, protein concentration is a critical factor. For optimal labeling efficiency, a protein concentration in the range of 2-10 mg/mL is recommended.[1] Labeling efficiency can be significantly reduced if the protein concentration is below 2 mg/mL.[1]
Q4: My protein has disulfide bonds. Do I need to reduce them before labeling?
A4: Yes, maleimides react with free sulfhydryl (-SH) groups, not with disulfide bonds (S-S). If your protein's cysteine residues are involved in disulfide bridges, you will need to reduce them prior to labeling.[3] Reducing agents like TCEP (tris(2-carboxyethyl)phosphine) are often used for this purpose.[3]
Q5: How should I store my ICG-maleimide stock solution?
A5: ICG-maleimide is sensitive to light and moisture. It is best to prepare a stock solution in anhydrous DMSO or DMF. This stock solution can be stored at -20°C for up to a month or at -80°C for up to six months, protected from light.[1] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Fluorescence Signal | Inefficient Labeling: Incorrect pH, low protein concentration, insufficient molar ratio of dye, or oxidized thiols. | Optimize reaction conditions as detailed in the FAQs and the experimental protocol below. Ensure the pH is between 6.5-7.5, protein concentration is 2-10 mg/mL, and try a higher molar ratio of dye to protein.[1][2] |
| Inactive ICG-Maleimide: The dye may have been improperly stored or handled, leading to degradation. | Prepare a fresh stock solution of ICG-maleimide in anhydrous DMSO or DMF and protect it from light and moisture. | |
| Insufficient Free Thiols: Disulfide bonds in the protein may not have been adequately reduced. | Treat the protein with a reducing agent like TCEP prior to labeling to ensure the availability of free sulfhydryl groups.[3] | |
| Fluorescence Quenching: Over-labeling can lead to self-quenching of the fluorophores. | Reduce the molar ratio of ICG-maleimide to protein in the labeling reaction to achieve a lower degree of substitution.[4] | |
| High Background Staining | Non-covalent Binding of ICG: ICG is known to bind non-covalently to proteins, which can lead to a high background signal. | Thoroughly purify the labeled protein using size-exclusion chromatography (e.g., Sephadex G-25) to remove all unbound dye.[5] |
| Precipitation of Labeled Protein: The labeled protein may have aggregated and precipitated out of solution. | This can be caused by over-labeling or harsh reaction conditions. Try a lower molar ratio of dye and handle the protein solution gently (avoid vigorous vortexing). | |
| Autofluorescence: The sample itself may be autofluorescent. | Include an unstained control to assess the level of autofluorescence and consider using a fluorophore with a different excitation/emission profile if necessary.[6] | |
| Inconsistent Labeling Results | Variability in Reagents: Inconsistent concentrations of protein or ICG-maleimide stock solutions. | Accurately determine the concentration of your protein and ICG-maleimide solutions before each experiment. |
| Re-oxidation of Thiols: Free thiols can re-oxidize to form disulfide bonds, especially if the reaction is not performed in a degassed buffer. | Use degassed buffers and consider performing the reaction under an inert gas (e.g., nitrogen or argon) to prevent re-oxidation. |
Quantitative Data Summary for Optimal ICG-Maleimide Labeling
| Parameter | Recommended Condition | Rationale |
| pH | 6.5 - 7.5 | Balances thiol reactivity with maleimide stability.[1][2] |
| Molar Ratio (Dye:Protein) | 10:1 to 20:1 | Ensures a sufficient excess of dye to drive the reaction towards completion.[2] |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations improve the reaction kinetics and overall labeling efficiency.[1] |
| Reaction Buffer | Phosphate, HEPES, or Tris buffer (thiol-free) | Provides a stable pH environment without competing with the target protein for labeling. |
| Reducing Agent (if needed) | TCEP (10-100x molar excess) | Effectively reduces disulfide bonds to free up thiol groups for labeling. |
| Incubation Time | 2 hours at room temperature or overnight at 4°C | Allows sufficient time for the conjugation reaction to proceed to completion.[2] |
| Purification Method | Size-Exclusion Chromatography (e.g., Sephadex G-25) | Effectively separates the labeled protein from unreacted dye and other small molecules.[5] |
Experimental Protocols
Detailed Methodology for ICG-Maleimide Protein Labeling
1. Preparation of Reagents:
-
Protein Solution: Prepare the protein to be labeled at a concentration of 2-10 mg/mL in a degassed, thiol-free buffer at pH 6.5-7.5 (e.g., 100 mM Phosphate buffer).
-
ICG-Maleimide Stock Solution: Dissolve ICG-maleimide in anhydrous DMSO to a final concentration of 10 mM. This solution should be prepared fresh and protected from light.
-
(Optional) TCEP Stock Solution: If disulfide bond reduction is necessary, prepare a 10 mM stock solution of TCEP in the reaction buffer.
2. Disulfide Bond Reduction (Optional):
-
Add the TCEP stock solution to the protein solution to a final molar excess of 10-100 fold over the protein.
-
Incubate for 30-60 minutes at room temperature.
3. Labeling Reaction:
-
Add the ICG-maleimide stock solution to the protein solution to achieve the desired molar ratio (e.g., 10:1 dye:protein).
-
Gently mix the solution by pipetting up and down or by gentle inversion. Avoid vigorous vortexing to prevent protein denaturation.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
4. Purification of the Labeled Protein:
-
Equilibrate a Sephadex G-25 size-exclusion chromatography column with the desired storage buffer (e.g., PBS).[5]
-
Carefully load the reaction mixture onto the top of the column.
-
Allow the sample to enter the column bed, then begin eluting with the storage buffer.
-
The labeled protein will elute in the void volume (the first colored fractions), while the smaller, unreacted ICG-maleimide molecules will be retained by the column and elute later.
-
Collect the fractions containing the labeled protein.
5. Characterization of the Labeled Protein:
-
Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the absorbance maximum of ICG (around 780 nm).
-
Calculate the degree of labeling (DOL) or Fluorophore/Protein (F/P) ratio using the Beer-Lambert law and the extinction coefficients of the protein and ICG.[4]
Visualizations
ICG-Maleimide Labeling Workflow
Caption: A workflow diagram illustrating the key steps in ICG-maleimide protein labeling.
Troubleshooting Logic for Low Labeling Efficiency
Caption: A decision tree for troubleshooting low ICG-maleimide labeling efficiency.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. cytivalifesciences.co.jp [cytivalifesciences.co.jp]
- 6. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
Technical Support Center: ICG-SH Fluorescence Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low fluorescence signals with ICG-SH (Indocyanine Green-Thiol).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of a low or absent fluorescence signal with this compound conjugates?
A1: A weak or absent signal can stem from several factors, including:
-
Suboptimal Conjugation: Inefficient reaction between the maleimide group of the target molecule and the thiol group of this compound.
-
This compound Degradation: Improper storage or handling of this compound can lead to its degradation.
-
Concentration-Dependent Quenching: High concentrations of ICG can lead to aggregation and self-quenching of the fluorescence signal.[1][2][3][4]
-
Photobleaching: Exposure of the this compound conjugate to excitation light for prolonged periods can irreversibly destroy the fluorophore.[5][6][7]
-
Incorrect Buffer Conditions: The pH and composition of the buffer used during conjugation and measurement can significantly impact fluorescence.
-
Instrument Settings: Improperly configured fluorometer or imaging system settings, such as incorrect excitation/emission wavelengths or detector distance, can lead to poor signal detection.[8]
Q2: How should I properly store and handle this compound to prevent degradation?
A2: this compound is sensitive to light and moisture. For optimal stability:
-
Long-term Storage: Store the solid this compound at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light.[9][10]
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF. Unused stock solutions can be stored in the dark at -20°C for up to a month. ICG is unstable in aqueous solutions; the fluorescence of a one-day-old aqueous solution can be reduced by half.[3]
-
Handling: Always protect this compound and its conjugates from light to minimize photobleaching.[11]
Q3: What is the optimal concentration range for ICG to avoid fluorescence quenching?
A3: ICG fluorescence can be quenched at high concentrations due to the formation of H-aggregates.[1][2][12] The optimal concentration for maximum fluorescence in aqueous solutions is typically in the micromolar range. For example, in water, the emission of ICG peaks at around 30-62.5 µM.[2][4] It is recommended to perform a concentration titration to determine the optimal working concentration for your specific application.
Troubleshooting Guide
Below are specific troubleshooting steps for common issues encountered with this compound fluorescence.
| Problem | Possible Cause | Recommended Solution |
| Low fluorescence signal after conjugation | Incomplete reduction of disulfide bonds in the target molecule. | Before conjugation, treat your protein with a 10–100x molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 20-30 minutes at room temperature to ensure free thiol groups are available for reaction. |
| Incorrect pH for conjugation. | The maleimide-thiol reaction is most efficient at a pH between 6.5 and 7.5.[13] Ensure your reaction buffer is within this range. | |
| Suboptimal dye-to-protein molar ratio. | A typical starting molar ratio of this compound to protein is 10:1 to 20:1.[11] It is advisable to test a few different ratios to find the optimal degree of labeling for your specific protein.[14] | |
| Fluorescence signal decreases over time during measurement | Photobleaching. | Minimize the exposure time to the excitation light. Use an anti-fade mounting medium if applicable for microscopy.[15] Consider using pulsed illumination if your instrument supports it to reduce the rate of photobleaching. |
| Degradation of the conjugate. | Ensure the conjugate is stored properly (at 2-8°C for up to a week or at -20°C with cryoprotectants for longer-term storage) and protected from light. | |
| High background signal | Unbound this compound. | Purify the conjugate after the reaction to remove any unreacted this compound. Gel filtration (e.g., Sephadex G-25) or dialysis are common methods.[11][13] |
| Non-specific binding of the conjugate. | If using an antibody conjugate, you may need to optimize your blocking steps and washing protocols.[15] | |
| Unexpected emission wavelength | ICG aggregation. | At high concentrations, ICG can form aggregates that have different spectral properties.[1][2][16] Dilute your sample and re-measure the spectrum. The monomeric form of ICG has a primary emission peak around 820 nm, while aggregates can shift the emission.[2][17] |
| Environmental effects. | The solvent can influence the emission spectrum. For example, the fluorescence intensity of ICG is significantly higher in ethanol compared to water.[2][12] |
Quantitative Data Summary
The following table summarizes key quantitative parameters for working with this compound and related ICG derivatives.
| Parameter | Value | Notes | References |
| Excitation Maximum (λex) | ~780-789 nm | Can vary slightly depending on the solvent and conjugation state. | [13][17][18] |
| Emission Maximum (λem) | ~813-820 nm | Dependent on solvent and aggregation state. | [13][17][18] |
| Quantum Yield (ΦF) | ~0.003 in water, ~0.012 in blood | Quantum yield is generally low in aqueous solutions but can be enhanced in the presence of proteins or in certain organic solvents. | [19] |
| Optimal pH for Maleimide Conjugation | 6.5 - 7.5 | Critical for efficient and stable thioether bond formation. | [13] |
| Recommended Molar Ratio (Dye:Protein) | 10:1 to 20:1 | A starting point for optimization. The optimal ratio depends on the specific protein and desired degree of labeling. | [11] |
| Storage Temperature (Solid) | -80°C (up to 6 months) or -20°C (up to 1 month) | Must be protected from light. | [9][10] |
| Storage Temperature (Stock Solution in DMSO) | -20°C (up to 1 month) | Protect from light and moisture. |
Experimental Protocols
Protocol 1: this compound Conjugation to a Maleimide-Activated Protein
This protocol provides a general guideline for conjugating this compound to a protein with an available maleimide group.
Materials:
-
This compound
-
Maleimide-activated protein
-
Anhydrous DMSO or DMF
-
Degassed conjugation buffer (e.g., PBS, HEPES, or Tris at pH 7.0-7.5)
-
(Optional) TCEP for reduction of disulfide bonds
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Protein Solution:
-
Dissolve the maleimide-activated protein in the degassed conjugation buffer at a concentration of 1-10 mg/mL.
-
If your protein contains disulfide bonds that need to be reduced to expose thiol groups for maleimide activation (this step is for creating a maleimide-reactive protein, not for the this compound conjugation itself), add a 10-100x molar excess of TCEP and incubate for 20-30 minutes at room temperature. Then, remove the excess TCEP via dialysis or a desalting column before proceeding.
-
-
Prepare the this compound Stock Solution:
-
Just before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM. Vortex briefly to ensure it is fully dissolved.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10:1 to 20:1. Add the dye solution dropwise while gently stirring or vortexing.
-
Flush the reaction vial with an inert gas (e.g., nitrogen or argon), seal it tightly, and protect it from light.
-
Incubate the reaction for 2 hours at room temperature or overnight at 2-8°C with gentle stirring.
-
-
Purification:
-
Remove the unreacted this compound by passing the reaction mixture through a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with your desired storage buffer (e.g., PBS).
-
Collect the fractions containing the fluorescently labeled protein. The conjugate will typically elute first.
-
-
Characterization (Optional but Recommended):
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of ICG (~780 nm).
-
Protocol 2: Measuring the Fluorescence of this compound Conjugates
Materials:
-
Purified this compound conjugate
-
Fluorometer or fluorescence plate reader
-
Appropriate cuvettes or microplates
Procedure:
-
Instrument Setup:
-
Turn on the fluorometer and allow the lamp to warm up.
-
Set the excitation wavelength to ~780 nm and the emission wavelength to ~815 nm.
-
Optimize the excitation and emission slit widths. Start with narrower slits for better spectral resolution and increase if the signal is too low.
-
-
Sample Preparation:
-
Dilute the this compound conjugate in a suitable buffer to a concentration within the linear range of the instrument. Perform a serial dilution to find the optimal concentration that gives a strong signal without quenching effects.
-
-
Measurement:
-
Blank the instrument with the buffer used to dilute the conjugate.
-
Measure the fluorescence intensity of your this compound conjugate samples.
-
If performing a spectral scan, set the excitation wavelength to ~780 nm and scan the emission from ~800 nm to 900 nm.
-
Visualizations
Caption: Troubleshooting workflow for low this compound fluorescence signal.
Caption: Experimental workflow for this compound conjugation to a maleimide-activated molecule.
References
- 1. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benthamopenarchives.com [benthamopenarchives.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photobleaching Kinetics and Effect of Solvent in the Photophysical Properties of Indocyanine Green for Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pure.southwales.ac.uk [pure.southwales.ac.uk]
- 8. Optimizing the image of fluorescence cholangiography using ICG: a systematic review and ex vivo experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioacts.com [bioacts.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 16. Analysis of Fluorescence Decay Kinetics of Indocyanine Green Monomers and Aggregates in Brain Tumor Model In Vivo [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. lumiprobe.com [lumiprobe.com]
- 19. Fluorescent property of indocyanine green (ICG) rubber ring using LED and laser light sources - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing ICG-SH Aggregation in Conjugation Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with ICG-SH aggregation during conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it prone to aggregation?
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye approved for medical diagnostics. This compound is a derivative of ICG that contains a reactive thiol (-SH) group, enabling its conjugation to other molecules, often through a maleimide-thiol reaction. Like the parent ICG molecule, this compound is amphiphilic, meaning it has both hydrophobic (water-repelling) and hydrophilic (water-attracting) parts. In aqueous solutions like buffers used for conjugation, the hydrophobic regions of this compound molecules tend to associate with each other to minimize their contact with water, leading to the formation of aggregates. This aggregation can reduce the dye's fluorescence and its reactivity in conjugation reactions.
Q2: What are the optimal buffer conditions for this compound conjugation to prevent aggregation?
For successful thiol-maleimide conjugation, it is crucial to maintain a specific pH range. The reaction is most efficient and selective for thiols at a pH between 6.5 and 7.5.[1][2] At pH values above 7.5, maleimides can react with primary amines, leading to non-specific labeling.[2][3] It is also important to use degassed buffers to prevent the oxidation of the thiol group on this compound. Buffers containing thiol-based reducing agents like dithiothreitol (DTT) should be avoided as they will compete with this compound for reaction with the maleimide.[1]
| Parameter | Recommended Range/Condition | Rationale |
| pH | 6.5 - 7.5 | Optimizes thiol-maleimide reaction selectivity and rate. |
| Buffer Type | Phosphate, HEPES, MES | Non-amine and non-thiol containing buffers are preferred. |
| Additives | 1-10 mM EDTA | Chelates metal ions that can catalyze thiol oxidation. |
| Gases | Degassed | Minimizes oxidation of the thiol group on this compound. |
Q3: How should I prepare the this compound stock solution to minimize aggregation?
This compound, like many hydrophobic dyes, should be dissolved in a high-quality, anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) to create a concentrated stock solution.[4][5] This stock solution should be prepared fresh before use. It is crucial to minimize the exposure of the this compound stock solution to moisture, as water can induce aggregation even in the organic solvent over time. The stock solution should be added to the aqueous reaction buffer containing the biomolecule with rapid mixing to ensure quick dispersion and minimize localized high concentrations of the dye that can promote aggregation.
Q4: What is the recommended dye-to-biomolecule molar ratio for this compound conjugation?
The optimal molar ratio of this compound to your biomolecule (e.g., an antibody) depends on the number of available reactive sites on the biomolecule and the desired degree of labeling (DOL). A typical starting point is a 10:1 to 20:1 molar excess of the dye.[1][4] However, this should be optimized for each specific application. A high dye-to-protein ratio can increase the likelihood of aggregation of the final conjugate.[6][7]
| Molar Ratio (Dye:Biomolecule) | Potential Outcome |
| 5:1 | Lower degree of labeling, potentially less aggregation. |
| 10:1 - 20:1 | Good starting point for optimization. |
| >20:1 | Higher risk of conjugate aggregation and potential loss of biological activity. |
Q5: How can I remove aggregates after the conjugation reaction?
Several chromatography techniques are effective for removing aggregates from the final conjugate. Size exclusion chromatography (SEC) is a common method that separates molecules based on their size, effectively removing larger aggregates from the monomeric conjugate.[8][9] Hydrophobic interaction chromatography (HIC) is another powerful technique that can separate proteins based on their hydrophobicity, which often increases upon aggregation.[10][11]
Troubleshooting Guide
Issue: I observe precipitation or a cloudy solution immediately after adding the this compound stock to my reaction buffer.
-
Possible Cause: The concentration of the organic solvent (e.g., DMSO) from the this compound stock is too high, causing the biomolecule to precipitate.
-
Solution:
-
Keep the final concentration of the organic co-solvent in the reaction mixture as low as possible, ideally below 10% (v/v). You may need to prepare a more concentrated this compound stock solution to achieve this.
-
Add the this compound stock solution to the reaction buffer slowly while vortexing or stirring to ensure rapid mixing and prevent localized high concentrations of the dye and solvent.
-
-
Possible Cause: The this compound is rapidly aggregating upon contact with the aqueous buffer.
-
Solution:
-
Consider adding a non-ionic detergent, such as Tween-20 or Triton X-100, to the reaction buffer at a low concentration (e.g., 0.01-0.1%). These detergents can help to solubilize the hydrophobic dye and prevent aggregation.[12][13][14] However, the compatibility of the detergent with your specific biomolecule and downstream applications should be verified.
-
Optimize the pH of the reaction buffer within the recommended range of 6.5-7.5.
-
Issue: The conjugation efficiency is low, and I have a significant amount of unreacted this compound.
-
Possible Cause: The thiol group on the this compound has been oxidized.
-
Solution:
-
Ensure that all buffers are freshly prepared and thoroughly degassed.
-
Include a chelating agent like EDTA (1-10 mM) in your reaction buffer to prevent metal-catalyzed oxidation.
-
Handle the this compound stock solution and reaction mixture under an inert atmosphere (e.g., nitrogen or argon) if possible.
-
-
Possible Cause: The maleimide groups on your biomolecule have been hydrolyzed.
-
Solution:
-
Ensure the pH of your reaction buffer is not above 7.5. Maleimide groups are more susceptible to hydrolysis at higher pH.
-
Use freshly prepared or properly stored maleimide-activated biomolecules.
-
Issue: The final purified conjugate shows signs of aggregation over time during storage.
-
Possible Cause: The conjugated ICG molecules increase the overall hydrophobicity of the biomolecule, leading to aggregation.
-
Solution:
-
Optimize the degree of labeling (DOL) to the lowest level that still provides the desired signal. A lower DOL will result in a less hydrophobic conjugate.
-
Store the final conjugate in a buffer containing stabilizing excipients. Sugars (e.g., sucrose, trehalose), amino acids (e.g., arginine, glycine), and non-ionic surfactants can help prevent protein aggregation.[15][16]
-
Store the conjugate at the recommended temperature (typically 4°C for short-term and -80°C for long-term storage) and at an appropriate concentration.
-
Experimental Protocols
Protocol 1: this compound Conjugation to a Maleimide-Activated Antibody
-
Preparation of Antibody:
-
Dissolve the maleimide-activated antibody in a degassed conjugation buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2) to a final concentration of 1-10 mg/mL.
-
-
Preparation of this compound Stock Solution:
-
Just before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Slowly add the this compound stock solution to the antibody solution with gentle vortexing to achieve the desired molar excess (e.g., 10:1). Ensure the final DMSO concentration is below 10%.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and any aggregates using size exclusion chromatography (SEC). Equilibrate the SEC column with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions corresponding to the monomeric antibody-ICG conjugate.
-
Analyze the purified conjugate by UV-Vis spectroscopy to determine the degree of labeling.
-
Visualizations
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. broadpharm.com [broadpharm.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]
- 4. Conjugation Protocol for Thiol Reactive (Maleimide) Dyes [bio-techne.com]
- 5. lumiprobe.com [lumiprobe.com]
- 6. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. evitria.com [evitria.com]
- 9. Antibody purification | Abcam [abcam.com]
- 10. pharmtech.com [pharmtech.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. Detergents: Triton X-100, Tween-20, and More [labome.com]
- 13. m.youtube.com [m.youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. pharmtech.com [pharmtech.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: ICG-SH Thiol-Maleimide Conjugation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing ICG-SH in thiol-maleimide conjugation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the this compound thiol-maleimide reaction?
The optimal pH range for the thiol-maleimide reaction is between 6.5 and 7.5.[1][2] This range offers a balance between efficient reaction rates and high selectivity for the thiol group. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[2] Deviating from this pH range can lead to undesirable side reactions.
Q2: What happens if the pH is too high?
If the pH rises above 7.5, the maleimide group loses its selectivity for thiols and begins to react with primary amines, such as the side chain of lysine residues.[2] Additionally, higher pH increases the rate of maleimide hydrolysis, where the maleimide ring opens to form an unreactive maleic amide, thus preventing conjugation.[2][3]
Q3: What happens if the pH is too low?
Lowering the pH below 6.5 will slow down the reaction kinetics.[4][5] The reaction relies on the presence of the thiolate anion (S-), and at more acidic pH values, the equilibrium shifts towards the protonated thiol (SH), which is less nucleophilic. While a lower pH can be used to control a very fast reaction, it will require longer incubation times.
Q4: How can I improve the stability of the resulting ICG-thiol conjugate?
The thiosuccinimide bond formed can be susceptible to a retro-Michael reaction, leading to deconjugation.[1][6] To improve stability, a post-conjugation hydrolysis step can be performed. This involves incubating the conjugate at a slightly elevated pH (e.g., pH 8.5-9.0) to promote the hydrolysis of the succinimide ring, forming a stable thioether linkage.[7][8][9] Alternatively, using maleimide derivatives with electron-withdrawing groups can accelerate this stabilizing ring-opening hydrolysis.[7][8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Conjugation Efficiency | Suboptimal pH: The reaction buffer is outside the optimal 6.5-7.5 range. | Prepare a fresh buffer and carefully adjust the pH to 7.0-7.5.[10] |
| Maleimide Hydrolysis: The maleimide reagent was stored improperly or exposed to moisture. | Use fresh, anhydrous DMSO or DMF to prepare the maleimide stock solution immediately before use.[1] Avoid aqueous storage of maleimide reagents.[2] | |
| Oxidized Thiols: Disulfide bonds have formed in the protein or peptide, which are unreactive with maleimides. | Reduce disulfide bonds using a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) prior to conjugation.[10][11] | |
| Poor Selectivity (Reaction with Amines) | pH is too high: The reaction pH is above 7.5. | Lower the reaction pH to within the 6.5-7.5 range to ensure chemoselectivity for thiols.[2] |
| Conjugate Instability | Retro-Michael Reaction: The thiosuccinimide linkage is reversing. | After the initial conjugation, perform a controlled hydrolysis of the succinimide ring by increasing the pH to ~8.5 for a short period to form a more stable, ring-opened structure.[7][8][9] |
| Thiazine Rearrangement | N-terminal Cysteine: The peptide sequence contains an N-terminal cysteine. | If possible, avoid using peptides with an N-terminal cysteine for maleimide conjugation, as this can lead to an intramolecular rearrangement to a stable thiazine structure.[12] |
Experimental Protocols
Protocol 1: General this compound to Protein Thiol-Maleimide Conjugation
Materials:
-
This compound
-
Maleimide-activated protein in a suitable buffer (e.g., PBS, HEPES, Tris) at pH 7.0-7.5. Ensure the buffer is free of thiols.[10]
-
Anhydrous DMSO or DMF
-
Reducing agent (e.g., TCEP)
-
Purification column (e.g., gel filtration, dialysis)
Procedure:
-
Prepare Protein Solution: Dissolve the maleimide-activated protein at a concentration of 1-10 mg/mL in a degassed buffer at pH 7.0-7.5.[13]
-
(Optional) Reduce Disulfide Bonds: If the protein contains disulfide bonds, add a 10-100 molar excess of TCEP and incubate for 20-30 minutes at room temperature.[11]
-
Prepare this compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or DMF.[13]
-
Conjugation Reaction: Add the this compound solution to the protein solution at a 10-20 fold molar excess.[13] Protect the reaction from light and incubate at room temperature for 2 hours or overnight at 4°C.[13]
-
Purification: Remove unreacted this compound using a suitable method such as gel filtration or dialysis.[13]
-
(Optional) Stabilization: To stabilize the conjugate, the pH of the purified conjugate can be raised to 8.5 for 2 hours to promote hydrolysis of the succinimide ring. The pH should then be neutralized for storage.
-
Storage: For short-term storage, keep the conjugate at 4°C, protected from light. For long-term storage, add a cryoprotectant like glycerol and store at -20°C or -80°C.[11][13]
Visual Guides
Caption: Thiol-Maleimide Reaction and Competing Side Reactions.
Caption: Troubleshooting Workflow for Low Conjugation Efficiency.
References
- 1. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. research-portal.uu.nl [research-portal.uu.nl]
- 4. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. creativepegworks.com [creativepegworks.com]
- 7. prolynxinc.com [prolynxinc.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. Protocol: Maleimide Labeling of Protein Thiols - Biotium [biotium.com]
- 12. bachem.com [bachem.com]
- 13. bioacts.com [bioacts.com]
Technical Support Center: Reducing Non-Specific Binding of ICG-SH Conjugates
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address non-specific binding issues encountered with Indocyanine Green (ICG) thiol-reactive (-SH) conjugates.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding with ICG-SH conjugates?
Non-specific binding of this compound conjugates can stem from several factors related to the ICG dye, the molecule it is conjugated to (e.g., antibody, peptide), and the experimental conditions. Key causes include:
-
Hydrophobicity: ICG is an amphiphilic molecule with hydrophobic regions that can lead to non-specific interactions with proteins and lipids in the sample.[1][2] This is a significant contributor to background signal.
-
Electrostatic Interactions: Fluorescent dyes, including ICG, often carry a charge which can result in non-specific binding to oppositely charged molecules or surfaces in the tissue or on a membrane.[]
-
ICG Aggregation: In aqueous solutions, ICG molecules have a strong tendency to self-aggregate, forming dimers and larger H-aggregates.[4][5][6] These aggregates can become trapped in tissues or bind non-specifically, contributing to high background.
-
Properties of the Conjugated Molecule: The antibody, peptide, or other molecule conjugated to the this compound can have its own sources of non-specific binding, such as cross-reactivity or interactions with Fc receptors.[7]
-
High Dye-to-Protein Ratio: Over-labeling a protein with ICG can increase the overall hydrophobicity of the conjugate, leading to a higher propensity for aggregation and non-specific binding.[8]
Q2: My unstained control sample shows high background in the near-infrared (NIR) channel. What could be the cause?
High background in a control sample lacking the this compound conjugate is typically due to autofluorescence from the biological specimen itself. Tissues containing components like collagen, elastin, and lipofuscin can fluoresce in the NIR spectrum.[9]
Troubleshooting Steps:
-
Spectral Analysis: If possible, perform a spectral scan of the unstained sample to confirm the emission profile of the background signal.
-
Use of Quenching Agents: Consider treating the sample with autofluorescence quenching agents. Note that some common quenchers like Sudan Black B may not be suitable for NIR applications as they can introduce their own fluorescence in the far-red spectrum.[]
-
Photobleaching: Pre-treating the sample with a broad-spectrum light source can help to reduce autofluorescence before staining.[8]
Q3: How can I prevent the aggregation of my this compound conjugate?
Preventing aggregation is crucial for reducing non-specific binding. Here are several strategies:
-
Formulation: The composition of the buffer used to dissolve and store the conjugate is critical.
-
Avoid Aqueous Buffers for Stock Solutions: Due to ICG's tendency to aggregate in water, consider preparing stock solutions in solvents like DMSO and then diluting into the working buffer immediately before use.[10]
-
Incorporate Stabilizers: The addition of surfactants or the use of specialized formulation buffers can help to keep the conjugate in a monomeric state.[2] Encapsulating ICG in micelles is another approach to prevent aggregation.[5][11][12]
-
-
Purification: After conjugation, it is essential to remove any unconjugated ICG and aggregates.
-
PEGylation: Modifying the ICG molecule with polyethylene glycol (PEG) can increase its water solubility and significantly reduce aggregation and non-specific binding.[1][2]
Troubleshooting Guide
Problem: High background or non-specific staining observed with the this compound conjugate.
High background can obscure the specific signal, leading to poor image quality and inaccurate results. The following sections provide a systematic approach to troubleshooting this issue.
Optimization of Blocking and Staining Buffers
Inadequate blocking is a common cause of non-specific binding. The choice of blocking agent and buffer composition should be carefully optimized.
Key Recommendations:
-
Choose an Appropriate Blocking Agent: While BSA and non-fat dry milk are common, they may not be the most effective for NIR fluorescent applications.[17] Consider specialized commercial blocking buffers designed for fluorescent detection or serum from the same species as the secondary antibody (in indirect immunofluorescence).[4][18][19][20][21]
-
Incorporate Detergents: Low concentrations of non-ionic detergents like Tween-20 or Triton X-100 can help to reduce hydrophobic interactions.[6] However, their use and concentration must be optimized, as they can also disrupt specific binding.[22][23][24][25]
-
Adjust pH and Ionic Strength: The pH of the buffer can influence the charge of both the conjugate and the sample, affecting electrostatic interactions.[26] Increasing the salt concentration (e.g., with NaCl) can help to shield these charges and reduce non-specific binding.[6][26]
Table 1: Comparison of Blocking Agents (Note: The following data is derived from an ELISA-based study and may not directly translate to all fluorescence imaging applications, but it provides a useful comparison of blocking efficiency.)
| Blocking Agent | Concentration | Relative Blocking Ability | Reference |
| Bovine Serum Albumin (BSA) | 5% | Baseline | [27] |
| Normal Goat Serum (NGS) | 0.6% | ~8x greater than 5% BSA | [27] |
| ChonBlock™ | 0.1% | ~6x greater than 0.6% NGS | [27] |
Table 2: Recommended Buffer Components for Reducing Non-Specific Binding
| Component | Recommended Concentration | Purpose | References |
| Blocking Proteins | |||
| Bovine Serum Albumin (BSA) | 1-5% | Reduces hydrophobic interactions | [21][26] |
| Normal Serum | 5-10% | Blocks non-specific sites, especially Fc receptors | [28] |
| Detergents | |||
| Tween-20 | 0.05-0.2% | Reduces hydrophobic interactions | [21][29] |
| Triton X-100 | 0.1-0.5% | Permeabilization and reduction of hydrophobic interactions | [30] |
| Salts | |||
| Sodium Chloride (NaCl) | 150-500 mM | Reduces ionic interactions | [6][26] |
Optimization of Washing Steps
Insufficient washing can leave unbound or weakly bound conjugate in the sample, leading to high background.
Key Recommendations:
-
Increase the Number and Duration of Washes: Perform at least three to four wash steps of 5-10 minutes each after incubation with the this compound conjugate.[29][31]
-
Use a Wash Buffer with Detergent: Including a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer can help to remove non-specifically bound conjugate.[29]
-
Ensure Adequate Volume and Agitation: Use a sufficient volume of wash buffer to completely cover the sample and ensure gentle agitation during the washes.
Optimization of the this compound Conjugate
The properties of the conjugate itself can be a source of non-specific binding.
Key Recommendations:
-
Titrate the Conjugate Concentration: Using too high a concentration of the this compound conjugate is a common cause of high background.[9][29] Perform a dilution series to determine the optimal concentration that provides the best signal-to-noise ratio.
-
Verify the Dye-to-Protein Ratio: For protein conjugates, an optimal dye-to-protein ratio is crucial. A ratio that is too high can lead to aggregation and increased non-specific binding.[8] A ratio of approximately 1.8 ICG molecules per antibody has been suggested as effective.[1][32]
-
Ensure Purity of the Conjugate: As mentioned previously, use chromatography methods to remove aggregates and free dye after conjugation.[10][13][14][15][16][33]
Experimental Protocols
Protocol 1: General Staining Protocol for this compound-Antibody Conjugates
This protocol provides a general workflow for immunofluorescence staining. Optimization of incubation times, concentrations, and buffer components is recommended.
-
Sample Preparation: Prepare cells or tissue sections according to standard protocols for fixation and permeabilization (if required for intracellular targets).
-
Blocking:
-
Primary Antibody Incubation (for indirect staining):
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the sample with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.[28]
-
-
Washing:
-
Wash the sample three times for 5 minutes each with a wash buffer (e.g., PBS with 0.05% Tween-20).[29]
-
-
This compound Conjugate Incubation:
-
Dilute the this compound conjugate (e.g., ICG-labeled secondary antibody or primary antibody) in the blocking buffer to its optimal concentration.
-
Incubate the sample with the conjugate for 1 hour at room temperature, protected from light.
-
-
Final Washes:
-
Mounting and Imaging:
-
Mount the sample with an appropriate mounting medium.
-
Image using a fluorescence microscope equipped with filters suitable for ICG (Excitation ~780 nm / Emission ~820 nm).
-
Protocol 2: Optimization of Blocking Conditions
This protocol can be used to compare different blocking buffers to find the optimal condition for a specific this compound conjugate and sample type.
-
Prepare Samples in Parallel: Prepare multiple identical samples (e.g., cells on coverslips or tissue sections on slides).
-
Test Different Blocking Buffers: Prepare a panel of blocking buffers to test. For example:
-
Buffer A: PBS + 5% BSA
-
Buffer B: PBS + 10% Normal Goat Serum
-
Buffer C: Commercial blocking buffer for fluorescent applications
-
Buffer D: PBS + 5% BSA + 0.1% Tween-20
-
-
Blocking: Incubate one set of samples in each of the different blocking buffers for 1 hour at room temperature.
-
Staining: Proceed with the staining protocol (as described in Protocol 1), using the corresponding blocking buffer for antibody/conjugate dilution.
-
Control Samples: For each blocking condition, include a negative control sample that is incubated with the this compound conjugate but without the primary antibody (for indirect staining) to assess the non-specific binding of the conjugate itself.
-
Imaging and Analysis:
-
Image all samples using identical acquisition settings (e.g., laser power, exposure time, gain).
-
Quantify the fluorescence intensity of the specific signal and the background in a region of interest for each condition.
-
Calculate the signal-to-noise ratio for each blocking buffer to determine the most effective one.
-
Visualizations
Caption: Troubleshooting workflow for high non-specific binding of this compound conjugates.
Caption: Mechanisms of non-specific binding for this compound conjugates.
References
- 1. Can indocyanine green (ICG) be conjugated to antibodies? | AAT Bioquest [aatbio.com]
- 2. cytivalifesciences.com [cytivalifesciences.com]
- 4. Blocking Buffer for Fluorescent Western Blotting (2X) | ABIN6953293 [antibodies-online.com]
- 5. Nano-sized Indocyanine Green J-aggregate as a One-component Theranostic Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nicoyalife.com [nicoyalife.com]
- 7. How to reduce non-specific reactions | MBL Life Sience -GLOBAL- [mblbio.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Troubleshooting Tips for Fluorescence Staining - Biotium [biotium.com]
- 10. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Manipulating ICG J-Aggregation and Disaggregation for Imaging-Guided Cancer Therapy with Self-Reporting Efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Useful tool for the Remove of Aggregates in Antibody Purification - Bestchrom [bestchrom.com]
- 14. Removal of Aggregates During Bispecific Antibody Purification Using Hydrophobic Interaction Chromatography [mdpi.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Western Blotting Protocol (Fluorescent) | Cell Signaling Technology [cellsignal.com]
- 18. Blocking Buffer for Near Infra Red Fluorescent Western blotting | Rockland Immunochemicals | Biomol.com [biomol.com]
- 19. biocompare.com [biocompare.com]
- 20. Blocking Buffer for Fluorescent Western Blotting | ABIN925618 [antibodies-online.com]
- 21. insights.oni.bio [insights.oni.bio]
- 22. researchgate.net [researchgate.net]
- 23. Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x - CiteAb BlogCiteAb Blog [blog.citeab.com]
- 24. Triton X-100 and Its Impact on Antigen-Antibody Interactions [eureka.patsnap.com]
- 25. researchgate.net [researchgate.net]
- 26. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 27. researchgate.net [researchgate.net]
- 28. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 29. youtube.com [youtube.com]
- 30. Ten Approaches That Improve Immunostaining: A Review of the Latest Advances for the Optimization of Immunofluorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Tips for Immunofluorescence Protocols [sigmaaldrich.com]
- 32. Indocyanine green as effective antibody conjugate for intracellular molecular targeted photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. WO2019040671A1 - Methods for purifying antibodies having reduced high molecular weight aggregates - Google Patents [patents.google.com]
Technical Support Center: ICG-SH Photobleaching
Welcome to the technical support center for ICG-SH photobleaching. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize photobleaching and ensure the integrity of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is this compound photobleaching?
A1: this compound, a derivative of Indocyanine Green (ICG), is a near-infrared (NIR) fluorescent dye. Photobleaching is the irreversible photochemical destruction of a fluorophore, like this compound, upon exposure to excitation light. This process leads to a loss of fluorescence signal, which can compromise the quality and quantitative accuracy of imaging experiments.
Q2: What is the primary mechanism of this compound photobleaching?
A2: The predominant mechanism of ICG photobleaching involves the generation of reactive oxygen species (ROS), particularly singlet oxygen.[1] Upon excitation with an appropriate light source, the this compound molecule can transition to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, converting it into highly reactive singlet oxygen. This singlet oxygen can then react with and degrade the this compound molecule, leading to a loss of its fluorescent properties.[1] The presence of oxygen is essential for this photobleaching pathway to occur efficiently.[1]
Q3: How does the local environment affect this compound photobleaching?
A3: The solvent and local molecular environment significantly impact the photostability of ICG. For instance, ICG is more stable in organic solvents like methanol and DMSO compared to aqueous solutions.[2] In aqueous solutions, ICG tends to form aggregates, which can alter its photophysical properties and susceptibility to photobleaching. Binding to proteins, such as bovine serum albumin (BSA), can stabilize ICG monomers but may also increase photoreactivity under certain conditions.[1]
Q4: Can photobleaching of this compound have other effects besides signal loss?
A4: Yes. The photobleaching process of ICG can lead to phototoxicity in cellular environments. The generation of ROS during photobleaching can induce cellular damage and trigger apoptosis (programmed cell death).[3][4] In some therapeutic applications, this phototoxic effect is harnessed for photodynamic therapy (PDT) to destroy targeted cells, such as cancer cells.[1][5]
Troubleshooting Guides
Here are some common issues encountered during experiments with this compound and how to address them:
| Problem | Possible Cause | Solution |
| Rapid loss of fluorescence signal during imaging. | High laser power or prolonged exposure time. | Reduce the laser power to the minimum level required for adequate signal-to-noise ratio. Minimize the duration of light exposure by using the lowest possible exposure time and acquiring images only when necessary.[6][7] |
| High oxygen concentration in the imaging medium. | Use an oxygen scavenging system in your imaging buffer. Commercially available glucose oxidase/catalase systems or chemical scavengers can help reduce the local oxygen concentration.[8] | |
| Inherent instability of this compound in aqueous solution. | Prepare this compound solutions fresh before each experiment. If storage is necessary, store in the dark at 4°C for no more than a few days.[9] For longer-term stability, consider encapsulation in nanoparticles. | |
| High background fluorescence. | Autofluorescence from cells or tissue. | Perform a pre-scan to photobleach the autofluorescence before introducing this compound. Alternatively, use spectral unmixing if your imaging system supports it. |
| Non-specific binding of this compound. | Optimize washing steps to remove unbound this compound. Consider using a blocking agent if non-specific binding to cellular components is suspected. | |
| Inconsistent fluorescence intensity between samples. | Different levels of photobleaching across samples. | Ensure all samples are exposed to the same illumination conditions (laser power, exposure time, and frequency of imaging). Use an antifade mounting medium for fixed samples. |
| Degradation of this compound stock solution. | Prepare a fresh stock solution of this compound. Avoid repeated freeze-thaw cycles. | |
| Observed cell death or changes in cell morphology after imaging. | This compound-mediated phototoxicity. | Reduce the excitation light dose (power and/or duration). If the experiment allows, use a lower concentration of this compound. Be aware that photobleaching is linked to ROS production, which can be cytotoxic.[3] |
Data on this compound Photostability
The following tables summarize quantitative data on ICG photostability under various conditions.
Table 1: Relative Photostability of ICG in Different Solvents
| Solvent | Relative Photostability | Reference |
| Water | 1 | [10] |
| Methanol | ~16-fold higher than water | [2] |
| DMSO | ~100-fold higher than water | [2] |
| Human Plasma | ~500-fold higher than water | [2] |
Table 2: Effect of Encapsulation on ICG Photostability
| Encapsulation Method | Improvement in Photostability | Reference |
| Liposomal Encapsulation | Significantly slower photobleaching compared to free ICG.[11] | [11] |
| PLGA Nanoparticle Encapsulation | ~90% reduction in degradation over 45 hours compared to free ICG. | [12] |
| Niosome Encapsulation | Free ICG degraded by ~90% in 48h, while niosome-encapsulated ICG degraded by only 25%.[13] | [13] |
Experimental Protocols
Protocol 1: Preparation of ICG-Loaded PLGA Nanoparticles
This protocol describes a modified spontaneous emulsification solvent diffusion method for encapsulating ICG in Poly(lactic-co-glycolic acid) (PLGA) nanoparticles to enhance its photostability.[14]
Materials:
-
ICG
-
PLGA
-
Polyvinyl alcohol (PVA)
-
Organic solvent (e.g., ethyl acetate or acetone)
-
Deionized water
Procedure:
-
Prepare the organic phase: Dissolve a specific amount of PLGA and ICG in the organic solvent.
-
Prepare the aqueous phase: Prepare an aqueous solution of PVA.
-
Emulsification: Add the organic phase to the aqueous phase under constant stirring to form an oil-in-water emulsion.
-
Solvent evaporation: Continue stirring to allow the organic solvent to evaporate, leading to the formation of ICG-loaded PLGA nanoparticles.
-
Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles and wash them with deionized water to remove excess PVA and free ICG.
-
Resuspension: Resuspend the purified nanoparticles in the desired buffer for your experiment.
Protocol 2: Preparation of ICG-Encapsulated Liposomes
This protocol outlines the thin-film hydration method for preparing ICG-loaded liposomes.[15][16]
Materials:
-
ICG
-
Lipids (e.g., HSPC, Cholesterol, DSPE-PEG2000)
-
Chloroform/Methanol mixture (e.g., 4:1 v/v)
-
5% Dextrose solution
-
Rotary evaporator
-
Extruder
Procedure:
-
Lipid film formation: Dissolve the lipids in the chloroform/methanol mixture in a round-bottom flask. Remove the organic solvents using a rotary evaporator to form a thin lipid film on the flask's inner surface.
-
Hydration: Hydrate the lipid film with a 5% dextrose solution containing ICG. This step should be performed above the phase transition temperature of the lipids.
-
Freeze-Thaw Cycles: Subject the liposomal suspension to several freeze-thaw cycles to enhance encapsulation efficiency.
-
Extrusion: Extrude the liposome suspension through polycarbonate membranes with a defined pore size to obtain unilamellar vesicles of a specific size.
-
Purification: Remove unencapsulated ICG using methods like size exclusion chromatography or centrifugation.
Visualizations
ICG Photobleaching and Phototoxicity Pathway
The following diagram illustrates the key steps involved in ICG photobleaching and the subsequent induction of apoptosis.
Caption: ICG photobleaching mechanism and its link to phototoxicity-induced apoptosis.
Workflow for Minimizing this compound Photobleaching
This diagram outlines a logical workflow for researchers to follow to minimize photobleaching in their experiments.
References
- 1. Role of Photobleaching Process of Indocyanine Green for Killing Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photostability and thermal stability of indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Indocyanine green as a near-infrared theranostic agent for ferroptosis and apoptosis-based, photothermal, and photodynamic cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - US [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]
- 9. WO2022194731A1 - Stable formulations of indocyanine green - Google Patents [patents.google.com]
- 10. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. nanomedicinelab.com [nanomedicinelab.com]
- 16. egrove.olemiss.edu [egrove.olemiss.edu]
Technical Support Center: Troubleshooting ICG-SH Solubility and Labeling
Welcome to the technical support center for ICG-SH, your resource for navigating the challenges of working with this thiol-reactive near-infrared fluorophore. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving successful and reproducible labeling experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound powder is difficult to dissolve. What is the recommended solvent?
A1: this compound, like other indocyanine green derivatives, has limited solubility in aqueous solutions and is prone to aggregation. The recommended solvent for creating a stock solution is anhydrous (dry) dimethyl sulfoxide (DMSO). It is crucial to use freshly opened, high-quality DMSO, as it is hygroscopic and absorbed water can significantly reduce the solubility of this compound. For a 10 mM stock solution, add anhydrous DMSO to the vial of this compound and mix thoroughly by pipetting or vortexing.[1][2][3] Sonication may be necessary to fully dissolve the powder.
Q2: I observe precipitation when I dilute my this compound stock solution in an aqueous buffer. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue due to the hydrophobic nature of the ICG core, leading to aggregation. To mitigate this, it is advisable to add the this compound DMSO stock solution to the reaction buffer dropwise while gently vortexing the buffer. Working with dilute protein solutions can also help. Some protocols suggest that for maleimide dyes with poor hydrophilicity, the addition of an organic co-solvent like DMSO or DMF to the reaction mixture can improve solubility.[2]
Q3: What is the optimal pH for labeling with this compound?
A3: The thiol-maleimide reaction is highly selective for thiol groups within a pH range of 6.5 to 7.5. Maintaining the pH within this window is critical to prevent side reactions, such as the reaction of the maleimide with amines (e.g., lysine residues), which becomes more prevalent at pH values above 7.5. Buffers such as PBS, Tris, or HEPES are suitable for this reaction, provided they do not contain thiols.
Q4: Do I need to use a reducing agent in my labeling reaction?
A4: Yes, it is highly recommended to use a reducing agent to prevent the formation of disulfide bonds between thiol groups on your biomolecule or with the this compound itself. Disulfides do not react with maleimides. Tris(2-carboxyethyl)phosphine (TCEP) is a commonly used reducing agent because it is effective and does not need to be removed prior to the addition of the maleimide-functionalized dye. Dithiothreitol (DTT) can also be used, but excess DTT must be removed (e.g., by dialysis or a desalting column) before adding the this compound, as it will compete for the maleimide. A 10-100 fold molar excess of TCEP is typically sufficient.[2][3]
Q5: How can I remove aggregates and excess this compound after the labeling reaction?
A5: Size-exclusion chromatography (SEC) is a common and effective method for separating the labeled protein conjugate from aggregates and excess, unreacted dye.[4] Hydrophobic interaction chromatography (HIC) can also be employed, as it separates molecules based on their hydrophobicity, which will differ between the labeled conjugate, aggregates, and free dye.[5][6][7][8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound powder will not dissolve in DMSO. | 1. DMSO is not anhydrous. 2. Insufficient mixing. | 1. Use a fresh, unopened bottle of anhydrous, high-purity DMSO. 2. Vortex vigorously and use a sonicator bath for short intervals until the powder is fully dissolved. |
| Precipitation occurs upon adding this compound to the reaction buffer. | 1. Aggregation of this compound in the aqueous environment. 2. High concentration of this compound. | 1. Add the this compound stock solution dropwise to the reaction buffer while gently vortexing. 2. Consider adding a small percentage of an organic co-solvent (e.g., DMSO) to the reaction buffer if compatible with your biomolecule. 3. Work with more dilute protein solutions. |
| Low labeling efficiency. | 1. Incorrect pH of the reaction buffer. 2. Oxidation of thiol groups to disulfides. 3. Hydrolysis of the maleimide group on the target molecule. 4. Insufficient molar excess of this compound. | 1. Ensure the pH of the reaction buffer is between 6.5 and 7.5. 2. Add a reducing agent like TCEP (10-100x molar excess) to the protein solution and incubate for 20-30 minutes at room temperature before adding the dye.[2][3] 3. Prepare maleimide-activated molecules immediately before use as the maleimide group can hydrolyze in aqueous solutions. 4. Increase the molar ratio of this compound to the target molecule. A starting point of 10-20 fold molar excess of dye is often recommended.[2] |
| Presence of high molecular weight species (aggregates) in the final product. | 1. Aggregation of the protein during the labeling process. 2. Hydrophobic interactions between ICG molecules on the labeled conjugate. | 1. Optimize labeling conditions (lower dye:protein ratio, shorter reaction time). 2. Use purification methods effective at removing aggregates, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[4][5][6][7][8] |
| Non-specific labeling. | 1. Reaction pH is too high, leading to reaction with amines. | 1. Strictly maintain the reaction pH between 6.5 and 7.5.[1] |
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the vial vigorously for 1-2 minutes.
-
If the powder is not fully dissolved, place the vial in a sonicator water bath for 5-10 minute intervals until a clear solution is obtained.
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.
Protocol 2: this compound Labeling of a Thiol-Containing Protein
-
Protein Preparation: Dissolve the protein to be labeled in a degassed buffer at a pH of 7.0-7.5 (e.g., PBS, Tris, or HEPES) to a concentration of 1-10 mg/mL.[1][2]
-
Reduction of Disulfides (Optional but Recommended): Add a 10-100 fold molar excess of TCEP to the protein solution. Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and incubate at room temperature for 20-30 minutes.[2][3]
-
Labeling Reaction:
-
Prepare the this compound stock solution in anhydrous DMSO as described in Protocol 1.
-
Add a 10-20 fold molar excess of the this compound stock solution to the protein solution while gently vortexing.[1][2]
-
Protect the reaction mixture from light and incubate at room temperature for 2 hours or overnight at 4°C with gentle stirring or rocking.[2]
-
-
Purification:
-
Remove excess, unreacted this compound and any aggregates using a size-exclusion chromatography (SEC) desalting column (e.g., G-25) equilibrated with the desired storage buffer (e.g., PBS).[1][4]
-
Collect the fractions containing the labeled protein, which will typically be the first colored fractions to elute.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at the protein's absorbance maximum (e.g., 280 nm for antibodies) and the absorbance maximum of ICG (around 780-800 nm).
-
Visualizations
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. bioacts.com [bioacts.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Purification of Labeled Antibodies Using Size-Exclusion Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Model-based analysis of a hydrophobic interaction chromatography for antibody-drug conjugate purification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. bio-rad.com [bio-rad.com]
- 8. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PubMed [pubmed.ncbi.nlm.nih.gov]
impact of reducing agents on Icg-SH conjugation
Welcome to the technical support center for ICG-SH conjugation. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of labeling thiol-containing molecules with Indocyanine Green (ICG)-maleimide.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for ICG-maleimide conjugation to a thiol (-SH) group?
A1: The optimal pH for the maleimide-thiol reaction is between 6.5 and 7.5.[1][2] In this pH range, the thiol group is sufficiently nucleophilic to react with the maleimide, while minimizing side reactions with primary amines (like lysine residues), which become more reactive at pH values above 7.5.[1][2]
Q2: What is the recommended molar ratio of ICG-maleimide to the thiol-containing molecule?
A2: A molar excess of ICG-maleimide is typically recommended to ensure efficient conjugation. A starting point is a 10:1 to 20:1 molar ratio of dye to protein.[3] However, the optimal ratio should be determined empirically for each specific molecule to achieve the desired degree of labeling (DOL) without causing issues like protein aggregation.[4][5]
Q3: My protein doesn't have a free thiol group. How can I perform this compound conjugation?
A3: If your protein contains disulfide bonds, you must first reduce them to generate free thiol groups. This is achieved by using a reducing agent. The most common reducing agents for this purpose are Tris(2-carboxyethyl)phosphine (TCEP) and Dithiothreitol (DTT).[6][7]
Q4: Can I add the ICG-maleimide directly to the reaction mixture after adding a reducing agent?
A4: It depends on the reducing agent used.
-
DTT: No. DTT contains thiol groups that will react with the maleimide, thus quenching the conjugation reaction. It is crucial to remove excess DTT after disulfide reduction and before adding the ICG-maleimide.[3][8] This can be done using desalting columns or dialysis.[9]
-
TCEP: TCEP is a thiol-free reducing agent and is generally considered more compatible with maleimide chemistry for one-pot reactions.[10][11] However, some studies have shown that TCEP can still react with maleimides, reducing the conjugation efficiency, albeit to a lesser extent than DTT.[1][12][13] For optimal results, especially with sensitive molecules, removing TCEP before adding the ICG-maleimide is recommended.[9]
Q5: Why is my ICG conjugate showing low or no fluorescence?
A5: There are several potential reasons for low fluorescence:
-
ICG Aggregation: ICG has a tendency to form non-fluorescent H-aggregates in aqueous solutions, especially at high concentrations.[2][14] This can be mitigated by using organic co-solvents like DMSO or DMF for the ICG-maleimide stock solution and controlling the final concentration in the reaction.[15]
-
Fluorescence Quenching: ICG fluorescence can be quenched upon conjugation to proteins.[15][16] This quenching effect can sometimes be reversed by denaturing the protein, which can be a useful quality control check.
-
Low Conjugation Efficiency: If the conjugation reaction was inefficient, the low fluorescence could be due to a low degree of labeling.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no conjugation | Inefficient disulfide bond reduction. | - Ensure you are using a sufficient molar excess of the reducing agent (e.g., 10-100 fold molar excess of TCEP).- Increase the incubation time or temperature for the reduction step. |
| Reducing agent interfering with maleimide. | - If using DTT, ensure it is completely removed before adding ICG-maleimide using methods like desalting columns or dialysis.[3][9]- Even with TCEP, consider removing it prior to conjugation for maximal efficiency.[9] | |
| Suboptimal reaction pH. | - Verify that the pH of your reaction buffer is within the optimal range of 6.5-7.5.[1][2] | |
| Hydrolysis of the maleimide group. | - Prepare the ICG-maleimide solution immediately before use. Avoid storing it in aqueous solutions, as the maleimide group can hydrolyze and become unreactive, especially at pH > 8.[17] | |
| Formation of protein aggregates | High degree of labeling. | - Reduce the molar ratio of ICG-maleimide to your protein.[4][5]- Optimize the reaction time to prevent over-labeling. |
| ICG-induced aggregation. | - ICG itself can promote aggregation, especially at higher concentrations.[4] Consider using a lower concentration of ICG-maleimide or adding stabilizing agents. | |
| Impurities in the protein sample. | - Ensure your protein sample is highly pure (>95%). Other proteins or molecules with free thiols can compete in the reaction. | |
| Inconsistent results | Variability in disulfide bond reduction. | - Standardize the reduction protocol, including the concentration of the reducing agent, incubation time, and temperature. |
| Oxidation of free thiols. | - Work with degassed buffers and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-oxidation of thiols to disulfide bonds.[15] | |
| Unexpected fluorescence properties | ICG aggregation. | - Characterize the absorbance spectrum of your conjugate. A shift in the absorbance maximum can indicate aggregation.[2][14]- Use fresh ICG-maleimide solutions and avoid high concentrations in aqueous buffers. |
| Fluorescence quenching. | - Measure the fluorescence before and after denaturation (e.g., with SDS) to assess the degree of quenching.[16] |
Data Presentation: Comparison of Common Reducing Agents
While specific quantitative data for ICG-maleimide conjugation is limited in the literature, the following table summarizes the key characteristics and impact of TCEP and DTT on maleimide conjugation based on studies with other molecules.
| Parameter | TCEP (Tris(2-carboxyethyl)phosphine) | DTT (Dithiothreitol) |
| Chemical Nature | Thiol-free phosphine-based reducing agent.[10] | Thiol-containing reducing agent. |
| Odor | Odorless.[10] | Pungent odor. |
| Effective pH Range | Wide pH range (1.5 - 8.5).[10][18] | More effective at pH > 7.[18] |
| Stability | More stable to air oxidation.[10] | Prone to air oxidation. |
| Reactivity with Maleimides | Lower reactivity, but can still react and reduce conjugation efficiency.[1][12][13] | High reactivity; quenches the maleimide reaction.[3] |
| Requirement for Removal | Removal is recommended for optimal conjugation but may not be strictly necessary for some applications.[9][11] | Must be removed before adding maleimide reagents.[3][8] |
Experimental Protocols
Protocol 1: Disulfide Bond Reduction for ICG-Maleimide Conjugation
This protocol describes the general steps for reducing disulfide bonds in a protein to prepare it for conjugation with ICG-maleimide.
Materials:
-
Protein with disulfide bonds
-
Reducing Agent: TCEP or DTT
-
Reaction Buffer: Degassed PBS, HEPES, or Tris buffer (pH 7.0-7.5)
-
Desalting column (if using DTT)
Procedure:
-
Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.
-
If using TCEP:
-
Add a 10-100 molar excess of TCEP to the protein solution.[15]
-
Incubate at room temperature for 30-60 minutes.
-
Proceed to the conjugation step (Protocol 2). For highest efficiency, consider removing TCEP using a desalting column.
-
-
If using DTT:
-
Add a 10-20 molar excess of DTT to the protein solution.
-
Incubate at room temperature for 30-60 minutes.
-
Crucially, remove the excess DTT using a desalting column equilibrated with the reaction buffer.
-
Immediately proceed to the conjugation step with the reduced protein.
-
Protocol 2: ICG-Maleimide Conjugation
Materials:
-
Reduced, thiol-containing molecule from Protocol 1
-
ICG-maleimide
-
Anhydrous DMSO or DMF
-
Reaction Buffer: Degassed PBS, HEPES, or Tris buffer (pH 7.0-7.5)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Prepare a 10 mg/mL stock solution of ICG-maleimide in anhydrous DMSO or DMF. This should be done immediately before use.
-
Add the ICG-maleimide stock solution to the solution of the reduced molecule. A starting molar ratio of 10:1 to 20:1 (dye:molecule) is recommended.[3]
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the ICG-conjugate from unreacted dye and other byproducts using a suitable method such as size-exclusion chromatography.
Visualizations
Below are diagrams illustrating the key processes in this compound conjugation.
References
- 1. A comparison between the sulfhydryl reductants tris(2-carboxyethyl)phosphine and dithiothreitol for use in protein biochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 4. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reduction-Alkylation Strategies for the Modification of Specific Monoclonal Antibody Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cysteine based Conjugation Strategy - Creative Biolabs [creative-biolabs.com]
- 8. purehost.bath.ac.uk [purehost.bath.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Bot Detection [iris-biotech.de]
- 11. Thiol-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 12. mstechno.co.jp [mstechno.co.jp]
- 13. In Situ Quenching of Trialkylphosphine Reducing Agents Using Water-Soluble PEG-Azides Improves Maleimide Conjugation to Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. lumiprobe.com [lumiprobe.com]
- 16. docs.aatbio.com [docs.aatbio.com]
- 17. dynamic-biosensors.com [dynamic-biosensors.com]
- 18. researchgate.net [researchgate.net]
Optimizing Storage Conditions for I-C-G-SH Conjugates: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage conditions for Indocyanine Green (ICG)-Thiol (SH) conjugates. Adhering to these guidelines is crucial for maintaining the stability, functionality, and fluorescence integrity of your conjugates, ensuring reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage temperatures for ICG-SH conjugates?
For short-term storage (up to two months), this compound conjugates should be stored at 4°C in the dark. For long-term storage, it is recommended to aliquot the conjugate into single-use volumes and store them at ≤ –60°C. Lyophilization is also an excellent option for long-term stability.[1][2]
Q2: What is the best way to store the reconstituted this compound conjugate solution?
Reconstituted conjugate solutions should be stored at a concentration greater than 0.5 mg/mL in the presence of a carrier protein like 0.1% bovine serum albumin (BSA) to prevent aggregation and denaturation.[1] For short-term storage (up to two months), keep the solution at 4°C, protected from light, and consider adding a bacteriostatic agent such as 2 mM sodium azide.[1] For longer durations, freezing at ≤ –60°C or lyophilization is recommended.[1]
Q3: How does light affect the stability of this compound conjugates?
ICG and its conjugates are highly sensitive to light. Exposure to light can lead to photodegradation, resulting in a loss of fluorescence and reduced functionality.[3] It is imperative to store all this compound conjugate solutions in light-protected containers, such as amber tubes or tubes wrapped in aluminum foil, and to minimize light exposure during handling.[2]
Q4: Can I freeze and thaw my this compound conjugate multiple times?
Repeated freeze-thaw cycles are not recommended as they can lead to protein denaturation and aggregation, compromising the stability and function of the conjugate.[4][5][6] It is best practice to aliquot the conjugate into single-use volumes before freezing to avoid the detrimental effects of multiple freeze-thaw cycles.
Q5: What is fluorescence quenching and how does it affect my this compound conjugate?
Fluorescence quenching is a phenomenon where the fluorescence intensity of ICG is significantly decreased upon covalent conjugation to a protein.[7][8] This is often due to non-covalent interactions between the ICG molecule and hydrophobic amino acids on the protein.[7] While the conjugate may appear to have low fluorescence, the ICG is still present and can recover its fluorescence under certain conditions.[7][8]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Loss of Fluorescence Signal Over Time | - Photodegradation: Exposure to light during storage or handling. - Chemical Degradation: Instability in aqueous solution, especially at elevated temperatures. - Oxidation: Reaction with atmospheric oxygen. | - Always store the conjugate protected from light. - Store at recommended low temperatures (4°C for short-term, ≤ -60°C for long-term). - Consider degassing buffers and storing under an inert gas like nitrogen or argon. |
| Conjugate Aggregation | - High Concentration: Storing at very high concentrations can promote aggregation. - Inappropriate Buffer: pH or ionic strength of the buffer may not be optimal for the protein. - Freeze-Thaw Cycles: Repeated freezing and thawing can cause proteins to denature and aggregate.[4][5][6] - Instability of the Protein: The conjugated protein itself may be prone to aggregation. | - Store at a concentration of >0.5 mg/mL with a carrier protein like 0.1% BSA.[1] - Use a storage buffer with a pH and salt concentration that is known to be optimal for the specific protein. - Aliquot into single-use volumes to avoid freeze-thaw cycles. - Consider adding cryoprotectants like glycerol (10-50%) for frozen storage or sugars like sucrose or trehalose for lyophilized formulations.[2][9] |
| Low or No Fluorescence After Conjugation | - Fluorescence Quenching: ICG fluorescence is known to be quenched upon conjugation to proteins.[7][8][10] | - This is an expected phenomenon. The fluorescence can often be recovered by denaturing the protein with 1-5% SDS and a reducing agent like 2-mercaptoethanol (2-ME).[7][8] This is useful for confirming the presence of the conjugate but will destroy its biological activity. |
| Inconsistent Experimental Results | - Degradation of Conjugate: Improper storage leading to a loss of active, functional conjugate. - Variability in Degree of Labeling (DoL): Inconsistent conjugation process leading to batch-to-batch variation. | - Strictly adhere to recommended storage conditions. - Perform a stability study on new batches to ensure consistency. - Determine the Degree of Labeling (DoL) for each new batch to ensure it falls within the optimal range for your application. |
Data on Storage Conditions and Stability
The stability of this compound conjugates is influenced by temperature, light exposure, and the formulation of the storage buffer.
Table 1: Recommended Storage Conditions for this compound Conjugates
| Storage Duration | Temperature | Protection from Light | Additives |
| Short-Term (up to 2 months) | 4°C | Essential | 0.1% BSA, 2 mM Sodium Azide[1] |
| Long-Term | ≤ -60°C | Essential | 0.1% BSA, Cryoprotectant (e.g., glycerol)[1][2] |
| Long-Term (Lyophilized) | -20°C to Room Temperature | Essential | Cryoprotectants/Bulking agents (e.g., sucrose, trehalose, mannitol)[2][11] |
Table 2: Impact of Storage Conditions on ICG Stability (Aqueous Solution)
| Temperature | Light Condition | Stability | Fluorescence Loss | Reference |
| 4°C | Dark | Stable for up to 3 days | ~20% loss in 3 days | [3][12] |
| 37°C | Light Exposure | Stable for 5 hours (in whole blood) | - | [3][12] |
Note: The stability of the conjugate will also be highly dependent on the stability of the protein it is conjugated to.
Experimental Protocols
Protocol 1: Assessment of Conjugate Stability by HPLC
This protocol outlines a general method for assessing the stability of an this compound conjugate by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound conjugate solution
-
Appropriate storage buffers
-
HPLC system with a suitable column (e.g., C18) and a UV-Vis or fluorescence detector
-
Mobile phase (e.g., acetonitrile and water with 0.1% formic acid)
Procedure:
-
Prepare aliquots of the this compound conjugate in the desired storage buffers and conditions to be tested (e.g., different temperatures, light/dark).
-
At specified time points (e.g., 0, 1, 2, 4, 8 weeks), remove an aliquot from each storage condition.
-
Centrifuge the aliquot to remove any precipitated protein.
-
Inject a known amount of the supernatant onto the HPLC column.
-
Run a gradient elution to separate the intact conjugate from degradation products.
-
Monitor the elution profile at the absorbance maximum of ICG (around 780-800 nm) and the protein (280 nm).
-
Quantify the peak area of the intact conjugate at each time point.
-
Calculate the percentage of remaining intact conjugate relative to the initial time point (T=0) to determine the degradation rate.
Protocol 2: Thermal Shift Assay (TSA) for Conjugate Stability
A thermal shift assay, or differential scanning fluorimetry (DSF), can be used to assess the thermal stability of the protein component of the conjugate.
Materials:
-
This compound conjugate
-
Real-time PCR instrument
-
96-well PCR plates
-
SYPRO Orange dye (or similar fluorescent dye that binds to hydrophobic regions of proteins)
-
Various buffer conditions to be tested
Procedure:
-
Prepare a master mix containing the this compound conjugate at a suitable concentration (e.g., 2 µM) and the fluorescent dye (e.g., 5X SYPRO Orange) in the buffer to be tested.
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence intensity at each temperature increment.
-
The temperature at which the protein unfolds exposes hydrophobic regions, causing the dye to bind and fluoresce. The midpoint of this transition is the melting temperature (Tm).
-
A higher Tm indicates greater thermal stability of the protein component of the conjugate.
Visualizations
Caption: Workflow for assessing this compound conjugate stability.
Caption: Troubleshooting low fluorescence in this compound conjugates.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. Antibody Storage and Antibody Shelf Life [labome.com]
- 3. Stability and degradation of indocyanine green in plasma, aqueous solution and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Practical advice in the development of a lyophilized protein drug product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Bioanalytical UHPLC-MS/MS Method Applied to Murine Liver Tissue for the Determination of Indocyanine Green Loaded in H-Ferritin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 7. its.caltech.edu [its.caltech.edu]
- 8. In vivo Molecular Imaging of Cancer with a Quenching Near Infrared Fluorescent Probe Using Conjugates of Monoclonal Antibodies and Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Strategies to stabilize compact folding and minimize aggregation of antibody-based fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In vivo molecular imaging of cancer with a quenching near-infrared fluorescent probe using conjugates of monoclonal antibodies and indocyanine green - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. docs.aatbio.com [docs.aatbio.com]
Validation & Comparative
A Head-to-Head Comparison of ICG-SH and Cy5-SH for In Vivo Imaging
For researchers, scientists, and drug development professionals selecting the optimal near-infrared (NIR) fluorescent probe is a critical decision that significantly impacts the quality and reliability of in vivo imaging data. This guide provides an objective comparison between two thiol-reactive cyanine dyes, Indocyanine Green-SH (ICG-SH) and Cyanine5-SH (Cy5-SH), to facilitate an informed choice for your specific research needs.
Both this compound and Cy5-SH are valuable tools for labeling biomolecules containing free thiol groups, such as cysteine residues in proteins or engineered antibodies, for subsequent in vivo tracking. Their fluorescence in the NIR window (700-900 nm) is advantageous for in vivo applications due to reduced tissue autofluorescence and deeper photon penetration compared to visible light fluorophores. However, their distinct photophysical properties lead to significant differences in performance, particularly concerning signal brightness, tissue penetration, and photostability.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent dye is often dictated by its intrinsic photophysical properties. The following table summarizes the key quantitative parameters for ICG and Cy5.
| Property | This compound | Cy5-SH | Reference |
| Excitation Maximum (nm) | ~787 | ~649 | [1][2] |
| Emission Maximum (nm) | ~815 | ~666 | [1][2] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~223,000 | ~250,000 | [1][2] |
| Quantum Yield (Φ) | ~0.01-0.14 (highly solvent dependent) | ~0.20-0.28 | [1] |
| In Vivo Half-life | ~2-4 minutes (unconjugated) | Data not readily available for unconjugated form | |
| Photostability | Low | Moderate to high | [3] |
| Recommended Imaging Window | NIR-I / NIR-II (SWIR) | NIR-I |
Key Performance Differences In Vivo
Signal Brightness and Tissue Penetration:
While both dyes operate in the NIR region, ICG's emission maximum is further into the red, which theoretically allows for deeper tissue penetration. However, the significantly higher quantum yield of Cy5 often results in a brighter signal and, in some studies, better in-depth detection. The lower quantum yield of ICG means that a larger portion of the absorbed energy is dissipated as heat rather than emitted as fluorescent light.
Photostability and Signal-to-Background Ratio:
A significant drawback of ICG is its relatively low photostability, leading to rapid signal decay under continuous illumination. This can be a limiting factor in longitudinal studies requiring multiple imaging time points. Cy5, in contrast, exhibits greater photostability. The signal-to-background ratio (SBR) is a critical parameter in in vivo imaging, and while it is influenced by multiple factors including the targeting molecule and clearance kinetics, the intrinsic brightness of the fluorophore plays a major role. The higher quantum yield of Cy5 can contribute to a better SBR in many applications.
Serum Stability and Pharmacokinetics:
Experimental Methodologies
Below is a generalized protocol for in vivo fluorescence imaging in a murine model using either this compound or Cy5-SH conjugated to a targeting moiety.
1. Reagent Preparation:
-
Dye-Conjugate Solution: Dissolve the this compound or Cy5-SH conjugated biomolecule in sterile, pyrogen-free phosphate-buffered saline (PBS) or other appropriate vehicle to the desired concentration. The optimal concentration should be determined empirically but typically ranges from 0.1 to 2 mg/kg body weight.
-
Anesthesia: Prepare a fresh solution of isoflurane for inhalation anesthesia or a ketamine/xylazine cocktail for intraperitoneal injection.
2. Animal Preparation:
-
Anesthetize the mouse using the chosen method. Confirm proper anesthetic depth by lack of pedal reflex.
-
Remove fur from the imaging area using a depilatory cream or electric clippers to minimize light scattering and absorption.
-
Position the animal on the imaging stage of the in vivo imaging system. Maintain body temperature using a warming pad.
3. In Vivo Imaging Procedure:
-
Pre-injection (Baseline) Imaging: Acquire a baseline fluorescence image of the animal before injecting the contrast agent to determine the level of background autofluorescence.
-
Injection: Administer the dye-conjugate solution via an appropriate route (e.g., tail vein injection for systemic delivery).
-
Post-injection Imaging: Acquire fluorescence images at various time points post-injection (e.g., 5 min, 1 hr, 4 hr, 24 hr) to monitor the biodistribution and target accumulation of the probe.
-
Imaging Parameters:
-
Excitation: Use an appropriate laser line or filtered light source centered near the excitation maximum of the dye (e.g., ~780 nm for ICG, ~640 nm for Cy5).
-
Emission: Use a long-pass or band-pass filter to collect the emitted fluorescence (e.g., >800 nm for ICG, ~660-700 nm for Cy5).
-
Exposure Time: Adjust the exposure time to achieve a good signal-to-noise ratio without saturating the detector.
-
4. Data Analysis:
-
Using the imaging system's software, draw regions of interest (ROIs) over the target tissue (e.g., tumor) and a non-target background tissue (e.g., muscle).
-
Quantify the average fluorescence intensity within each ROI.
-
Calculate the signal-to-background ratio (SBR) by dividing the average intensity of the target ROI by the average intensity of the background ROI.
Visualizing the Workflow and Key Differences
Conclusion
The choice between this compound and Cy5-SH for in vivo imaging is not straightforward and depends heavily on the specific experimental requirements.
-
This compound may be advantageous in applications where the deepest possible tissue penetration is the primary concern, and its rapid clearance can be beneficial for reducing long-term background signal. However, researchers must contend with its lower quantum yield and poor photostability.
-
Cy5-SH is often the preferred choice when high signal brightness, good photostability, and a high signal-to-background ratio are critical. Its superior quantum yield makes it a more efficient photon emitter, which can be crucial for detecting low-abundance targets.
Ultimately, pilot studies are recommended to empirically determine the optimal dye for a given biological system and imaging setup. This guide provides the foundational data and protocols to begin this critical selection process.
References
- 1. In Vivo Photoacoustic and Fluorescence Cystography Using Clinically Relevant Dual Modal Indocyanine Green [mdpi.com]
- 2. Hybrid Tracers Based on Cyanine Backbones Targeting Prostate-Specific Membrane Antigen: Tuning Pharmacokinetic Properties and Exploring Dye–Protein Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis of Fluorescence Decay Kinetics of Indocyanine Green Monomers and Aggregates in Brain Tumor Model In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Critical Role of Purity in ICG-SH Conjugates
A comprehensive guide to validating the purity of Indocyanine Green (ICG)-SH conjugates is essential for researchers, scientists, and drug development professionals. The purity of these conjugates is critical for reliable and reproducible results in applications such as fluorescence imaging and targeted drug delivery. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for purity assessment with alternative methods, supported by experimental data and detailed protocols.
Indocyanine green (ICG) is a near-infrared (NIR) fluorescent dye widely used in medical diagnostics.[1] When functionalized with a thiol (-SH) group, it can be conjugated to various molecules, such as antibodies or peptides, for targeted applications. The presence of impurities, such as unreacted ICG, hydrolyzed dye, or aggregates, can lead to inaccurate quantification, reduced targeting efficiency, and potential off-target effects. Therefore, robust analytical methods are required to validate the purity of ICG-SH conjugates.
Primary Method: Reversed-Phase HPLC for Purity Determination
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and reliable method for assessing the purity of this compound and its conjugates. This technique separates compounds based on their hydrophobicity.
Detailed Experimental Protocol for RP-HPLC Analysis
This protocol provides a general framework for the analysis of this compound or ICG-maleimide purity. Optimization may be required based on the specific conjugate and HPLC system.
-
Instrumentation:
-
HPLC system with a gradient pump, autosampler, and a UV-Vis or Diode Array Detector (DAD).
-
-
Column:
-
C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
-
Gradient Elution:
Time (minutes) % Mobile Phase B 0.0 20 20.0 80 25.0 80 25.1 20 | 30.0 | 20 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 785 nm
-
Injection Volume: 10 µL
-
Sample Preparation:
-
Dissolve the this compound conjugate in a suitable solvent (e.g., DMSO, water, or mobile phase) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
Experimental workflow for HPLC purity analysis of this compound conjugates.
Comparative Purity Data
While direct head-to-head comparative studies of commercial this compound conjugates are not always publicly available, the following table represents a typical analysis a researcher might perform to qualify different lots or vendors. Lot-to-lot variability is a significant factor in the quality of bioconjugation reagents, making in-house validation crucial.[2]
| Parameter | Vendor A (Lot 1) | Vendor B (Lot 1) | Vendor C (Lot 1) |
| Main Peak Purity (%) | 96.5 | 91.2 | 88.5 |
| Retention Time (min) | 15.2 | 15.3 | 15.2 |
| Major Impurity 1 (%) | 1.8 (Hydrolyzed ICG) | 4.5 (Unidentified) | 6.8 (Hydrolyzed ICG) |
| Major Impurity 2 (%) | 0.9 (Aggregate) | 2.1 (Isomer) | 3.1 (Unidentified) |
| Other Impurities (%) | 0.8 | 2.2 | 1.6 |
This data is illustrative and serves to highlight potential differences in purity between suppliers.
Alternative and Complementary Purity Validation Methods
While RP-HPLC is excellent for purity assessment, other techniques can provide orthogonal information, offering a more complete characterization of the this compound conjugate.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the mass detection capabilities of mass spectrometry. It is an invaluable tool for:
-
Confirming Molecular Weight: Verifying the exact mass of the this compound conjugate.
-
Identifying Impurities: Elucidating the structure of unknown peaks observed in the HPLC chromatogram.
-
Assessing Conjugation Stoichiometry: For ICG-protein conjugates, LC-MS can help determine the drug-to-antibody ratio (DAR).[1][3]
Size Exclusion Chromatography (SEC)
SEC separates molecules based on their size in solution. It is particularly useful for:
-
Detecting and Quantifying Aggregates: Aggregation is a common issue with protein conjugates and can be readily identified by the appearance of high molecular weight species.[4][5]
-
Removing Unconjugated Dye: SEC can be used as a purification step to separate the high molecular weight conjugate from smaller, unreacted this compound molecules.[6]
Orthogonal methods for this compound conjugate purity validation.
Conclusion
Validating the purity of this compound conjugates is a non-negotiable step in research and development to ensure data quality and experimental reproducibility. RP-HPLC is a robust and accessible primary method for determining purity and identifying impurities. For a more comprehensive characterization, it is highly recommended to employ orthogonal methods such as LC-MS and SEC to confirm identity, characterize impurities, and assess for the presence of aggregates. By implementing these analytical strategies, researchers can have greater confidence in the quality of their this compound conjugates and the reliability of their subsequent experimental outcomes.
References
Assessing the Specificity of ICG-SH Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Indocyanine Green (ICG) labeling strategies, with a focus on assessing the specificity of thiol-reactive ICG-SH (ICG-maleimide). We will delve into the chemical principles, experimental protocols for evaluating specificity, and a direct comparison with the commonly used amine-reactive ICG-NHS ester. This guide aims to equip researchers with the knowledge to select the optimal ICG labeling strategy for their specific application, ensuring high specificity and minimal off-target effects.
Introduction to ICG Labeling Chemistries
Indocyanine Green (ICG) is a near-infrared (NIR) fluorescent dye widely used in medical imaging and research due to its deep tissue penetration and low autofluorescence. For targeted applications, ICG must be conjugated to a biomolecule, such as an antibody or peptide. The specificity of this conjugation is paramount to ensure that the fluorescent signal originates from the intended target. Two of the most prevalent methods for ICG conjugation involve targeting either thiol groups (with ICG-maleimide, referred to here as this compound) or primary amines (with ICG-N-hydroxysuccinimide ester, or ICG-NHS ester).
This compound (ICG-Maleimide): This approach leverages the high selectivity of the maleimide group for the thiol group of cysteine residues on proteins and peptides.[1][2][3] This reaction is highly specific under controlled pH conditions, typically between 6.5 and 7.5.[2][3]
ICG-NHS Ester: This method targets the primary amines found on lysine residues and the N-terminus of proteins. While it is a widely used and straightforward method, the abundance of lysine residues on the surface of most proteins can lead to a heterogeneous population of labeled molecules and a higher potential for non-specific labeling.[][5][6]
Comparison of ICG Labeling Chemistries
The choice between this compound and ICG-NHS ester depends on several factors, including the target biomolecule, the desired degree of labeling, and the importance of site-specificity.
| Feature | This compound (Maleimide) | ICG-NHS Ester |
| Target Residue | Cysteine (Thiol) | Lysine, N-terminus (Primary Amine) |
| Reaction pH | 6.5 - 7.5 | 7.2 - 8.5 |
| Specificity | High, targets less abundant cysteine residues. | Lower, targets abundant lysine residues. |
| Potential for Off-Target Reactions | Possible retro-Michael addition leading to conjugate instability.[7] | Can lead to heterogeneous labeling and potential loss of protein function if labeling occurs at an active site. High labeling ratios can cause protein aggregation. |
| Control over Stoichiometry | Generally offers better control due to the limited number of cysteine residues. | More challenging to control due to the high number of lysine residues. |
| Reaction Speed | Fast, typically complete within 1-2 hours at room temperature. | Fast, typically complete within 30-120 minutes at room temperature.[] |
Experimental Assessment of Labeling Specificity
To empirically determine the specificity of an ICG-labeled conjugate, a combination of techniques can be employed. Here, we outline a general workflow and specific experimental protocols.
Experimental Workflow for Assessing Specificity
Experimental Protocols
1. Protein Labeling with ICG-Maleimide (this compound)
-
Materials:
-
Protein/peptide containing free thiol groups (2-10 mg/mL)
-
ICG-maleimide
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5
-
Reducing agent (e.g., TCEP) if cysteines are in disulfide bonds
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
-
-
Protocol:
-
If necessary, reduce disulfide bonds in the protein by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.
-
Dissolve the protein in the reaction buffer.
-
Prepare a 10 mM stock solution of ICG-maleimide in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the ICG-maleimide stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Purify the ICG-protein conjugate using a size-exclusion column to remove unreacted dye.
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~780 nm (for ICG).
-
2. Protein Labeling with ICG-NHS Ester
-
Materials:
-
Protein/peptide with primary amines (2-10 mg/mL)
-
ICG-NHS ester
-
Reaction Buffer: Bicarbonate buffer (pH 8.3-8.5) or PBS (pH 7.2-7.5)
-
Anhydrous DMSO or DMF
-
Purification column (e.g., size-exclusion chromatography)
-
-
Protocol:
-
Dissolve the protein in the reaction buffer. Avoid buffers containing primary amines (e.g., Tris).
-
Prepare a 10 mM stock solution of ICG-NHS ester in anhydrous DMSO or DMF.
-
Add a 10- to 20-fold molar excess of the ICG-NHS ester stock solution to the protein solution.
-
Incubate the reaction for 30-120 minutes at room temperature, protected from light.
-
Purify the ICG-protein conjugate using a size-exclusion column to remove unreacted dye.
-
Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~780 nm (for ICG).
-
3. Quantification of On- and Off-Target Labeling by Mass Spectrometry
-
Principle: Mass spectrometry can identify the exact sites of ICG modification on the protein. By analyzing the peptide fragments after enzymatic digestion, one can determine if the labeling occurred at the intended cysteine (for ICG-maleimide) or at other residues.
-
Protocol Outline:
-
Digest the ICG-labeled protein with a protease (e.g., trypsin).
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Search the MS/MS data against the protein sequence to identify peptides modified with ICG.
-
Quantify the relative abundance of peptides labeled at the target site versus those labeled at off-target sites.
-
4. In Vitro Specificity Assessment using Cell-Based Assays
-
Principle: This assay evaluates the ability of the ICG-conjugate to specifically bind to its target on cells.
-
Protocol Outline:
-
Culture cells that express the target receptor and a control cell line that does not.
-
Incubate both cell lines with the ICG-labeled antibody or peptide.
-
Wash the cells to remove unbound conjugate.
-
Image the cells using a near-infrared fluorescence imaging system.
-
Quantify the fluorescence intensity of the target-expressing cells versus the control cells to determine the signal-to-background ratio.
-
Quantitative Data Comparison (Hypothetical)
The following tables present a template for the type of quantitative data that should be generated to rigorously compare the specificity of this compound and ICG-NHS ester labeling.
Table 1: Mass Spectrometry Analysis of On- and Off-Target Labeling
| Labeling Chemistry | Target Residue | On-Target Labeling Efficiency (%) | Off-Target Labeling (Other Residues, %) | Unlabeled Protein (%) |
| This compound (Maleimide) | Cysteine-X | |||
| ICG-NHS Ester | Lysine |
Table 2: In Vitro Cell Binding Specificity
| Labeling Chemistry | Target Cell Line Fluorescence (Arbitrary Units) | Control Cell Line Fluorescence (Arbitrary Units) | Signal-to-Background Ratio |
| This compound (Maleimide) | |||
| ICG-NHS Ester |
Signaling Pathway Visualization
In many applications, ICG-labeled molecules are used to visualize and track specific signaling pathways. Below is a generic representation of a receptor-mediated signaling cascade that could be targeted with an ICG-labeled ligand.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Biological Evaluation of Low Molecular Weight Fluorescent Imaging Agents for the Prostate-Specific Membrane Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. profiles.wustl.edu [profiles.wustl.edu]
- 5. N-terminal protein labeling with N-hydroxysuccinimide esters and microscale thermophoresis measurements of protein-protein interactions using labeled protein - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antibody labeling chemistries | Abcam [abcam.com]
- 7. Randomized, double-blind comparison of indocyanine green with or without albumin premixing for near-infrared fluorescence imaging of sentinel lymph nodes in breast cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Thiol-Reactive Near-Infrared Dyes: ICG Maleimide vs. Alexa Fluor 790 Maleimide
For researchers, scientists, and drug development professionals navigating the landscape of near-infrared (NIR) fluorescent probes for thiol-specific labeling, the choice between Indocyanine Green (ICG) derivatives and established fluorophores like the Alexa Fluor series is a critical decision. This guide provides an objective comparison of ICG Maleimide and Alexa Fluor 790 Maleimide, focusing on their performance in thiol reactivity. While direct head-to-head comparative studies are limited, this guide synthesizes available data to aid in the selection of the optimal reagent for your specific application.
Executive Summary
Both ICG Maleimide and Alexa Fluor 790 Maleimide are thiol-reactive fluorescent dyes operating in the near-infrared spectrum, making them suitable for deep-tissue imaging with reduced autofluorescence. The maleimide functional group on both dyes allows for specific covalent labeling of thiol groups found in cysteine residues of proteins and other biomolecules. Alexa Fluor 790 is part of a well-established family of dyes known for their brightness and photostability. ICG, a clinically approved dye, offers the advantage of a long history of use in biomedical applications. The choice between these two dyes will likely depend on the specific requirements of the experiment, including the desired photophysical properties of the final conjugate and the nature of the biological sample.
Quantitative Data Comparison
The following table summarizes the key photophysical and chemical properties of ICG Maleimide and Alexa Fluor 790 Maleimide. It is important to note that these values are compiled from various sources and may not have been determined under identical experimental conditions.
| Property | ICG Maleimide | Alexa Fluor 790 Maleimide |
| Excitation Maximum (nm) | ~785 - 789 | ~782 - 792 |
| Emission Maximum (nm) | ~812 - 813 | ~803 - 812 |
| Molar Extinction Coeff. | ≥ 218,000 cm⁻¹M⁻¹ | Not explicitly stated for maleimide derivative |
| Quantum Yield | Low (increases upon protein binding) | Not explicitly stated for maleimide conjugate |
| Reactive Group | Maleimide | Maleimide |
| Reactivity | Reacts with thiol groups (cysteine) | Reacts with thiol groups (cysteine) |
| Resulting Bond | Thioether | Thioether |
Signaling Pathway and Experimental Workflow Diagrams
To visualize the chemical reactions and experimental processes involved, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: Thiol-Maleimide Conjugation Reaction.
A Comparative Guide to ICG-SH and Other Near-Infrared (NIR) Dyes for In Vivo Imaging
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate near-infrared (NIR) fluorescent dye is a critical determinant for the success of in vivo imaging studies. A high signal-to-noise ratio (SNR) is paramount for achieving sensitive and accurate detection of biological targets. This guide provides an objective comparison of the performance of thiol-reactive Indocyanine Green (ICG-SH) and other commonly used NIR dyes, supported by experimental data and detailed methodologies.
Performance Comparison of NIR Dyes
Indocyanine Green (ICG) is a widely used NIR dye approved by the FDA for clinical use. Its thiol-reactive derivative, this compound, allows for covalent conjugation to biomolecules through sulfhydryl groups, a common strategy for targeted imaging. This section compares the key photophysical properties and in vivo performance of ICG and its derivatives with another prominent NIR dye, IRDye 800CW.
A crucial factor influencing the signal-to-noise ratio is the brightness of the fluorophore, which is a product of its molar extinction coefficient and quantum yield. While ICG has a high molar extinction coefficient, its quantum yield in aqueous environments is relatively low.[1][2] Formulations and conjugation can enhance its brightness.[1] IRDye 800CW, another popular NIR dye, exhibits a significantly higher quantum yield in aqueous solutions compared to ICG.[3]
| Property | Indocyanine Green (ICG) | ICG-Derivatives (e.g., ICG-NHS ester) | IRDye 800CW |
| Excitation Max (nm) | ~780 | ~783 | ~774 |
| Emission Max (nm) | ~820 | ~830-834 | ~790 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~223,000 | Similar to ICG | ~240,000 |
| Quantum Yield (aqueous) | ~0.02-0.04[1][2] | ~0.13-0.14[4] | ~0.033[3] |
| Reactive Group | N/A (non-reactive) | Amine-reactive (NHS ester), Thiol-reactive (Maleimide) | Amine-reactive (NHS ester), Thiol-reactive (Maleimide) |
| In Vivo Signal-to-Noise Ratio | Variable, can be limited by low quantum yield | Generally improved over free ICG due to targeting | Generally high due to higher quantum yield[5] |
Experimental Protocols
In Vivo NIR Fluorescence Imaging Protocol for SNR Comparison in Mice
This protocol outlines a general procedure for comparing the signal-to-noise ratio of different NIR dyes in a xenograft mouse model.
1. Animal Model:
-
Athymic nude mice (4-6 weeks old) are subcutaneously inoculated with tumor cells (e.g., U87MG).
-
Tumors are allowed to grow to a suitable size (e.g., 100-200 mm³).
2. Probe Preparation and Administration:
-
NIR dyes (e.g., this compound conjugated to a targeting ligand, IRDye 800CW-conjugate) are reconstituted in sterile PBS.
-
The dye conjugates are administered intravenously (i.v.) via the tail vein at a specified dose (e.g., 10 nmol).
3. In Vivo Imaging:
-
At various time points post-injection (e.g., 4, 24, 48 hours), mice are anesthetized (e.g., with isoflurane).
-
Mice are placed in a small animal in vivo imaging system (e.g., LI-COR Pearl Trilogy or similar).
-
Whole-body fluorescence images are acquired using appropriate excitation and emission filters for each dye.
-
A white light image is also captured for anatomical reference.
4. Image Analysis and SNR Calculation:
-
Regions of interest (ROIs) are drawn around the tumor and a background area (e.g., non-tumor muscle tissue).
-
The average fluorescence intensity in the tumor ROI (Signal) and the background ROI (Noise) is measured.
-
The signal-to-noise ratio is calculated as: SNR = Mean Intensity (Tumor) / Mean Intensity (Background).
Visualizing Experimental Workflows and Influencing Factors
To better understand the processes involved in comparing NIR dyes and the factors affecting their performance, the following diagrams are provided.
References
- 1. Photophysical Properties of Indocyanine Green in the Shortwave Infrared Region - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enhancement of aqueous stability and fluorescence brightness of indocyanine green using small calix[4]arene micelles for near-infrared fluorescence imaging - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Indocyanine green derivative 02-Glu-c(RGDyK)2 - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. licorbio.com [licorbio.com]
A Comparative Guide to the Quantum Yield of ICG-SH and IRDye 800CW for Near-Infrared Fluorescence Imaging
For Researchers, Scientists, and Drug Development Professionals
In the rapidly advancing field of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorescent probe is paramount to achieving high-quality, reliable data. Among the plethora of available dyes, Indocyanine Green (ICG) and its derivatives, alongside competitors like IRDye 800CW, are frequently employed. This guide provides an objective comparison of the quantum yield of a thiol-modified Indocyanine Green (ICG-SH) and IRDye 800CW, supported by experimental data and detailed methodologies.
Quantitative Comparison of Quantum Yield
The fluorescence quantum yield (Φ) is a critical parameter that defines the efficiency of a fluorophore in converting absorbed light into emitted light. A higher quantum yield generally translates to a brighter signal, which is highly desirable for sensitive imaging applications. The following table summarizes the reported quantum yield values for ICG and IRDye 800CW in various solvent environments. While specific data for this compound is limited, its quantum yield is expected to be in a similar range to that of the parent ICG molecule, influenced by the same environmental factors.
| Fluorophore | Solvent/Environment | Quantum Yield (Φ) |
| ICG | Water | ~0.9% - 2.7% |
| Ethanol | ~5%[1] | |
| Human Serum | Similar to nanocolloidal albumin-IRDye 800CW | |
| Fetal Bovine Serum | 0.12 (conjugated to HSA)[2] | |
| IRDye 800CW | Aqueous Solution | ~3.3% - 9%[2][3] |
| Fetal Bovine Serum | 0.12 (conjugated to HSA)[2] | |
| TCB Buffer | 8.0 ± 0.2% (as nanocolloidal albumin conjugate)[4] |
Note: The quantum yield of ICG is notably dependent on its concentration and the solvent used. In aqueous solutions, ICG tends to aggregate, which can lead to quenching of its fluorescence and a lower quantum yield. In organic solvents or when bound to proteins like albumin, its quantum yield is significantly enhanced. IRDye 800CW generally exhibits a higher and more stable quantum yield in aqueous environments compared to ICG.
Experimental Protocols: Relative Quantum Yield Determination
The quantum yield of a fluorescent dye is typically determined using a relative method, by comparing its fluorescence intensity to that of a well-characterized standard with a known quantum yield.
Principle
The relative quantum yield (Φ_sample) of a sample is calculated using the following equation:
Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample^2 / η_std^2)
Where:
-
Φ_std is the quantum yield of the standard.
-
I_sample and I_std are the integrated fluorescence intensities of the sample and the standard, respectively.
-
A_sample and A_std are the absorbances of the sample and the standard at the excitation wavelength, respectively.
-
η_sample and η_std are the refractive indices of the sample and standard solutions, respectively.
Step-by-Step Protocol for Near-Infrared Dyes
-
Selection of a Suitable Standard: Choose a standard with a known and stable quantum yield in the NIR region. The absorption and emission spectra of the standard should ideally overlap with the sample. For the NIR region, standards such as IR-125 or IR-140 can be considered.
-
Preparation of Solutions:
-
Prepare stock solutions of both the sample (this compound or IRDye 800CW) and the standard dye in a suitable solvent (e.g., ethanol or phosphate-buffered saline, PBS).
-
Prepare a series of dilutions for both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the chosen excitation wavelength. This low concentration range helps to avoid inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance spectra of all prepared solutions.
-
Record the absorbance value at the excitation wavelength for each solution.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer equipped with a NIR-sensitive detector, measure the fluorescence emission spectra of all prepared solutions.
-
The excitation wavelength should be the same for both the sample and the standard.
-
Ensure that the experimental settings (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
-
Data Analysis:
-
Correct the recorded emission spectra for the instrument's spectral response.
-
Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).
-
Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the sample and the standard.
-
Determine the slope of the resulting linear fits for both the sample (m_sample) and the standard (m_std).
-
-
Quantum Yield Calculation:
-
Calculate the quantum yield of the sample using the following modified equation, which incorporates the slopes from the linear regression:
Φ_sample = Φ_std * (m_sample / m_std) * (η_sample^2 / η_std^2)
-
Experimental Workflow Visualization
The following diagram illustrates the key steps in the experimental workflow for determining the relative quantum yield of a fluorescent dye.
Caption: Workflow for relative quantum yield determination.
References
A Head-to-Head Battle of Near-Infrared Fluorophores: ICG-SH vs. Cy7-SH Conjugate Photostability
In the realm of near-infrared (NIR) fluorescence imaging, the selection of a robust and photostable fluorophore is paramount for achieving high-quality, reproducible data. For researchers engaged in molecular tracking, preclinical imaging, and drug development, the photostability of dye-protein conjugates is a critical performance metric. This guide provides a comparative overview of the photostability of two widely used thiol-reactive cyanine dyes, Indocyanine Green (ICG-SH) and Cyanine7 (Cy7-SH), when conjugated to proteins such as antibodies.
Executive Summary
Comparative Data Summary
The following table summarizes the key spectral properties of ICG and Cy7. The photostability metrics are presented as parameters to be determined via the experimental protocol outlined in this guide, as direct comparative values for the thiol-conjugated forms are not consistently reported.
| Property | ICG (Indocyanine Green) | Cy7 (Cyanine7) |
| Excitation Maximum (nm) | ~780 | ~750 |
| Emission Maximum (nm) | ~820 | ~776 |
| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~200,000 - 250,000 in organic solvents | ~250,000 in aqueous buffer |
| Photobleaching Half-life (s) | To be determined by experiment | To be determined by experiment |
| Quantum Yield of Photobleaching | To be determined by experiment | To be determined by experiment |
Experimental Protocols
To provide a definitive comparison of the photostability of this compound and Cy7-SH conjugates, the following experimental protocols are recommended.
Protocol 1: Conjugation of this compound and Cy7-SH to a Monoclonal Antibody
This protocol describes the conjugation of maleimide-activated ICG and Cy7 to the hinge region disulfides of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS), pH 7.4.
-
ICG-maleimide and Cy7-maleimide.
-
Tris(2-carboxyethyl)phosphine (TCEP).
-
PBS, pH 7.4.
-
PD-10 desalting columns.
-
Spectrophotometer.
Procedure:
-
Antibody Reduction:
-
Prepare a 10 mM stock solution of TCEP in PBS.
-
Add TCEP to the antibody solution to a final concentration of 1 mM.
-
Incubate for 2 hours at 37°C to reduce the hinge-region disulfide bonds.
-
-
Dye Preparation:
-
Prepare 10 mM stock solutions of ICG-maleimide and Cy7-maleimide in dimethyl sulfoxide (DMSO).
-
-
Conjugation Reaction:
-
Equilibrate a PD-10 desalting column with PBS.
-
Purify the reduced antibody from excess TCEP using the desalting column.
-
Immediately add the maleimide-activated dye to the reduced antibody at a 10:1 molar ratio (dye:antibody).
-
Incubate the reaction for 1 hour at room temperature in the dark with gentle stirring.
-
-
Purification of the Conjugate:
-
Purify the antibody-dye conjugate from unreacted dye using a PD-10 desalting column equilibrated with PBS.
-
-
Characterization:
-
Measure the absorbance of the purified conjugate at 280 nm and the excitation maximum of the dye (780 nm for ICG, 750 nm for Cy7).
-
Calculate the degree of labeling (DOL) using the molar extinction coefficients of the antibody and the dye.
-
Figure 1. Workflow for the conjugation of maleimide-activated dyes to a monoclonal antibody.
Protocol 2: Measurement of Photostability of Antibody-Dye Conjugates
This protocol details the procedure for quantifying the photostability of the ICG and Cy7 antibody conjugates using fluorescence microscopy.
Materials:
-
ICG-mAb and Cy7-mAb conjugates in PBS.
-
Microscope slides and coverslips.
-
Fluorescence microscope with a suitable laser line (e.g., 785 nm for ICG, 750 nm for Cy7) and a sensitive detector (e.g., EMCCD or sCMOS camera).
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation:
-
Dilute the antibody-dye conjugates to a concentration of 1 µg/mL in PBS.
-
Immobilize the conjugates on a microscope slide. This can be achieved by coating the slide with a suitable protein-adsorbing material or by using a specific antibody capture method.
-
-
Microscope Setup:
-
Set the laser power to a constant and defined level (e.g., 50 W/cm²).
-
Define a region of interest (ROI) for continuous illumination and image acquisition.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the immobilized conjugates under continuous laser illumination.
-
Use a consistent exposure time and frame rate for all experiments (e.g., 100 ms exposure, 1 frame per second).
-
-
Data Analysis:
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Normalize the fluorescence intensity of each time point to the initial intensity (at t=0).
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single exponential decay model to determine the photobleaching half-life (t₁/₂).
-
Figure 2. Experimental workflow for measuring the photostability of antibody-dye conjugates.
Discussion of Expected Outcomes
Based on the general properties of cyanine dyes, it is anticipated that both ICG and Cy7 conjugates will exhibit some degree of photobleaching under continuous illumination. The rate and extent of this photobleaching will be quantified by the photobleaching half-life. A longer half-life indicates greater photostability. Factors that can influence photostability include the local chemical environment, the degree of labeling, and the presence of oxygen. The provided protocols are designed to control for these variables to allow for a direct and fair comparison between the two dyes.
By following these standardized protocols, researchers can generate robust and comparable data to inform the selection of the most appropriate NIR fluorophore for their specific imaging needs, ensuring the acquisition of high-fidelity data in their research and development endeavors.
Evaluating the Cross-Reactivity of Thiol-Reactive Indocyanine Green (ICG) with Common Biological Functional Groups
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Indocyanine Green (ICG) derivatives functionalized with thiol-reactive moieties, such as ICG-maleimide, are invaluable tools for the targeted fluorescent labeling of biomolecules. The specificity of these probes for cysteine residues is critical for the generation of well-defined bioconjugates used in a multitude of applications, from in vivo imaging to targeted drug delivery. This guide provides a comprehensive evaluation of the cross-reactivity of the maleimide functional group—a standard thiol-reactive chemistry for ICG—with other common biological functional groups. Experimental data and detailed protocols are presented to aid researchers in optimizing their conjugation strategies and ensuring the homogeneity of their ICG-labeled products.
Data Presentation: Reactivity of Maleimide with Biological Functional Groups
The following table summarizes the reactivity of the maleimide functional group with thiols, primary amines, hydroxyls, and carboxyls under typical bioconjugation conditions. The data highlights the exceptional selectivity of maleimides for thiols within a specific pH range.
| Functional Group | Model Compound | pH | Reaction Rate/Yield | Specificity (Relative to Thiol) | Key Considerations |
| Thiol (-SH) | N-acetyl-cysteine | 6.5 - 7.5 | High, typically >90% yield within minutes to a few hours.[1] | 1 (Reference) | The primary target for maleimide conjugation. The reaction is highly efficient and forms a stable thioether bond. |
| Primary Amine (-NH₂) | N-acetyl-lysine | 6.5 - 7.5 | Very low to negligible. The reaction rate with thiols is approximately 1,000 times faster at pH 7.0.[2][3] | ~0.001 | Reaction with amines becomes a competing side reaction at pH > 7.5.[2][4] |
| Primary Amine (-NH₂) | N-acetyl-lysine | > 8.5 | Moderate, becomes a significant side reaction. | Increases with pH | At alkaline pH, the reaction with amines and hydrolysis of the maleimide group are favored.[4] |
| Hydroxyl (-OH) | N-acetyl-serine | 7.4 | No significant reaction reported. Maleimides do not react with tyrosines, which also contain a hydroxyl group.[4] | Not reactive | Considered a non-reactive functional group under standard bioconjugation conditions. |
| Carboxyl (-COOH) | N-acetyl-aspartic acid | 7.4 | No reaction. | Not reactive | Carboxyl groups are not nucleophilic enough to react with maleimides. |
Experimental Protocols
To quantitatively assess the cross-reactivity of a thiol-reactive ICG derivative (e.g., ICG-maleimide), a series of competition experiments can be performed using model compounds that represent the side chains of amino acids. The extent of the reaction can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Objective:
To quantify the reaction of ICG-maleimide with a thiol-containing compound versus an amine-containing compound at different pH values.
Materials:
-
ICG-maleimide
-
N-acetyl-cysteine (thiol model)
-
N-acetyl-lysine (primary amine model)
-
Phosphate buffer (100 mM) at pH 7.0 and pH 8.5
-
Dimethyl sulfoxide (DMSO)
-
Quenching reagent: N-acetyl-cysteine (1 M in water)
-
Reverse-phase HPLC system with a C18 column and a UV-Vis or fluorescence detector
-
LC-MS system for product identification (optional)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of ICG-maleimide in anhydrous DMSO.
-
Prepare 100 mM stock solutions of N-acetyl-cysteine and N-acetyl-lysine in the respective phosphate buffers (pH 7.0 and pH 8.5).
-
-
Reaction Setup:
-
For each pH condition (7.0 and 8.5), set up the following reaction mixtures in separate microcentrifuge tubes:
-
Thiol Reaction: 10 µL of 100 mM N-acetyl-cysteine + 89 µL of the corresponding phosphate buffer.
-
Amine Reaction: 10 µL of 100 mM N-acetyl-lysine + 89 µL of the corresponding phosphate buffer.
-
-
Equilibrate the reaction mixtures to room temperature.
-
-
Initiation of Reaction:
-
To each tube, add 1 µL of the 10 mM ICG-maleimide stock solution to initiate the reaction (final concentration of ICG-maleimide will be 100 µM and the model compound will be 10 mM).
-
Vortex briefly to mix.
-
-
Reaction Monitoring and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw a 10 µL aliquot from each reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing 5 µL of 1 M N-acetyl-cysteine to consume any unreacted ICG-maleimide.
-
Dilute the quenched samples with an appropriate mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the quenched and diluted samples onto the C18 column.
-
Use a gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid) to separate the reactants and products.
-
Monitor the elution profile at the maximum absorbance wavelength of ICG (around 780 nm).
-
Quantify the peak area of the unreacted ICG-maleimide and the newly formed ICG-conjugate(s).
-
-
Data Analysis:
-
Calculate the percentage of ICG-maleimide consumed over time for each reaction condition.
-
Compare the reaction rates and final yields for the thiol and amine reactions at both pH 7.0 and pH 8.5.
-
If using LC-MS, confirm the identity of the product peaks by their mass-to-charge ratio.
-
Mandatory Visualization
The following diagrams illustrate the chemical pathways and the experimental workflow for evaluating the cross-reactivity of ICG-maleimide.
Caption: Reaction pathways for ICG-maleimide with thiol and amine groups.
Caption: Experimental workflow for assessing ICG-maleimide cross-reactivity.
References
- 1. mdpi.com [mdpi.com]
- 2. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]
- 4. スルフヒドリル反応性架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
Characterization of ICG-SH Conjugates: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
Indocyanine green (ICG), a near-infrared (NIR) fluorescent dye, functionalized with a thiol-reactive maleimide group (ICG-SH), is a valuable tool in bioconjugation for the development of targeted imaging agents and therapeutic drug-conjugates. The precise characterization of these this compound conjugates is critical to ensure their quality, efficacy, and safety. This guide provides a comprehensive comparison of mass spectrometry with other key analytical techniques for the characterization of this compound conjugates, supported by experimental data and detailed protocols.
Mass Spectrometry: The Gold Standard for Unambiguous Identification
Mass spectrometry (MS) stands out as a powerful technique for the characterization of this compound conjugates, offering unparalleled specificity and the ability to determine the precise molecular weight of the conjugate. This allows for the direct confirmation of successful conjugation and the determination of the drug-to-antibody ratio (DAR) in the case of antibody conjugates.
Liquid chromatography-mass spectrometry (LC-MS) is a commonly employed method for the analysis of bioconjugates.[1] It combines the separation capabilities of liquid chromatography with the mass analysis capabilities of a mass spectrometer. For this compound conjugates, reverse-phase liquid chromatography (RPLC) coupled with a high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer can provide detailed information on the conjugate's heterogeneity.[2]
Table 1: Comparison of Mass Spectrometry Techniques for this compound Conjugate Analysis
| Technique | Information Provided | Advantages | Disadvantages |
| LC-ESI-MS | Molecular weight of the intact conjugate, DAR, identification of fragments.[3][4] | High resolution and mass accuracy, suitable for complex mixtures. | Can be sensitive to buffer components and sample purity. |
| MALDI-TOF MS | Molecular weight of the intact conjugate, DAR.[5][6] | High throughput, tolerant to some salts and buffers, good for large molecules. | Lower resolution compared to ESI-MS, potential for fragmentation. |
Experimental Protocol: LC-MS/MS for ICG Quantification
This protocol outlines a method for the quantification of ICG in a biological matrix, which can be adapted for the analysis of this compound conjugates.
Instrumentation:
-
UHPLC system coupled to a tandem mass spectrometer (e.g., Agilent 1290 Infinity II UHPLC with a 6470 Triple Quadrupole LC/MS).[7]
Chromatographic Conditions:
-
Column: Waters Acquity UPLC HSS T3 column (1.8 µm, 2.1 mm × 100 mm).[7]
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Flow Rate: 0.3 mL/min.[3]
-
Gradient: Start with 50% B, linear increase to 100% B in 2.5 min, hold until 4 min, then return to initial conditions.[7]
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).[7]
-
Selected Reaction Monitoring (SRM) Transition for ICG: m/z 753 → m/z 330.[7][8]
-
Ion Source Parameters:
Alternative and Complementary Characterization Techniques
While mass spectrometry provides definitive molecular weight information, other techniques offer valuable complementary data and are often used for routine analysis and quality control.
UV-Vis Spectroscopy
UV-Vis spectroscopy is a straightforward and widely used method for confirming conjugation and estimating the degree of labeling. The protein component of a conjugate typically absorbs around 280 nm, while ICG has a characteristic absorbance maximum in the NIR region (~780-800 nm).[6][9] By measuring the absorbance at these two wavelengths, the concentration of the protein and the conjugated ICG can be determined, allowing for the calculation of the dye-to-protein ratio.
Table 2: UV-Vis Spectroscopy Data for an ICG-Antibody Conjugate
| Sample | A280 | A800 | Dye/Antibody Ratio |
| Unconjugated Antibody | 1.2 | 0.0 | 0 |
| ICG-Antibody Conjugate | 1.1 | 0.5 | ~2.5 |
Note: The calculation of the dye/antibody ratio requires the molar extinction coefficients of the antibody at 280 nm and ICG at 800 nm.
Experimental Protocol: UV-Vis Spectroscopy for Dye-to-Protein Ratio Determination
-
Measure the absorbance of the purified this compound conjugate solution at 280 nm and the absorbance maximum of ICG (around 800 nm) using a spectrophotometer.
-
Calculate the protein concentration using the Beer-Lambert law (A = εcl) and the known molar extinction coefficient of the protein at 280 nm. A correction factor for the ICG's absorbance at 280 nm should be applied.
-
Calculate the ICG concentration using its molar extinction coefficient at its absorbance maximum.
-
The dye-to-protein ratio is the molar concentration of ICG divided by the molar concentration of the protein.
Fluorescence Spectroscopy
Fluorescence spectroscopy is a highly sensitive technique for detecting the presence of ICG and can provide information about its local environment. The fluorescence emission of ICG is typically observed around 810-830 nm.[1][10] Changes in the fluorescence intensity or emission maximum upon conjugation can indicate alterations in the dye's environment or aggregation state.
Chromatographic Methods
Chromatographic techniques are essential for assessing the purity and heterogeneity of this compound conjugates.
-
Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. It is used to separate the conjugate from unreacted ICG and to detect the presence of aggregates.[11][12]
-
Hydrophobic Interaction Chromatography (HIC): HIC separates molecules based on their hydrophobicity. Since the conjugation of the hydrophobic ICG molecule increases the overall hydrophobicity of the protein, HIC can be used to separate species with different numbers of conjugated ICG molecules (i.e., different DARs).[13][14]
Table 3: Comparison of Alternative Characterization Techniques
| Technique | Information Provided | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Dye-to-protein ratio, confirmation of conjugation.[6][9] | Simple, rapid, and widely available. | Indirect measurement of conjugation, can be affected by impurities. |
| Fluorescence Spectroscopy | Presence of ICG, information on dye environment.[1][10] | High sensitivity. | Can be affected by quenching and environmental factors. |
| Size-Exclusion Chromatography (SEC) | Purity, presence of aggregates and free dye.[11][12] | Robust and reproducible for size-based separation. | Does not provide information on the degree of labeling. |
| Hydrophobic Interaction Chromatography (HIC) | Separation of species with different DARs.[13][14] | Can resolve different conjugate species. | Can be complex to develop and may not be suitable for all conjugates. |
Visualizing the Workflow
The following diagrams illustrate the general workflows for the characterization of this compound conjugates using mass spectrometry and alternative techniques.
Caption: Mass Spectrometry Workflow for this compound Conjugate Characterization.
Caption: Workflow for Alternative Characterization Techniques.
Conclusion
The comprehensive characterization of this compound conjugates requires a multi-faceted approach. Mass spectrometry, particularly LC-MS, provides the most detailed and unambiguous information regarding the molecular weight and drug-to-antibody ratio. However, techniques such as UV-Vis spectroscopy, fluorescence spectroscopy, SEC, and HIC are invaluable for routine analysis, purity assessment, and providing complementary information. The choice of analytical techniques will depend on the specific requirements of the study, the available instrumentation, and the stage of drug development. By employing a combination of these methods, researchers can ensure the quality and consistency of their this compound conjugates, ultimately leading to more reliable and effective imaging and therapeutic agents.
References
- 1. [PDF] Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Affibody-Indocyanine Green Based Contrast Agent for Photoacoustic and Fluorescence Molecular Imaging of B7–H3 Expression in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of a Bioanalytical UHPLC-MS/MS Method Applied to Murine Liver Tissue for the Determination of Indocyanine Green Loaded in H-Ferritin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Development and Validation of a Bioanalytical UHPLC-MS/MS Method Applied to Murine Liver Tissue for the Determination of Indocyanine Green Loaded in H-Ferritin Nanoparticles [frontiersin.org]
- 9. spiedigitallibrary.org [spiedigitallibrary.org]
- 10. Indocyanine Green (ICG) Fluorescence Is Dependent on Monomer with Planar and Twisted Structures and Inhibited by H-Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal and Handling of ICG-SH: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals utilizing ICG-SH (Indocyanine green-sulfhydryl), a negatively charged polymethylcyanine dye, adherence to proper disposal and handling protocols is paramount for ensuring laboratory safety and environmental protection.[1] This guide provides essential, step-by-step procedures for the safe management of this compound waste streams.
Immediate Safety and Disposal Procedures
Step-by-Step Disposal Protocol:
-
Segregation of Waste: At the point of generation, segregate this compound waste from general laboratory trash. This includes contaminated labware, gloves, and any solutions containing the dye.
-
Waste Containment:
-
Solid Waste: Collect all solid waste contaminated with this compound, such as gels, absorbent pads, and personal protective equipment (PPE), in a designated, leak-proof hazardous waste container.[2]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed, and chemical-resistant container. Do not pour this compound solutions down the drain.[2] Discharge into the environment must be avoided.
-
Sharps: Any sharps, such as needles or glass slides, contaminated with this compound must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound (Indocyanine green-sulfhydryl)".
-
Storage: Store the hazardous waste containers in a designated satellite accumulation area within the laboratory.[3] This area should be away from general lab traffic and incompatible materials.
-
Final Disposal: Arrange for the collection and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[2] The recommended disposal method is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.
Quantitative Data on this compound Waste Management
While specific quantitative disposal limits for this compound are not defined in the available literature, the following table summarizes the recommended handling for different waste streams generated during its use.
| Waste Stream | Description | Recommended Disposal Method |
| Solid Waste | Gels, contaminated gloves, bench paper, pipette tips, etc. | Collect in a labeled hazardous waste container for incineration. |
| Liquid Waste | Unused this compound solutions, staining solutions, and the first rinse of contaminated labware. | Collect in a labeled, sealed container for chemical waste disposal. Do not dispose down the drain. |
| Aqueous Solutions | Dilute aqueous solutions from subsequent rinses. | While some institutions may permit drain disposal of very dilute, non-hazardous dyes, it is best practice to collect all this compound containing solutions as chemical waste due to the lack of specific regulatory guidance. |
| Sharps | Contaminated needles, slides, and other sharp objects. | Place in a designated, puncture-resistant sharps container for hazardous waste disposal. |
| Empty Containers | Original this compound vials. | The first rinse of the container should be collected as hazardous waste. After triple rinsing, and defacing the label, the container may be disposed of in the regular trash or recycled, in accordance with institutional policies.[4] |
Experimental Protocol: Live-Cell Imaging with this compound
A common application for fluorescent dyes like this compound is in live-cell imaging. Below is a generalized protocol for such an experiment.
-
Cell Culture: Plate cells on an appropriate imaging dish (e.g., glass-bottom dish) and culture until they reach the desired confluency.
-
Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO or water, and then dilute it to the final working concentration in a cell culture medium.
-
Cell Staining: Remove the culture medium from the cells and add the this compound-containing medium. Incubate the cells for a predetermined time (e.g., 30 minutes to 24 hours) to allow for cellular uptake.[5]
-
Washing (Optional): Depending on the background fluorescence, you may need to wash the cells with fresh medium to remove extracellular dye.
-
Imaging: Mount the imaging dish on the stage of a fluorescence microscope equipped with the appropriate filters for ICG's near-infrared fluorescence.
-
Image Acquisition: Acquire images using the lowest possible excitation light intensity and exposure time to minimize phototoxicity and photobleaching.[6]
-
Data Analysis: Analyze the acquired images to study the localization and dynamics of the this compound signal within the cells.
Visualization of ICG Cellular Uptake
The cellular uptake of Indocyanine Green is often mediated by clathrin-dependent endocytosis.[5][7][8][9] The following diagram illustrates this pathway.
Caption: Clathrin-mediated endocytosis pathway for ICG cellular uptake.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanisms of delayed Indocyanine Green fluorescence and applications to clinical disease processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 5. Investigating the mechanisms of indocyanine green tumour uptake in sarcoma cell lines and ex vivo human tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Investigating the mechanisms of indocyanine green (ICG) cellular uptake in sarcoma [scite.ai]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
